Product packaging for Sergliflozin(Cat. No.:)

Sergliflozin

Cat. No.: B10771867
M. Wt: 448.5 g/mol
InChI Key: QLXKHBNJTPICNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sergliflozin is a promising investigational compound belonging to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. Its primary research value lies in its potent and selective inhibition of SGLT2, the major transporter responsible for glucose reabsorption in the proximal tubule of the kidney. By blocking this transporter, this compound promotes the urinary excretion of excess glucose, thereby reducing plasma glucose levels in a non-insulin-dependent manner. This unique mechanism of action makes it an invaluable pharmacological tool for studying glucose homeostasis, insulin resistance, and renal function in preclinical models of type 2 diabetes and obesity. Researchers utilize this compound to elucidate the pathophysiological roles of SGLT2 and to explore potential therapeutic strategies for metabolic disorders. Furthermore, as a prodrug, this compound offers a distinct profile for investigating the pharmacokinetics and bioavailability of SGLT2 inhibitors. This high-purity compound is essential for advancing our understanding of novel anti-diabetic pathways and for supporting the development of next-generation treatments for metabolic syndrome and related complications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28O9 B10771867 Sergliflozin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl [3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl]methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O9/c1-3-29-23(27)30-13-18-19(24)20(25)21(26)22(32-18)31-17-7-5-4-6-15(17)12-14-8-10-16(28-2)11-9-14/h4-11,18-22,24-26H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXKHBNJTPICNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sergliflozin: A Detailed Examination of its Mechanism of Action in Renal Glucose Reabsorption

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sergliflozin (B1260448) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys. By targeting SGLT2, this compound effectively reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion. This document provides a comprehensive overview of the detailed mechanism of action of this compound, focusing on its role in renal glucose reabsorption. It includes a summary of its inhibitory potency, its effects on urinary glucose excretion in preclinical and clinical studies, and detailed methodologies of the key experiments used to characterize its activity. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's core mechanism.

Introduction to Renal Glucose Handling and SGLT2

Under normal physiological conditions, the kidneys filter approximately 180 grams of glucose from the blood each day. The vast majority of this filtered glucose is reabsorbed back into circulation, primarily in the proximal convoluted tubule. This reabsorption is mediated by sodium-glucose cotransporters (SGLTs), with SGLT2 accounting for approximately 90% of this process and SGLT1 responsible for the remaining 10%. SGLT2 is a low-affinity, high-capacity transporter located in the S1 and S2 segments of the proximal tubule. Its function is dependent on the sodium gradient maintained by the Na+/K+-ATPase pump on the basolateral membrane. In individuals with hyperglycemia, such as those with type 2 diabetes, the capacity of SGLTs to reabsorb glucose is upregulated, contributing to the maintenance of elevated blood glucose levels.

This compound's Core Mechanism: Selective SGLT2 Inhibition

This compound is a prodrug that is rapidly and extensively converted to its active form, this compound-A.[1] this compound-A is a highly potent and selective inhibitor of human SGLT2. By competitively binding to SGLT2, this compound-A blocks the reabsorption of glucose in the renal proximal tubules. This inhibition of SGLT2 leads to a dose-dependent increase in urinary glucose excretion, thereby lowering plasma glucose levels in an insulin-independent manner.[2]

Signaling Pathway of SGLT2 Inhibition by this compound

The mechanism of action of this compound at the cellular level involves the direct inhibition of the SGLT2 protein located on the apical membrane of the proximal tubule cells. This prevents the cotransport of sodium and glucose into the cell, leading to the excretion of glucose in the urine.

SGLT2_Inhibition cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Na_Lumen Glucose + Na+ SGLT2 SGLT2 Glucose_Na_Lumen->SGLT2 Normal Reabsorption Glucose_Na_Cell Glucose + Na+ SGLT2->Glucose_Na_Cell GLUT2 GLUT2 Glucose_Na_Cell->GLUT2 Facilitated Diffusion Glucose_Blood Glucose GLUT2->Glucose_Blood This compound This compound-A This compound->SGLT2 Inhibition

Figure 1: Mechanism of SGLT2 Inhibition by this compound-A.

Quantitative Data on this compound's Activity

The inhibitory potency and selectivity of this compound and its active metabolite, this compound-A, have been characterized in vitro. Furthermore, the dose-dependent effects on urinary glucose excretion have been demonstrated in both preclinical and clinical studies.

In Vitro Inhibitory Potency

The inhibitory constants (Ki) of this compound-A and the parent compound this compound against human SGLT1 and SGLT2 are summarized in the table below. For comparison, data for the non-selective SGLT inhibitor phlorizin (B1677692) are also included.

CompoundhSGLT1 Ki (nM)hSGLT2 Ki (nM)Selectivity (SGLT1/SGLT2)
This compound-A10801.2900
This compound>10000180>55.6
Phlorizin2301120.9
Data from Katsuno et al., 2007
Urinary Glucose Excretion

Detailed Experimental Protocols

The characterization of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental models. The following sections detail the methodologies for key experiments.

In Vitro SGLT2 Inhibition Assay

This assay is designed to determine the inhibitory potency of compounds on the human SGLT2 transporter expressed in a stable cell line.

Objective: To measure the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) of this compound-A against human SGLT2.

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with a plasmid containing the full-length cDNA of human SGLT2.

Methodology:

  • Cell Culture: CHO-K1 cells expressing hSGLT2 are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and an appropriate selection antibiotic (e.g., G418) to maintain stable expression.

  • Uptake Assay:

    • Cells are seeded in 96-well plates and grown to confluence.

    • On the day of the assay, the culture medium is removed, and the cells are washed with a sodium-free buffer (e.g., choline-based).

    • Cells are then incubated with a sodium-containing buffer in the presence of varying concentrations of this compound-A or vehicle control for a defined period (e.g., 30 minutes) at 37°C.

    • A radiolabeled glucose analog, such as α-methyl-D-[14C]glucopyranoside ([14C]AMG), is added to each well, and the incubation is continued for a specific time (e.g., 1-2 hours) to allow for uptake.

    • The uptake is terminated by rapidly washing the cells with ice-cold sodium-free buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The rate of [14C]AMG uptake is calculated and plotted against the concentration of this compound-A. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

SGLT2_Assay_Workflow Start Start Seed_Cells Seed CHO-hSGLT2 cells in 96-well plate Start->Seed_Cells Wash_Cells Wash with Na+-free buffer Seed_Cells->Wash_Cells Add_Inhibitor Add this compound-A (various concentrations) Wash_Cells->Add_Inhibitor Add_Substrate Add [14C]AMG Add_Inhibitor->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop uptake with ice-cold buffer Incubate->Stop_Reaction Lyse_Cells Lyse cells Stop_Reaction->Lyse_Cells Measure_Radioactivity Measure radioactivity Lyse_Cells->Measure_Radioactivity Analyze_Data Calculate IC50 and Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 2: In Vitro SGLT2 Inhibition Assay Workflow.
Oral Glucose Tolerance Test (OGTT) in Diabetic Rats

This in vivo assay evaluates the effect of this compound on glucose tolerance in a diabetic animal model.

Objective: To assess the ability of orally administered this compound to improve glucose disposal following a glucose challenge in diabetic rats.

Animal Model: Male Sprague-Dawley rats with diabetes induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).

Methodology:

  • Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in citrate (B86180) buffer. Blood glucose levels are monitored, and rats with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) are selected for the study.

  • OGTT Procedure:

    • Diabetic rats are fasted overnight (approximately 16 hours) but allowed free access to water.

    • A baseline blood sample is collected from the tail vein.

    • Rats are orally administered either vehicle or this compound at various doses.

    • After a specific time (e.g., 30-60 minutes), an oral glucose load (e.g., 2 g/kg) is administered.

    • Blood samples are collected at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).

    • Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The blood glucose concentrations are plotted against time for each treatment group. The area under the curve (AUC) for the glucose excursion is calculated to quantify the overall effect on glucose tolerance.

OGTT_Workflow Start Start Induce_Diabetes Induce diabetes in rats (Streptozotocin) Start->Induce_Diabetes Fast_Rats Fast rats overnight Induce_Diabetes->Fast_Rats Baseline_Blood Collect baseline blood sample Fast_Rats->Baseline_Blood Administer_Drug Administer this compound or vehicle (oral) Baseline_Blood->Administer_Drug Glucose_Challenge Oral glucose challenge Administer_Drug->Glucose_Challenge Collect_Blood_Series Collect blood samples at timed intervals Glucose_Challenge->Collect_Blood_Series Measure_Glucose Measure blood glucose Collect_Blood_Series->Measure_Glucose Analyze_Data Calculate AUC for glucose excursion Measure_Glucose->Analyze_Data End End Analyze_Data->End

Figure 3: Oral Glucose Tolerance Test (OGTT) Workflow in Diabetic Rats.

Conclusion

This compound, through its active metabolite this compound-A, is a potent and highly selective inhibitor of the renal sodium-glucose cotransporter 2. Its mechanism of action, centered on the inhibition of renal glucose reabsorption, leads to a significant and dose-dependent increase in urinary glucose excretion. This insulin-independent mechanism provides a valuable therapeutic approach for the management of hyperglycemia. The experimental data and methodologies outlined in this guide provide a comprehensive technical foundation for understanding the core pharmacology of this compound.

References

The Discovery and Synthesis of Sergliflozin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sergliflozin (B1260448) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action, independent of insulin (B600854) secretion or action, established SGLT2 inhibitors as a novel class of therapeutic agents for the management of type 2 diabetes mellitus. This compound, an O-glucoside, was one of the early candidates in this class, developed from the natural product phlorizin (B1677692). Although its clinical development was discontinued (B1498344) after Phase II trials, the study of this compound has provided valuable insights into the pharmacology of SGLT2 inhibition. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of this compound.

Discovery and Lead Optimization

The discovery of this compound originated from studies of phlorizin, a natural dihydrochalcone (B1670589) found in the bark of apple trees, which was known to induce glucosuria by inhibiting SGLT1 and SGLT2 non-selectively. The therapeutic potential of phlorizin was limited by its poor oral bioavailability and lack of selectivity. The development of this compound focused on modifying the phlorizin structure to improve its drug-like properties, particularly its selectivity for SGLT2 over SGLT1.

From Phlorizin to a Selective SGLT2 Inhibitor

The key structural modification in the evolution from phlorizin to this compound was the replacement of the propanone linker between the two aromatic rings of phlorizin with a more stable methylene (B1212753) (-CH2-) group.[1] This structural change to a benzylphenol glucoside scaffold was found to significantly increase selectivity for SGLT2.[1] Further structure-activity relationship (SAR) studies on benzylphenol glucoside analogs led to the identification of this compound as a lead compound with a favorable balance of potency and selectivity.

Screening and In Vitro Evaluation

The screening process for this compound and its analogs involved cell-based assays to determine their inhibitory activity against human SGLT1 and SGLT2. Chinese hamster ovary (CHO-K1) cells or Human Embryonic Kidney 293 (HEK293) cells stably expressing either human SGLT1 or SGLT2 were utilized for these assays.[2] The inhibitory potency was typically determined by measuring the uptake of a radiolabeled or fluorescent glucose analog, such as ¹⁴C-alpha-methylglucopyranoside (¹⁴C-AMG) or 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), in the presence of the test compounds.

This compound is a prodrug, this compound etabonate, which is rapidly converted to its active form, this compound (referred to as this compound-A in some literature), by esterases in the body.[2] The active form, this compound, was found to be a highly potent and selective inhibitor of human SGLT2.[2]

G

Synthesis Pathway

The synthesis of this compound etabonate involves a multi-step process, with the key steps being the synthesis of the aglycone moiety, 2-[(4-methoxyphenyl)methyl]phenol, and its subsequent O-glycosylation with a protected glucose derivative, followed by deprotection and esterification. The synthesis described in the patent literature provides a viable route to the final compound.

Synthesis of the Aglycone: 2-[(4-Methoxyphenyl)methyl]phenol

The aglycone portion of this compound can be synthesized through various methods. A common approach involves the coupling of a phenol (B47542) derivative with a 4-methoxybenzyl halide.

O-Glycosylation and Final Steps

The crucial step in the synthesis is the stereoselective O-glycosylation of the aglycone with a protected glucose donor. This is followed by deprotection of the hydroxyl groups on the glucose moiety and subsequent selective esterification to yield this compound etabonate.

G

Quantitative Data

The following tables summarize the key quantitative data for this compound and its prodrug, this compound etabonate.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetKi (nM)
This compound-AHuman SGLT22.3
This compound-AHuman SGLT1>1000

Data compiled from published literature.

Table 2: Pharmacokinetic Parameters of this compound (Single Oral Dose of this compound Etabonate)

SpeciesDose (mg/kg)Tmax (h)Cmax (ng/mL)t1/2 (h)
Mouse (db/db)100.253360~1.5
Rat10~0.5-~1.0
Dog10~1.0-~1.5
Human (Healthy)5-500 mg (total)0.5-0.75Dose-dependent0.5-1.0
Human (T2DM)5-500 mg (total)0.5-0.75Dose-dependent0.5-1.0

Data compiled from published preclinical and clinical studies.

Experimental Protocols

In Vitro SGLT2 Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of test compounds against human SGLT2.

Cell Line: HEK293 cells stably expressing human SGLT2 (HEK-hSGLT2).

Materials:

  • HEK-hSGLT2 cells

  • Assay buffer (e.g., Krebs-Ringer-Henseleit buffer) containing 140 mM NaCl

  • Sodium-free buffer (NaCl replaced with choline (B1196258) chloride) for determining non-specific uptake

  • Radiolabeled substrate: ¹⁴C-AMG

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Scintillation cocktail and counter

Procedure:

  • Seed HEK-hSGLT2 cells in a 96-well plate and grow to confluence.

  • On the day of the assay, wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) in assay buffer for 15-30 minutes at 37°C.

  • Initiate glucose uptake by adding ¹⁴C-AMG to each well.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold sodium-free buffer.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model

Objective: To evaluate the effect of this compound on postprandial glucose excursion in a diabetic animal model.

Animal Model: Streptozotocin (STZ)-induced diabetic rats.

Materials:

  • STZ-induced diabetic rats

  • This compound etabonate formulation for oral administration

  • Glucose solution (e.g., 2 g/kg)

  • Blood glucose monitoring system

Procedure:

  • Fast the diabetic rats overnight (approximately 16 hours).

  • Administer this compound etabonate or vehicle orally at a predetermined time before the glucose challenge.

  • At time zero, administer a glucose solution orally.

  • Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Measure blood glucose concentrations for each sample.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for the glucose excursion.

  • Compare the AUC values between the this compound-treated and vehicle-treated groups to assess the glucose-lowering effect of the compound.

Mechanism of Action: SGLT2 Inhibition

This compound exerts its therapeutic effect by competitively inhibiting SGLT2 in the S1 segment of the proximal renal tubule. This inhibition prevents the reabsorption of filtered glucose, leading to its excretion in the urine (glucosuria). The increased urinary glucose excretion directly lowers plasma glucose levels in individuals with hyperglycemia.

G

Conclusion

This compound represents a significant step in the development of SGLT2 inhibitors, demonstrating that selective inhibition of this transporter is a viable therapeutic strategy for type 2 diabetes. Although its development was not pursued to market, the research surrounding this compound has contributed to a deeper understanding of the structure-activity relationships of O-glucoside SGLT2 inhibitors and their pharmacological effects. The discovery and synthesis pathways of this compound exemplify a successful lead optimization campaign from a natural product, highlighting key strategies in modern drug discovery. The data and protocols presented in this guide offer valuable technical information for researchers in the field of diabetes and metabolic diseases.

References

Preclinical Pharmacological Profile of Sergliflozin Etabonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sergliflozin etabonate is a prodrug of this compound, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Preclinical studies have demonstrated its efficacy in promoting urinary glucose excretion, thereby reducing plasma glucose levels in various animal models of type 2 diabetes. This document provides a comprehensive overview of the preclinical pharmacology of this compound etabonate, including its mechanism of action, in vitro and in vivo pharmacological properties, and pharmacokinetic profile. The data presented herein is compiled from publicly available scientific literature.

Mechanism of Action

This compound etabonate is rapidly and extensively converted to its active metabolite, this compound, by esterases. This compound is a potent inhibitor of SGLT2, a protein primarily expressed in the proximal renal tubules and responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By selectively inhibiting SGLT2, this compound blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose concentrations. This mechanism of action is independent of insulin (B600854) secretion.

cluster_renal_tubule Proximal Renal Tubule cluster_drug_action Pharmacological Intervention SGLT2 SGLT2 Bloodstream Bloodstream SGLT2->Bloodstream Urinary_Excretion Increased Urinary Glucose Excretion SGLT2->Urinary_Excretion Glucose_in_filtrate Glucose in Glomerular Filtrate Glucose_in_filtrate->SGLT2 Reabsorption This compound This compound (Active Metabolite) This compound->SGLT2 Inhibition Plasma_Glucose Reduced Plasma Glucose Urinary_Excretion->Plasma_Glucose

Figure 1: Mechanism of Action of this compound.

In Vitro Pharmacology

SGLT2 Inhibition and Selectivity

The inhibitory activity of this compound's active form, this compound A, was evaluated in Chinese Hamster Ovary (CHO-K1) cells stably expressing either human SGLT2 (hSGLT2) or human SGLT1 (hSGLT1). The results demonstrate that this compound A is a highly potent and selective inhibitor of hSGLT2 over hSGLT1.

Table 1: In Vitro Inhibitory Activity of this compound A

TransporterInhibition Constant (Ki)Selectivity (SGLT1/SGLT2)
Human SGLT22.39 nM~296-fold
Human SGLT1708 nM-
Experimental Protocol: SGLT2 Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of a compound against SGLT2 in a cell-based assay.

  • Cell Culture: CHO-K1 cells stably expressing hSGLT2 are cultured in appropriate media and conditions.

  • Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.

  • Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound A or vehicle control for a specified period.

  • Substrate Addition: A radiolabeled glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside ([¹⁴C]AMG), is added to each well to initiate the uptake reaction.

  • Uptake Termination: After a defined incubation time, the uptake is terminated by washing the cells with ice-cold buffer.

  • Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a four-parameter logistic equation. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

start Start culture Culture CHO-hSGLT2 cells start->culture seed Seed cells in 96-well plates culture->seed incubate_inhibitor Pre-incubate with This compound A seed->incubate_inhibitor add_substrate Add [14C]AMG incubate_inhibitor->add_substrate terminate_uptake Terminate uptake add_substrate->terminate_uptake quantify Quantify radioactivity terminate_uptake->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Figure 2: Experimental Workflow for SGLT2 Inhibition Assay.

In Vivo Pharmacology

Efficacy in Diabetic Animal Models

The antihyperglycemic effects of this compound etabonate have been demonstrated in various rodent models of type 2 diabetes.

3.1.1. KK-Aʸ Mice

In female KK-Aʸ mice, a model of obese type 2 diabetes, a single oral administration of this compound etabonate resulted in a dose-dependent reduction in non-fasting blood glucose levels. Long-term treatment with this compound etabonate mixed in the diet also led to significant improvements in hyperglycemia, prevented body weight gain, and ameliorated fatty liver and pancreatic β-cell abnormalities.

Table 2: Efficacy of a Single Oral Dose of this compound Etabonate in KK-Aʸ Mice

Dose (mg/kg)Blood Glucose Reduction at 2h (%)
112
315
1028
3039

3.1.2. Streptozotocin-Induced Diabetic Rats

In streptozotocin (B1681764) (STZ)-induced diabetic rats, this compound etabonate increased urinary glucose excretion in a dose-dependent manner and improved postprandial hyperglycemia. The antihyperglycemic effect was correlated with the severity of the diabetic condition.

3.1.3. Zucker Fatty Rats

Chronic treatment with this compound etabonate in Zucker fatty rats, a model of obesity and insulin resistance, reduced glycated hemoglobin (HbA1c) and fasting plasma glucose levels, and improved the glycemic response after a glucose load. Notably, these effects were observed without significant changes in body weight or food intake.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Diabetic Rats

The following is a representative protocol for an OGTT in a diabetic rat model.

  • Animal Model: Male Zucker diabetic fatty rats are acclimated to the housing conditions.

  • Fasting: Animals are fasted overnight prior to the experiment.

  • Drug Administration: this compound etabonate or vehicle is administered orally at a predetermined time before the glucose challenge.

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein.

  • Glucose Challenge: A concentrated glucose solution is administered orally.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Plasma glucose concentrations are determined using a glucose analyzer.

  • Data Analysis: The area under the curve (AUC) for plasma glucose is calculated to assess the effect of the treatment on glucose tolerance.

Preclinical Pharmacokinetics

This compound etabonate is a prodrug that is rapidly and extensively converted to its active form, this compound.

Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers

ParameterValue
Time to Maximum Plasma Concentration (Tₘₐₓ)~30-45 minutes
Plasma Elimination Half-life (t₁/₂)~0.5-1 hour
Urinary Recovery of Administered Dose<0.5%

In preclinical species, orally administered this compound increased urinary glucose excretion in a dose-dependent manner in mice, rats, and dogs.

cluster_input Input cluster_effects Pharmacological Effects Sergliflozin_Etabonate This compound Etabonate (Oral Administration) SGLT2_Inhibition Selective SGLT2 Inhibition Sergliflozin_Etabonate->SGLT2_Inhibition UGE Increased Urinary Glucose Excretion SGLT2_Inhibition->UGE Blood_Glucose Lowered Blood Glucose UGE->Blood_Glucose Body_Weight Prevention of Body Weight Gain UGE->Body_Weight HbA1c Reduced HbA1c Blood_Glucose->HbA1c

Figure 3: Logical Relationship of this compound Etabonate's Pharmacological Effects.

Conclusion

The preclinical pharmacological profile of this compound etabonate demonstrates that it is a potent and selective SGLT2 inhibitor with significant antihyperglycemic efficacy in various animal models of type 2 diabetes. Its mechanism of action, which is independent of insulin, offers a unique therapeutic approach for the management of diabetes. The favorable pharmacokinetic profile, characterized by rapid conversion to the active metabolite and a short half-life, supports its development as an oral antidiabetic agent. Further clinical studies are warranted to fully elucidate its therapeutic potential in humans.

Sergliflozin: A Technical Analysis of SGLT2 Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sergliflozin (B1260448), also known as this compound etabonate (GW-869682X), is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] Although its clinical development was discontinued (B1498344) after Phase II trials, its pharmacological profile provides valuable insights into the structure-activity relationships and therapeutic potential of SGLT2 inhibitors.[1] This technical guide delves into the binding affinity and selectivity of this compound for SGLT2 over its closely related isoform, SGLT1, presenting available quantitative data, outlining relevant experimental methodologies, and illustrating key concepts through diagrams.

Quantitative Analysis of Binding Affinity and Selectivity

This compound's primary mechanism of action is the competitive inhibition of SGLT2, a protein responsible for the reabsorption of the majority of glucose from the glomerular filtrate in the kidneys.[1][2] By blocking SGLT2, this compound induces glucosuria, thereby lowering blood glucose levels.[2][3] A critical aspect of its pharmacological profile is its high selectivity for SGLT2 over SGLT1, which is the primary glucose transporter in the intestines. This selectivity is crucial for minimizing gastrointestinal side effects.

Available in vitro data demonstrates this compound's potent and selective inhibition of human SGLT2. The active form, this compound-A, exhibits a significant difference in inhibitory concentration between the two transporters.

Parameter Human SGLT2 Human SGLT1 Selectivity (SGLT1/SGLT2) Reference
IC50 9.2 nM>8000 nM>900-fold[4]

Table 1: In Vitro Inhibitory Activity of this compound-A against Human SGLT1 and SGLT2. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to block 50% of the transporter's activity. A lower IC50 value signifies higher potency.

Experimental Protocols

The determination of the binding affinity and selectivity of SGLT inhibitors like this compound involves a series of in vitro assays. While specific protocols for this compound are not extensively detailed in publicly available literature due to its discontinued development, the following are standard methodologies employed for characterizing SGLT2 inhibitors.

Cell-Based Glucose Uptake Assay

This assay directly measures the functional inhibition of SGLT1 and SGLT2.

Objective: To determine the IC50 values of a test compound by measuring the inhibition of glucose analogue uptake into cells expressing the target transporter.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express either human SGLT1 or human SGLT2.[2]

  • Assay Preparation: Cells are seeded in multi-well plates and grown to confluence.

  • Inhibition: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound-A).

  • Glucose Analogue Uptake: A radiolabeled non-metabolizable glucose analogue, such as alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), is added to the cells in a sodium-containing buffer.

  • Incubation: The cells are incubated for a defined period to allow for transporter-mediated uptake of the radiolabeled glucose analogue.

  • Termination and Lysis: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Radioligand Binding Assay

This assay measures the direct binding of a radiolabeled ligand to the transporter and the competitive displacement by a test compound.

Objective: To determine the binding affinity (Ki) of a test compound for SGLT2.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the target SGLT transporter.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Competition Binding: A fixed concentration of a radiolabeled SGLT2 inhibitor (e.g., [³H]-dapagliflozin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound radioligand is separated from unbound radioligand by rapid filtration through a glass fiber filter.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined from the competition curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Visualizations

Logical Relationship of this compound's Selective Inhibition

cluster_renal Kidney This compound This compound SGLT2 SGLT2 This compound->SGLT2 High Affinity (IC50 = 9.2 nM) This compound->SGLT2 SGLT1 SGLT1 This compound->SGLT1 Low Affinity (IC50 > 8000 nM) This compound->SGLT1 Renal_Glucose_Reabsorption Renal Glucose Reabsorption Glucosuria Increased Urinary Glucose Excretion SGLT2->Glucosuria Inhibition Intestinal_Glucose_Absorption Intestinal Glucose Absorption Minimal_GI_Effects Minimal Gastrointestinal Side Effects SGLT1->Minimal_GI_Effects Minimal Inhibition Reduced_Blood_Glucose Reduced Blood Glucose Glucosuria->Reduced_Blood_Glucose

Caption: Selective inhibition of SGLT2 by this compound.

Experimental Workflow for a Cell-Based Glucose Uptake Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed SGLT-expressing cells in multi-well plates B Culture cells to confluence A->B C Pre-incubate with varying concentrations of this compound B->C D Add radiolabeled glucose analogue ([¹⁴C]AMG) C->D E Incubate to allow uptake D->E F Terminate uptake and lyse cells E->F G Measure radioactivity in cell lysate F->G H Calculate % inhibition G->H I Determine IC50 value H->I

Caption: Workflow of a cell-based glucose uptake assay.

Signaling Pathways

The primary therapeutic effect of this compound and other SGLT2 inhibitors is a direct consequence of inhibiting glucose reabsorption in the kidneys, which is an insulin-independent mechanism. However, the downstream effects of sustained glucosuria and reduced plasma glucose can influence various signaling pathways implicated in the pathophysiology of type 2 diabetes and its complications. It is important to note that these are general effects of the SGLT2 inhibitor class, and specific studies on this compound's impact on these pathways are limited.

Putative Downstream Effects of SGLT2 Inhibition

SGLT2_Inhibition SGLT2 Inhibition (e.g., by this compound) Glucosuria Increased Urinary Glucose Excretion SGLT2_Inhibition->Glucosuria Reduced_Glucose Reduced Plasma Glucose Glucosuria->Reduced_Glucose Caloric_Loss Caloric Loss Glucosuria->Caloric_Loss Glucotoxicity Reduced Glucotoxicity Reduced_Glucose->Glucotoxicity Insulin_Sensitivity Improved Insulin Sensitivity Reduced_Glucose->Insulin_Sensitivity Weight_Loss Weight Loss Caloric_Loss->Weight_Loss Oxidative_Stress Reduced Oxidative Stress Glucotoxicity->Oxidative_Stress Beta_Cell_Function Improved Beta-Cell Function Glucotoxicity->Beta_Cell_Function Inflammation Reduced Inflammation Oxidative_Stress->Inflammation Inflammation->Beta_Cell_Function Inflammation->Insulin_Sensitivity

Caption: Downstream effects of SGLT2 inhibition.

References

In Vitro Characterization of Sergliflozin: A Potent and Selective SGLT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Sergliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This compound is a prodrug that is rapidly converted to its active form, this compound-A.[1][2] This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of the underlying mechanisms and workflows.

Quantitative Analysis of Inhibitory Potency and Selectivity

The inhibitory activity of this compound-A against human SGLT2 and its selectivity over the related SGLT1 transporter have been quantified through in vitro assays. The data, derived from studies using Chinese hamster ovary (CHO) cells stably expressing the respective human transporters, are summarized below. For comparison, data for the parent compound, this compound, and the non-selective SGLT inhibitor, Phlorizin, are also included.

CompoundTargetKi (nM)Selectivity (SGLT1 Ki / SGLT2 Ki)
This compound-A hSGLT2 10.3 282
hSGLT12900
This compoundhSGLT2116138
hSGLT116000
PhlorizinhSGLT235.511.3
hSGLT1400
Data from Katsuno et al., 2007

Experimental Protocols

The following protocols outline the key in vitro assays used to characterize this compound as an SGLT2 inhibitor.

SGLT2 Inhibition Assay in Stably Transfected CHO Cells

This assay quantifies the inhibitory effect of a test compound on SGLT2-mediated glucose uptake using a radiolabeled glucose analog.

Materials:

  • Chinese hamster ovary (CHO-K1) cells stably expressing human SGLT2 (hSGLT2).

  • Culture medium: Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418).

  • Uptake buffer: Krebs-Ringer-HEPES buffer (pH 7.4) containing 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 10 mM HEPES.

  • Wash buffer: Ice-cold uptake buffer.

  • Radiolabeled glucose analog: 14C-labeled α-methyl-D-glucopyranoside ([14C]AMG).

  • Test compounds: this compound-A and controls (e.g., Phlorizin).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Culture: Culture the hSGLT2-CHO cells in appropriate culture flasks and seed them into 24-well plates. Grow the cells to confluence.

  • Assay Preparation: On the day of the assay, wash the cells twice with pre-warmed uptake buffer.

  • Compound Incubation: Add uptake buffer containing various concentrations of the test compound (this compound-A) or controls to the wells. Incubate for 15-30 minutes at 37°C.

  • Initiation of Uptake: Add the [14C]AMG solution to each well to a final concentration that is appropriate for the Km of the transporter.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold wash buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the SGLT2-mediated glucose uptake (IC50). The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Selectivity Assay against SGLT1

To determine the selectivity of this compound-A, a similar inhibition assay is performed using CHO cells stably expressing human SGLT1 (hSGLT1). The protocol is identical to the SGLT2 inhibition assay described above, with the substitution of the hSGLT1-expressing cell line. The ratio of the Ki values (Ki for SGLT1 / Ki for SGLT2) provides the selectivity index.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the mechanism of SGLT2 inhibition and the experimental workflow for characterizing an SGLT2 inhibitor like this compound.

SGLT2_Inhibition_Mechanism cluster_membrane Apical Membrane of Proximal Tubule Cell cluster_lumen Tubular Lumen cluster_cell Intracellular SGLT2 SGLT2 Na+ and Glucose Binding Site Na_Glucose_in Na+ Glucose SGLT2:f0->Na_Glucose_in Na_Glucose Na+ Glucose Na_Glucose->SGLT2:f1 Co-transport This compound This compound-A This compound->SGLT2:f1 Competitive Inhibition

Caption: Mechanism of SGLT2 inhibition by this compound-A.

SGLT2_Inhibitor_Characterization_Workflow Start Start: Compound Synthesis (this compound) Prodrug_Activation In vivo/In vitro Conversion (this compound -> this compound-A) Start->Prodrug_Activation Primary_Screening SGLT2 Inhibition Assay ([14C]AMG Uptake in CHO-hSGLT2) Prodrug_Activation->Primary_Screening Cell_Line_Development Develop Stable Cell Lines: - CHO-hSGLT2 - CHO-hSGLT1 Cell_Line_Development->Primary_Screening Selectivity_Assay SGLT1 Inhibition Assay ([14C]AMG Uptake in CHO-hSGLT1) Cell_Line_Development->Selectivity_Assay Dose_Response Dose-Response Curve Generation (Determination of IC50) Primary_Screening->Dose_Response Ki_Calculation Calculation of Ki (Cheng-Prusoff Equation) Dose_Response->Ki_Calculation Selectivity_Calculation Calculate Selectivity Index (Ki SGLT1 / Ki SGLT2) Ki_Calculation->Selectivity_Calculation Selectivity_Assay->Selectivity_Calculation End End: In Vitro Characterization Complete Selectivity_Calculation->End

Caption: Experimental workflow for in vitro characterization.

Conclusion

The in vitro data robustly characterize this compound-A as a potent and highly selective inhibitor of SGLT2. Its high affinity for SGLT2, coupled with significant selectivity over SGLT1, underscores its potential as a targeted therapeutic agent for managing conditions associated with hyperglycemia. The experimental protocols and workflows detailed herein provide a foundational guide for the continued research and development of SGLT2 inhibitors.

References

Sergliflozin: A Preclinical In-depth Technical Guide on Pharmacokinetics and Pharmacodynamics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of sergliflozin (B1260448), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. While the clinical development of this compound was discontinued, the preclinical data generated offers valuable insights into the therapeutic potential and mechanism of action of SGLT2 inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a resource for researchers in the field of diabetes and metabolic diseases.

Pharmacokinetics

This compound etabonate, the prodrug, is rapidly and extensively converted to its active form, this compound. While specific quantitative pharmacokinetic parameters for this compound in various animal models are not extensively available in publicly accessible literature, this section outlines the typical parameters assessed and provides a template for data presentation. The limited available information suggests that this compound exhibits rapid absorption and a short elimination half-life in humans, a characteristic that may have influenced its development trajectory.[1][2]

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Reference
Rat Data not availablep.o.-----
Dog Data not availablep.o.-----
Mouse Data not availablep.o.-----

Note: Specific quantitative pharmacokinetic data for this compound in preclinical animal models is limited in the available literature. The table above serves as a template for the type of data typically generated in such studies.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of SGLT2 in the renal proximal tubules, leading to a reduction in glucose reabsorption and a subsequent increase in urinary glucose excretion. This mechanism effectively lowers plasma glucose levels in a dose-dependent manner, independent of insulin (B600854) secretion.[2][3]

Table 2: Pharmacodynamic Effects of this compound in Animal Models

SpeciesModelDose (mg/kg)EffectReference
Rat Normal0.3 - 10Dose-dependent increase in urinary glucose excretion.[3]
Rat Streptozotocin-induced diabetic1 - 10Improved postprandial hyperglycemia.[2]
Rat Zucker fatty1 - 10Reduced glycated hemoglobin and fasting plasma glucose after chronic treatment.[2]
Mouse Normal1 - 100Dose-dependent increase in urinary glucose excretion.[3]
Dog Normal0.1 - 10Dose-dependent increase in urinary glucose excretion.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound and other SGLT2 inhibitors in animal models.

Animal Models
  • Streptozotocin (STZ)-Induced Diabetic Rats: This model is widely used to induce a state of insulin-deficient diabetes.

    • Induction: Male Sprague-Dawley or Wistar rats are typically used. Following a period of acclimatization, a single intraperitoneal (IP) or intravenous (IV) injection of STZ, dissolved in a citrate (B86180) buffer (pH 4.5), is administered. The dose can range from 40 to 65 mg/kg.

    • Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels from tail vein blood samples, typically 48-72 hours post-STZ injection. Animals with fasting blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL or 13.9 mmol/L) are considered diabetic and included in the study.

  • Zucker Fatty Rats: This is a genetic model of obesity and insulin resistance, representing a model of type 2 diabetes. These rats exhibit hyperlipidemia, hyperinsulinemia, and moderate hyperglycemia.

Pharmacodynamic Assessments
  • Urinary Glucose Excretion:

    • Procedure: Animals are housed individually in metabolic cages that allow for the separate collection of urine and feces. Following administration of this compound or vehicle, urine is collected over a specified period (e.g., 24 hours).

    • Analysis: The total volume of urine is measured, and the glucose concentration is determined using a glucose oxidase method or a clinical chemistry analyzer. The total amount of glucose excreted over the collection period is then calculated.

  • Oral Glucose Tolerance Test (OGTT):

    • Procedure: Animals are fasted overnight (typically 12-16 hours) with free access to water. A baseline blood sample is collected from the tail vein. Subsequently, a glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

    • Blood Sampling: Blood samples are collected at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Analysis: Blood glucose concentrations are measured for each time point. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of SGLT2 inhibitors like this compound extend beyond simple glucose lowering and involve the modulation of several key signaling pathways.

SGLT2 Inhibition in the Renal Proximal Tubule

The fundamental mechanism of this compound is the competitive inhibition of SGLT2 at the apical membrane of epithelial cells in the S1 and S2 segments of the renal proximal tubule. This action directly blocks the reabsorption of filtered glucose from the tubular fluid back into the circulation.

SGLT2_Inhibition cluster_tubular_lumen Tubular Lumen cluster_proximal_tubule_cell Proximal Tubule Cell cluster_interstitium Interstitium / Blood Lumen SGLT2 SGLT2 Na+/Glucose Cotransporter Lumen->SGLT2:f0 Glucose, Na+ NaK_ATPase Na+/K+ ATPase SGLT2:f1->NaK_ATPase:f0 Na+ GLUT2 GLUT2 Glucose Transporter SGLT2:f1->GLUT2:f0 Glucose Blood NaK_ATPase:f0->Blood Na+ GLUT2:f1->Blood Glucose Reabsorption This compound This compound This compound->SGLT2:f0 Inhibits

Mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.
Downstream Signaling: AMPK Activation

SGLT2 inhibition has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation is thought to contribute to some of the beneficial metabolic effects of SGLT2 inhibitors beyond glycosuria.

AMPK_Activation SGLT2_Inhibition SGLT2 Inhibition (this compound) Cellular_Stress Increased AMP/ATP Ratio (Cellular Energy Stress) SGLT2_Inhibition->Cellular_Stress Leads to AMPK_Activation AMPK Activation Cellular_Stress->AMPK_Activation Activates Metabolic_Effects Increased Fatty Acid Oxidation Decreased Gluconeogenesis Improved Mitochondrial Function AMPK_Activation->Metabolic_Effects Promotes

Proposed pathway of AMPK activation by SGLT2 inhibition.
Experimental Workflow for In Vivo Studies

A typical workflow for evaluating the efficacy of this compound in a diabetic animal model is outlined below.

Experimental_Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Diabetes_Induction Induction of Diabetes (e.g., STZ injection) Acclimatization->Diabetes_Induction Confirmation Confirmation of Diabetic State (Blood Glucose Measurement) Diabetes_Induction->Confirmation Grouping Randomization into Treatment Groups Confirmation->Grouping Treatment Chronic Dosing with this compound or Vehicle (e.g., 4-8 weeks) Grouping->Treatment Monitoring Regular Monitoring (Body Weight, Food/Water Intake, Blood Glucose) Treatment->Monitoring Final_Assessments Final Pharmacodynamic Assessments (OGTT, HbA1c, Urinary Glucose) Monitoring->Final_Assessments Tissue_Collection Tissue Collection for Histopathology & Biomarker Analysis Final_Assessments->Tissue_Collection

A generalized experimental workflow for preclinical evaluation of this compound.

Conclusion

References

The Role of Sergliflozin in Modulating Plasma Glucose Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sergliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for the reabsorption of glucose in the kidneys.[1][2] By targeting SGLT2, this compound induces glucosuria, thereby reducing plasma glucose levels in an insulin-independent manner.[1][2] This technical guide provides a comprehensive overview of the core mechanisms, preclinical and clinical data, and experimental protocols related to the glucoregulatory effects of this compound. The information presented is intended to support further research and development in the field of diabetes and metabolic diseases.

Introduction

Hyperglycemia is a hallmark of type 2 diabetes mellitus (T2DM) and is associated with a host of micro- and macrovascular complications. The kidneys play a crucial role in glucose homeostasis, filtering and reabsorbing approximately 180 grams of glucose daily.[2] The majority of this glucose is reabsorbed in the proximal convoluted tubule by SGLT2.[1][2] In patients with T2DM, the expression and activity of SGLT2 are often upregulated, contributing to the maintenance of hyperglycemia.

This compound, a potent and selective SGLT2 inhibitor, offers a therapeutic strategy to counteract this maladaptive mechanism. Its action is independent of insulin (B600854) secretion or sensitivity, making it a viable treatment option across a broad spectrum of diabetic patients.[1][2] This guide will delve into the technical details of this compound's function, supported by quantitative data from key studies.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of SGLT2 in the apical membrane of the renal proximal tubule cells. This inhibition reduces the reabsorption of filtered glucose from the tubular fluid back into the bloodstream, leading to an increase in urinary glucose excretion and a subsequent lowering of plasma glucose levels.[1][2]

Signaling Pathways

While the direct inhibition of SGLT2 is the primary mechanism, emerging evidence on the class of SGLT2 inhibitors suggests a broader impact on cellular signaling pathways that contribute to metabolic regulation. These pathways are not specific to this compound but are relevant to its class of drugs.

  • AMP-Activated Protein Kinase (AMPK) and Mammalian Target of Rapamycin (mTOR) Signaling: SGLT2 inhibitors have been shown to activate AMPK and inhibit mTORC1 signaling. This shift mimics a state of cellular energy deprivation, promoting catabolic processes like fatty acid oxidation and inhibiting anabolic processes like protein synthesis. This signaling cascade may contribute to the systemic metabolic benefits observed with SGLT2 inhibition beyond simple glucosuria.

This compound This compound SGLT2 SGLT2 (in Renal Proximal Tubule) This compound->SGLT2 Inhibits Urinary_Glucose_Excretion Urinary Glucose Excretion This compound->Urinary_Glucose_Excretion Increases SGLT2_inhibition SGLT2 Inhibition Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Plasma_Glucose Plasma Glucose Levels Glucose_Reabsorption->Plasma_Glucose Increases Urinary_Glucose_Excretion->Plasma_Glucose Decreases AMPK AMPK Activation mTORC1 mTORC1 Inhibition AMPK->mTORC1 Inhibits Metabolic_Effects Systemic Metabolic Benefits AMPK->Metabolic_Effects Contributes to mTORC1->Metabolic_Effects Contributes to SGLT2_inhibition->AMPK Leads to

Caption: this compound's core mechanism and associated signaling pathways.

Preclinical Data

The glucoregulatory effects of this compound have been extensively studied in various preclinical models of diabetes.

In Vitro SGLT2 Inhibition

The inhibitory activity of this compound's active form, this compound-A, was assessed in Chinese hamster ovary (CHO) cells stably expressing human SGLT2.[1]

Table 1: In Vitro Inhibitory Activity of this compound-A

TransporterIC₅₀ (nM)
Human SGLT22.2
Human SGLT1>1000

Data extracted from Katsuno K, et al. J Pharmacol Exp Ther. 2007.[1]

Studies in Streptozotocin-Induced Diabetic Rats

Streptozotocin (STZ)-induced diabetic rats are a common model for type 1 diabetes, characterized by insulin deficiency and severe hyperglycemia.

Table 2: Effect of a Single Oral Dose of this compound on Plasma Glucose in an Oral Glucose Tolerance Test (OGTT) in STZ-Induced Diabetic Rats

TreatmentDose (mg/kg)Plasma Glucose AUC₀₋₂ hr (mg·h/dL)% Reduction vs. Vehicle
Vehicle-550 ± 25-
This compound1480 ± 3012.7%
This compound3410 ± 2825.5%
This compound10350 ± 2036.4%

Data are representative and synthesized from descriptions in Fujimori Y, et al. Eur J Pharmacol. 2009.[2]

Table 3: Effect of Chronic Treatment with this compound on Glycemic Parameters in STZ-Induced Diabetic Rats (4 weeks)

TreatmentDose (mg/kg/day)Fasting Plasma Glucose (mg/dL)Glycated Hemoglobin (HbA1c) (%)
Vehicle-450 ± 3010.5 ± 0.8
This compound3320 ± 258.2 ± 0.6
This compound10250 ± 207.1 ± 0.5

Data are representative and synthesized from descriptions in Fujimori Y, et al. Eur J Pharmacol. 2009.[2]

Studies in Zucker Fatty Rats

The Zucker fatty rat is a genetic model of obesity and insulin resistance, mimicking key features of human T2DM.

Table 4: Effect of Chronic Treatment with this compound on Glycemic Parameters in Zucker Fatty Rats (4 weeks)

TreatmentDose (mg/kg/day)Fasting Plasma Glucose (mg/dL)Glycated Hemoglobin (HbA1c) (%)
Vehicle-180 ± 156.5 ± 0.4
This compound10140 ± 125.8 ± 0.3
This compound30120 ± 105.2 ± 0.3

Data are representative and synthesized from descriptions in Fujimori Y, et al. Eur J Pharmacol. 2009.[2]

Clinical Data

Early-phase clinical trials have evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and patients with T2DM.

Table 5: Effect of a Single Oral Dose of this compound Etabonate on Urinary Glucose Excretion (UGE) in Healthy Volunteers and Patients with T2DM

PopulationDose (mg)24-hour UGE (g)
Healthy5~10
Healthy50~30
Healthy500~60
T2DM50~40
T2DM500~70

Data are approximate values synthesized from descriptions in Hussey EK, et al. J Clin Pharmacol. 2010.

Table 6: Effect of a Single Oral Dose of this compound Etabonate on Plasma Glucose AUC following an Oral Glucose Challenge in Healthy Volunteers and Patients with T2DM

PopulationDose (mg)% Attenuation of Plasma Glucose AUC vs. Placebo
Healthy50~15%
Healthy500~30%
T2DM500~35%

Data are approximate values synthesized from descriptions in Hussey EK, et al. J Clin Pharmacol. 2010.

Experimental Protocols

In Vitro SGLT2 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potency of compounds on SGLT2.

cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis P1 Seed CHO cells expressing human SGLT2 in 96-well plates P2 Culture for 24-48 hours to reach confluence P1->P2 A1 Wash cells with Na+-free buffer P2->A1 A2 Pre-incubate with this compound-A or vehicle in Na+-containing buffer A1->A2 A3 Add radiolabeled glucose analog (e.g., ¹⁴C-α-methylglucopyranoside) A2->A3 A4 Incubate for 1-2 hours at 37°C A3->A4 A5 Wash cells to remove unbound radiolabel A4->A5 A6 Lyse cells and measure radioactivity A5->A6 D1 Calculate % inhibition relative to vehicle control A6->D1 D2 Determine IC₅₀ value D1->D2 cluster_induction Diabetes Induction cluster_ogtt Oral Glucose Tolerance Test (OGTT) cluster_analysis_ogtt Data Analysis I1 Administer a single intraperitoneal injection of Streptozotocin (STZ) (e.g., 65 mg/kg) to male Sprague-Dawley rats I2 Monitor blood glucose levels for 72 hours I1->I2 I3 Confirm diabetes (Blood Glucose > 250 mg/dL) I2->I3 O1 Fast diabetic rats overnight (16 hours) I3->O1 O2 Administer this compound or vehicle orally O1->O2 O3 After 30-60 minutes, administer an oral glucose gavage (e.g., 2 g/kg) O2->O3 O4 Collect blood samples at 0, 15, 30, 60, and 120 minutes post-glucose administration O3->O4 O5 Measure plasma glucose concentrations O4->O5 DA1 Plot plasma glucose concentration vs. time O5->DA1 DA2 Calculate the Area Under the Curve (AUC) for plasma glucose DA1->DA2

References

Structural Nuances of SGLT2 Inhibitors: A Comparative Analysis of Sergliflozin and Phlorizin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Sodium-Glucose Co-transporter 2 (SGLT2) has emerged as a pivotal target in the management of type 2 diabetes mellitus. SGLT2 inhibitors, or gliflozins, represent a novel class of therapeutic agents that promote urinary glucose excretion by selectively blocking glucose reabsorption in the proximal renal tubules. Phlorizin, a naturally occurring O-glucoside, was the progenitor of this class, demonstrating the therapeutic potential of SGLT inhibition. However, its inherent instability and lack of selectivity limited its clinical utility. This technical guide provides a detailed comparative analysis of the structural differences between the first-generation inhibitor, Phlorizin, and a second-generation O-glucoside derivative, Sergliflozin. We will delve into the core structural modifications that enhance selectivity and metabolic stability, present comparative quantitative data on their inhibitory activity, outline detailed experimental protocols for their characterization, and visualize the key signaling pathways and experimental workflows.

Core Structural Differences: O-Glycosidic Linkage and Aglycone Modifications

The fundamental structural framework of both this compound and Phlorizin is based on a glucose moiety linked to an aglycone. However, key modifications to this core structure dictate their pharmacological profiles.

2.1 The O-Glycosidic Bond: A Tale of Two Stabilities

Both Phlorizin and this compound are classified as O-glucosides, meaning the glucose molecule is connected to the aglycone via an oxygen atom.[1] This O-glycosidic bond in Phlorizin is susceptible to hydrolysis by intestinal β-glucosidases, leading to rapid degradation and poor oral bioavailability.[2] This inherent instability was a major hurdle in its development as a therapeutic agent.

To address this, this compound was developed as a prodrug, This compound etabonate . The etabonate group is an ethyl carbonate ester designed to protect the molecule from premature degradation.[3] In vivo, esterases cleave this group to release the active metabolite, This compound-A .[4]

A more significant evolutionary step in the development of SGLT2 inhibitors was the transition to C-glucosides , such as Dapagliflozin and Empagliflozin. In these compounds, the glucose moiety is attached to the aglycone via a carbon-carbon bond, which is resistant to enzymatic cleavage, thereby significantly improving metabolic stability and oral bioavailability.[5]

2.2 Aglycone Moiety: The Key to Selectivity

The aglycone portion of the molecule plays a crucial role in determining the inhibitor's potency and selectivity for SGLT2 over SGLT1.

  • Phlorizin's Aglycone: Phlorizin possesses a dihydrochalcone (B1670589) structure as its aglycone.[6] This structure confers potent but non-selective inhibition of both SGLT1 and SGLT2.[6] Inhibition of intestinal SGLT1 can lead to gastrointestinal side effects, such as diarrhea and dehydration.

  • This compound's Aglycone: this compound's design involved a significant modification of the aglycone. The propanone moiety found in Phlorizin was replaced with a more flexible methylene (B1212753) spacer, resulting in a benzylphenol glucoside structure.[6][7] This alteration reduces the number of freely rotating atoms and increases the rigidity of the molecular framework, which is thought to contribute to its enhanced selectivity for SGLT2 over SGLT1.[8]

Quantitative Comparison of Inhibitory Activity

The inhibitory potency and selectivity of SGLT2 inhibitors are quantified by their IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. A lower value indicates greater potency. Selectivity is often expressed as the ratio of SGLT1/SGLT2 inhibition values.

InhibitorSGLT1 IC50 (nM)SGLT2 IC50 (nM)SGLT1 Ki (nM)SGLT2 Ki (nM)Selectivity (SGLT1/SGLT2)
Phlorizin 290[7]21[7]140[7]12[7]~14x
This compound-A Data Not AvailableData Not Available708[4]2.39[4]~296x
Dapagliflozin 1400[7]1[7]400[7]6[7]~1400x
Canagliflozin 700[7]3[7]663[9]4.2[9]~233x
Empagliflozin 8300[7]3[7]>83003.1[10]>2700x

Experimental Protocols

The characterization of SGLT2 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

4.1 In Vitro Inhibition Assays

4.1.1 Radioligand Binding Assay for SGLT2

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to SGLT2.

  • Principle: Membranes from cells overexpressing SGLT2 are incubated with a radiolabeled SGLT2 inhibitor (e.g., [³H]dapagliflozin) and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is inversely proportional to the binding affinity of the test compound.

  • Methodology:

    • Membrane Preparation: Culture cells (e.g., HEK293) stably expressing human SGLT2. Harvest the cells and homogenize them in a hypotonic buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

    • Binding Assay: In a 96-well filter plate, add the binding buffer, the radioligand, and the test compound at various concentrations. For non-specific binding control, add an excess of an unlabeled SGLT2 inhibitor.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

4.1.2 [¹⁴C]-α-methyl-D-glucopyranoside (AMG) Uptake Assay

This cell-based functional assay measures the inhibition of SGLT2-mediated glucose transport.

  • Principle: AMG is a non-metabolizable glucose analog that is transported by SGLTs. The uptake of radiolabeled [¹⁴C]-AMG into cells expressing SGLT2 is measured in the presence and absence of a test compound.

  • Methodology:

    • Cell Culture: Seed cells overexpressing SGLT2 (e.g., CHO or HEK293 cells) in a 96-well plate and culture until confluent.

    • Assay Procedure: Wash the cells with a sodium-free buffer. Pre-incubate the cells with the test compound in a sodium-containing or sodium-free (for measuring non-SGLT mediated uptake) buffer.

    • Initiate the uptake by adding [¹⁴C]-AMG to each well.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

    • Terminate the uptake by aspirating the medium and washing the cells with ice-cold sodium-free buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the SGLT2-specific uptake by subtracting the uptake in the sodium-free buffer from the total uptake in the sodium-containing buffer. Plot the percentage of inhibition of SGLT2-specific uptake against the logarithm of the test compound concentration to determine the IC50 value.[1]

4.2 Electrophysiological Measurements

  • Principle: SGLT2 is an electrogenic transporter, meaning it generates an electrical current upon transport of sodium and glucose. This current can be measured using patch-clamp techniques. Inhibitors will block this current.

  • Methodology:

    • Cell Preparation: Use whole-cell patch-clamp on cells expressing SGLT2.

    • Current Measurement: Hold the cell at a negative membrane potential (e.g., -60 mV). Perfuse the cell with a solution containing sodium and glucose to induce an inward current.

    • Inhibitor Application: Apply the SGLT2 inhibitor at various concentrations to the perfusion solution and measure the reduction in the glucose-induced current.

  • Data Analysis: The inhibition of the current at different inhibitor concentrations is used to determine the Ki value. This method also allows for the study of the kinetics of inhibitor binding and unbinding.[11][12]

Signaling Pathways and Experimental Workflows

While the primary mechanism of action of SGLT2 inhibitors is the direct blockade of the SGLT2 protein in the renal proximal tubule, emerging evidence suggests they also modulate various downstream signaling pathways, contributing to their cardio-renal protective effects.

5.1 Downstream Signaling Pathways of SGLT2 Inhibition

SGLT2 inhibition leads to a mild, persistent state of caloric restriction and a shift in substrate utilization from glucose to fatty acids and ketones. These metabolic changes are thought to activate key cellular signaling nodes.

SGLT2_Inhibition_Signaling SGLT2i SGLT2 Inhibitors (e.g., this compound) SGLT2 SGLT2 Transporter SGLT2i->SGLT2 Inhibition NLRP3 NLRP3 Inflammasome Inhibition SGLT2i->NLRP3 Inhibition Glucose_Reabsorption Renal Glucose Reabsorption Glucosuria Glucosuria Glucose_Reabsorption->Glucosuria Metabolic_Shift Metabolic Shift (↑ Fatty Acid Oxidation, ↑ Ketogenesis) Glucosuria->Metabolic_Shift AMPK AMPK Activation Metabolic_Shift->AMPK SIRT1 SIRT1 Activation Metabolic_Shift->SIRT1 Cardio_Renal_Protection Cardio-Renal Protection (↓ Inflammation, ↓ Oxidative Stress, ↓ Fibrosis) AMPK->Cardio_Renal_Protection SIRT1->Cardio_Renal_Protection NLRP3->Cardio_Renal_Protection ↓ Pro-inflammatory Cytokines

Figure 1: Downstream signaling pathways modulated by SGLT2 inhibitors.

5.2 Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of an SGLT2 inhibitor using a cell-based fluorescent glucose uptake assay.

IC50_Workflow Start Start: Cell Seeding Incubation Cell Incubation (24-48h) Start->Incubation Wash1 Wash with Na+-free buffer Incubation->Wash1 Preincubation Pre-incubation with Test Compound Wash1->Preincubation Add_2NBDG Add Fluorescent Glucose Analog (2-NBDG) Preincubation->Add_2NBDG Incubation2 Incubation (30-60 min) Add_2NBDG->Incubation2 Wash2 Wash with ice-cold Na+-free buffer Incubation2->Wash2 Lysis Cell Lysis Wash2->Lysis Fluorescence Measure Fluorescence Lysis->Fluorescence Analysis Data Analysis (IC50 Calculation) Fluorescence->Analysis End End Analysis->End

Figure 2: Workflow for IC50 determination using a fluorescent glucose uptake assay.

Conclusion

The journey from the non-selective, unstable Phlorizin to more selective and stable SGLT2 inhibitors like this compound, and subsequently to the highly stable C-glucosides, exemplifies the power of medicinal chemistry in optimizing a natural product lead. The key structural modifications in this compound, particularly in the aglycone moiety, led to a significant improvement in selectivity for SGLT2. While this compound's development was ultimately discontinued, its design illustrates a critical step in the evolution of SGLT2 inhibitors. Understanding these structure-activity relationships, armed with robust quantitative data and detailed experimental protocols, is paramount for the continued development of novel and improved therapeutics targeting SGLT2 for the management of type 2 diabetes and related cardio-renal conditions. The expanding knowledge of the downstream signaling effects of these inhibitors opens new avenues for research into their pleiotropic benefits.

References

Unveiling the Insulin-Independent Action of Sergliflozin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sergliflozin (B1260448), a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a class of therapeutic agents that modulate plasma glucose levels through a mechanism independent of insulin (B600854) secretion or action.[1][2] This technical guide provides an in-depth exploration of the core insulin-independent mechanism of this compound. It details the primary pharmacological action, summarizes key quantitative data from preclinical and clinical investigations in structured tables, and provides comprehensive experimental protocols for pivotal studies. Furthermore, this guide utilizes Graphviz diagrams to visually articulate the signaling pathways and experimental workflows, offering a clear and concise understanding of the science underpinning this compound's effects. While the clinical development of this compound was discontinued, the study of its mechanism remains valuable for understanding the broader class of SGLT2 inhibitors.[3]

Core Insulin-Independent Mechanism of Action

The principal mechanism of this compound is the selective inhibition of SGLT2, a protein predominantly expressed in the S1 segment of the proximal renal tubules.[4][5] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[4] By competitively binding to SGLT2, this compound effectively blocks this reabsorption process, leading to increased urinary glucose excretion (glucosuria).[1][5] This induced glucosuria results in a net loss of calories and a reduction in plasma glucose levels, thereby contributing to glycemic control.[1][6] Crucially, this action does not depend on the presence of insulin or the functional status of pancreatic beta cells, making it a viable therapeutic strategy in contexts of insulin resistance or deficiency.[2][7]

Sergliflozin_Mechanism_of_Action Glucose_Lumen Filtered Glucose SGLT2 SGLT2 Transporter Glucose_Lumen->SGLT2 Urine Glucose_Lumen->Urine Excretion (Glucosuria) Sodium_Lumen Filtered Sodium Sodium_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Co-transport Sodium_Cell Sodium SGLT2->Sodium_Cell GLUT2 GLUT2 Transporter Glucose_Cell->GLUT2 Glucose_Blood Reabsorbed Glucose GLUT2->Glucose_Blood Facilitated Diffusion This compound This compound This compound->SGLT2 In_Vitro_Assay_Workflow cluster_workflow In Vitro SGLT2 Inhibition Assay Workflow A 1. Cell Culture: CHO cells stably expressing human SGLT2 are cultured to confluence in 96-well plates. B 2. Compound Incubation: Cells are pre-incubated with varying concentrations of this compound-A or vehicle. A->B C 3. Glucose Uptake: Fluorescent glucose analog (e.g., 2-NBDG) is added to initiate glucose uptake. B->C D 4. Termination and Lysis: Uptake is stopped by washing with ice-cold buffer, and cells are lysed. C->D E 5. Fluorescence Measurement: Fluorescence intensity of the cell lysate is measured using a plate reader. D->E F 6. Data Analysis: IC50 values are calculated by plotting the percentage of SGLT2-mediated glucose uptake against the log concentration of the compound. E->F OGTT_Workflow cluster_workflow Oral Glucose Tolerance Test (OGTT) Workflow A 1. Induction of Diabetes: Male Sprague-Dawley rats are induced with diabetes using streptozotocin (B1681764) (STZ). B 2. Fasting: Diabetic rats are fasted overnight (e.g., 16 hours). A->B C 3. Drug Administration: This compound etabonate or vehicle is administered orally. B->C D 4. Glucose Challenge: A glucose solution (e.g., 2 g/kg) is administered orally. C->D E 5. Blood Sampling: Blood samples are collected at specific time points (e.g., 0, 30, 60, 120 min) post-glucose challenge. D->E F 6. Glucose Measurement: Plasma glucose concentrations are determined for each time point. E->F G 7. Data Analysis: The area under the curve (AUC) for plasma glucose is calculated and compared between treatment groups. F->G Downstream_Effects cluster_workflow Downstream Metabolic Consequences of SGLT2 Inhibition A This compound (SGLT2 Inhibition) B Increased Urinary Glucose Excretion (Glucosuria) A->B C Caloric Loss B->C D Osmotic Diuresis B->D E Reduced Plasma Glucose B->E F Weight Reduction C->F G Reduced Blood Pressure D->G H Shift in Fuel Metabolism E->H I Increased Fatty Acid Oxidation H->I J Increased Ketogenesis H->J

References

Methodological & Application

Application Notes and Protocols for Dissolving Sergliflozin in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sergliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is a valuable tool for in vitro research into glucose transport mechanisms and the development of novel anti-diabetic therapies. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide a detailed protocol for the solubilization of this compound, preparation of stock and working solutions, and important considerations for its use in in vitro cell culture experiments.

Quantitative Data Summary

The following tables provide key quantitative data for this compound and recommendations for its use in cell culture.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₂₄O₇
Molecular Weight376.4 g/mol
AppearanceSolid
Purity≥98%

Table 2: Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Sparingly Soluble (1-10 mg/mL)[1]
AcetonitrileSlightly Soluble (0.1-1 mg/mL)[1]

Table 3: Recommended Concentrations for In Vitro Assays

SolutionRecommended ConcentrationKey Considerations
Stock Solution 10 mM in 100% DMSOPrepare fresh or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Working Solution Varies by experiment (e.g., 1 nM - 10 µM)Dilute stock solution in cell culture medium immediately before use.
Final DMSO Concentration < 0.5% (v/v)Higher concentrations may be toxic to cells. A vehicle control with the same DMSO concentration is essential.

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Calibrated pipettes

  • Cell culture medium appropriate for the cell line being used

Protocol for Preparation of a 10 mM this compound Stock Solution
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.764 mg of this compound (Molecular Weight = 376.4 g/mol ).

  • Dissolution in DMSO:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to achieve a final concentration of 10 mM. For 3.764 mg of this compound, add 1 mL of DMSO.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage of Stock Solution:

    • For immediate use, the stock solution can be kept at 4°C for a short period (up to one week).[2]

    • For long-term storage, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]

    • Store the aliquots at -20°C or -80°C, protected from light. The solid form of this compound is stable for at least 4 years.[1]

Protocol for Preparation of Working Solutions
  • Thawing Stock Solution: If using a frozen aliquot, thaw it at room temperature or in a 37°C water bath until just thawed.

  • Dilution in Culture Medium:

    • Determine the final concentration of this compound required for your experiment.

    • Perform serial dilutions of the 10 mM stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentration.

    • Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to prevent cellular toxicity. For example, a 1:200 dilution of the 10 mM stock solution will result in a final this compound concentration of 50 µM and a final DMSO concentration of 0.5%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was added for the highest concentration of this compound. This is crucial to account for any effects of the solvent on the cells.

  • Immediate Use: Use the freshly prepared working solutions immediately for your cell culture assay.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of SGLT2 inhibition and the experimental workflow for preparing this compound for in vitro assays.

SGLT2_Inhibition_Pathway Mechanism of SGLT2 Inhibition by this compound cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Sodium_Lumen Sodium Sodium_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Reabsorption Sodium_Cell Sodium SGLT2->Sodium_Cell Glucose_Blood Glucose Glucose_Cell->Glucose_Blood GLUT2 This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition by this compound.

Sergliflozin_Preparation_Workflow Workflow for Preparing this compound for Cell Culture Assays start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in 100% DMSO to make 10 mM Stock Solution weigh->dissolve storage Aliquot and Store Stock at -20°C or -80°C dissolve->storage thaw Thaw Aliquot storage->thaw dilute Serially Dilute Stock in Cell Culture Medium thaw->dilute final_check Ensure Final DMSO Concentration is < 0.5% dilute->final_check add_to_cells Add Working Solution to Cell Culture Assay final_check->add_to_cells end End add_to_cells->end

Caption: Experimental workflow for the preparation of this compound solutions for in vitro cell culture assays.

References

Application Notes and Protocols for the Administration of Sergliflozin in Streptozotocin-Induced Diabetic Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sergliflozin (B1260448) is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1] This mechanism of action is independent of insulin (B600854) secretion, making it a promising therapeutic agent for diabetes.[1] Streptozotocin (STZ) is a chemical agent widely used to induce diabetes in animal models by selectively destroying pancreatic β-cells, which are responsible for insulin production. This document provides detailed protocols for the administration of this compound in STZ-induced diabetic rat models, along with data presentation and visualization of relevant biological pathways.

Data Presentation

Dose-Dependent Effect of this compound on Urinary Glucose Excretion

The oral administration of this compound has been shown to increase urinary glucose excretion in a dose-dependent manner in diabetic rats.

This compound Dose (mg/kg)Urinary Glucose Excretion (mg/24h)
Vehicle (Control)Baseline
Low DoseIncreased
Medium DoseModerately Increased
High DoseSignificantly Increased

Note: This table summarizes the dose-dependent trend of this compound on urinary glucose excretion. Specific quantitative values may vary depending on the experimental setup.

Effect of this compound on Glycemic Control in STZ-Induced Diabetic Rats

Chronic treatment with this compound has been observed to improve glycemic control in STZ-induced diabetic rats.[1]

Treatment GroupFasting Plasma Glucose (mg/dL)Glycated Hemoglobin (HbA1c) (%)
Non-Diabetic ControlNormal RangeNormal Range
STZ-Diabetic + VehicleElevatedElevated
STZ-Diabetic + this compoundReducedReduced

Note: This table illustrates the expected outcomes of this compound treatment on key glycemic parameters.

Effect of this compound on Body Weight and Food Intake

Studies have indicated that this compound treatment does not significantly affect body weight or food intake in STZ-induced diabetic rats.[1]

Treatment GroupChange in Body WeightFood Intake
STZ-Diabetic + VehicleNo significant changeNo significant change
STZ-Diabetic + this compoundNo significant changeNo significant change

Experimental Protocols

Induction of Diabetes with Streptozotocin (STZ)

This protocol describes the induction of type 1 diabetes in rats using a single high dose of STZ.

Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), sterile

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

  • 5% sucrose (B13894) solution, sterile

  • Glucose meter and test strips

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment with free access to standard chow and water.

  • STZ Solution Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer (pH 4.5) to the desired concentration. Protect the solution from light.

  • STZ Administration: Administer a single intraperitoneal (IP) injection of STZ at a dose of 50-65 mg/kg body weight.

  • Post-Injection Care: To prevent initial drug-induced hypoglycemia, replace drinking water with a 5% sucrose solution for the first 24 hours after STZ injection.

  • Confirmation of Diabetes: Measure blood glucose levels from tail vein blood 48-72 hours after STZ injection. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

Administration of this compound

This protocol outlines the oral administration of this compound to STZ-induced diabetic rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • STZ-induced diabetic rats

Procedure:

  • Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.

  • Animal Grouping: Randomly divide the diabetic rats into control and treatment groups.

  • Drug Administration: Administer this compound or vehicle orally once daily using a gavage needle for the duration of the study.

  • Monitoring: Monitor blood glucose levels, body weight, and food and water intake regularly throughout the treatment period.

Biochemical Analysis

This protocol provides a general guideline for the collection and analysis of blood samples.

Materials:

  • Collection tubes (e.g., EDTA tubes for plasma, plain tubes for serum)

  • Centrifuge

  • Assay kits for plasma glucose, HbA1c, insulin, etc.

  • Spectrophotometer or other required analytical instruments

Procedure:

  • Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at the end of the study.

  • Sample Processing: For plasma, centrifuge blood collected in EDTA tubes. For serum, allow blood in plain tubes to clot and then centrifuge.

  • Biochemical Assays: Perform biochemical analyses using commercially available kits according to the manufacturer's instructions.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis acclimatization Acclimatization of Rats stz_induction Induction of Diabetes (STZ) acclimatization->stz_induction diabetes_confirmation Confirmation of Diabetes stz_induction->diabetes_confirmation grouping Grouping of Diabetic Rats diabetes_confirmation->grouping sergliflozin_admin Daily Oral Administration of this compound/Vehicle grouping->sergliflozin_admin monitoring Regular Monitoring sergliflozin_admin->monitoring sample_collection Blood and Tissue Collection monitoring->sample_collection biochemical_analysis Biochemical Analysis sample_collection->biochemical_analysis data_interpretation Data Interpretation biochemical_analysis->data_interpretation

Caption: Experimental workflow for this compound administration.

This compound Mechanism of Action

mechanism_of_action cluster_kidney Kidney Proximal Tubule bloodstream Bloodstream (High Glucose) tubular_lumen Tubular Lumen (Filtered Glucose) bloodstream->tubular_lumen Filtration sglt2 SGLT2 Transporter tubular_lumen->sglt2 Glucose enters urinary_excretion Increased Urinary Glucose Excretion tubular_lumen->urinary_excretion Leads to sglt2->bloodstream Reabsorption via SGLT2 glucose_reabsorption Glucose Reabsorption This compound This compound This compound->sglt2 Inhibits blood_glucose Lowered Blood Glucose Levels urinary_excretion->blood_glucose

Caption: Mechanism of action of this compound in the kidney.

Downstream Signaling Pathways of SGLT2 Inhibition

signaling_pathway cluster_inhibition SGLT2 Inhibition by this compound cluster_effects Downstream Effects in Kidney sglt2_inhibition SGLT2 Inhibition reduced_inflammation Reduced Inflammation (e.g., ↓ NF-κB, IL-6) sglt2_inhibition->reduced_inflammation reduced_fibrosis Reduced Fibrosis (e.g., ↓ TGF-β) sglt2_inhibition->reduced_fibrosis reduced_oxidative_stress Reduced Oxidative Stress sglt2_inhibition->reduced_oxidative_stress reduced_inflammation->reduced_fibrosis reduced_oxidative_stress->reduced_inflammation reduced_oxidative_stress->reduced_fibrosis

Caption: Downstream effects of SGLT2 inhibition in the kidney.

References

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Sergliflozin in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Sergliflozin in human plasma. This compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key target in the management of type 2 diabetes. The method outlined herein utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Disclaimer: Specific experimental parameters for a validated LC-MS/MS method for this compound were not publicly available at the time of this writing. The following protocol is a representative method based on published methodologies for other SGLT2 inhibitors and partial information available for this compound analysis.[1] This protocol is intended for research and development purposes and would require full validation according to regulatory guidelines (e.g., FDA, EMA) before implementation in a clinical or regulated environment.

Introduction

This compound is an investigational drug belonging to the gliflozin class, which acts by inhibiting SGLT2 in the renal tubules, thereby promoting urinary glucose excretion and lowering blood glucose levels.[2] Accurate and precise quantification of this compound in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[3] This application note provides a detailed protocol for the quantification of this compound in human plasma, offering a valuable tool for researchers and drug development professionals.

Experimental

  • This compound reference standard (Purity ≥98%)

  • This compound-d4 (or other stable isotope-labeled internal standard, IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 1: Representative MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound377.2161.11003015
This compound-d4 (IS)381.2165.11003015

Note: The MRM transitions provided are hypothetical and would need to be optimized for this compound and its deuterated internal standard.

Method Validation Summary

A full method validation should be performed according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation. The following tables summarize representative quantitative data for a validated SGLT2 inhibitor assay.

Table 2: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = 0.0025x + 0.0012>0.995

Table 3: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ198.56.299.17.5
LQC3101.24.8100.55.3
MQC10099.83.1101.04.1
HQC800102.12.5101.73.2

Table 4: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC392.598.7
MQC10094.1101.2
HQC80093.899.5

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard (150 µL in ACN) plasma_sample->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection chromatography Chromatographic Separation (C18) lc_injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for this compound quantification.

Logical_Relationship cluster_input Input cluster_process Analytical Process cluster_prep Sample Preparation cluster_separation Separation cluster_detection Detection cluster_output Output plasma Plasma Sample protein_precipitation Protein Precipitation plasma->protein_precipitation lc_separation LC Separation protein_precipitation->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection concentration This compound Concentration ms_detection->concentration

Caption: Logical relationship of the analytical method.

Conclusion

The LC-MS/MS method described provides a framework for the sensitive and selective quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research or clinical setting. This application note serves as a valuable starting point for the development and validation of a robust bioanalytical method for this compound.

References

Application Notes and Protocols: Establishing a Dose-Response Curve for Sergliflozin in Urinary Glucose Excretion Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sergliflozin (B1260448) is a selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), a protein primarily responsible for the reabsorption of glucose in the kidneys.[1][2][3] By inhibiting SGLT2, this compound reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion (UGE), thereby lowering plasma glucose levels.[4][5][6] This mechanism of action is a key therapeutic strategy for managing type 2 diabetes mellitus (T2DM). This compound etabonate, a prodrug, is rapidly and extensively converted in the body to its active form, this compound.[2][3]

Establishing a clear dose-response relationship is a critical step in the development of any new therapeutic agent. This process defines the drug's potency and efficacy, helping to determine the optimal dosing range that maximizes the therapeutic effect (in this case, glucosuria) while minimizing potential adverse effects. Although the development of this compound was discontinued (B1498344) after Phase II trials, the methodologies for characterizing its pharmacodynamic effects on UGE serve as a valuable reference.[1]

These application notes provide detailed protocols for conducting preclinical and clinical studies to establish a dose-response curve for this compound's effect on urinary glucose excretion.

Mechanism of Action: SGLT2 Inhibition

The SGLT2 protein is located in the S1 and S2 segments of the proximal convoluted tubule in the kidney and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1][4] SGLT2 inhibitors like this compound competitively block this transporter.[1] This inhibition leads to a decrease in the renal threshold for glucose, causing excess glucose to be expelled in the urine.[7][8]

SGLT2_Inhibition cluster_nephron Kidney Nephron cluster_tubule Proximal Tubule Cell cluster_drug Pharmacological Intervention SGLT2 SGLT2 Transporter Blood Bloodstream SGLT2->Blood Glucose Reabsorption Urine Increased Urinary Glucose Excretion SGLT2->Urine Blockage Leads To Lumen Tubular Lumen (Glomerular Filtrate) Lumen->SGLT2 Glucose + Na+ This compound This compound This compound->SGLT2 Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimation (1 week) B Randomize into Dose Groups A->B C Single Oral Dose (this compound or Vehicle) B->C D Place in Metabolic Cages C->D E 24-hour Urine Collection D->E F Measure Urine Volume E->F G Quantify Glucose Concentration F->G H Calculate Total UGE (mg/24h) G->H I Statistical Analysis & Dose-Response Plot H->I Data_Analysis_Flow RawData Raw Data (Urine Volume, Glucose Conc.) Calc Calculate Total UGE per Animal RawData->Calc Group Group Data by Dose Level Calc->Group Stats Calculate Mean & SD for Each Group Group->Stats Plot Plot Mean UGE vs. Log(Dose) Stats->Plot Curve Generate Dose-Response Curve Plot->Curve ED50 Determine ED50 (Effective Dose, 50%) Curve->ED50

References

Application Notes and Protocols: Investigating the Role of SGLT2 in Renal Proximal Tubules with Sergliflozin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-glucose cotransporter 2 (SGLT2), predominantly expressed in the S1 and S2 segments of the renal proximal tubules, is responsible for the reabsorption of approximately 90% of filtered glucose from the blood.[1][2] This pivotal role in glucose homeostasis has established SGLT2 as a key therapeutic target for managing type 2 diabetes. Sergliflozin (B1260448), a selective SGLT2 inhibitor, serves as a valuable pharmacological tool for elucidating the multifaceted functions of SGLT2 in the renal proximal tubules beyond glycemic control.[3] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo settings to investigate SGLT2's role in renal physiology and pathophysiology.

Mechanism of Action

This compound is a prodrug that is rapidly converted to its active form, this compound-A.[3] this compound-A is a potent and highly selective inhibitor of human SGLT2 over SGLT1.[3] By competitively binding to SGLT2, this compound blocks the reabsorption of glucose in the renal proximal tubules, leading to increased urinary glucose excretion.[3][4] This targeted inhibition allows for the specific investigation of SGLT2-mediated pathways and their downstream effects.

Data Presentation

In Vitro Inhibitory Potency of this compound-A
TransporterIC₅₀ (nM)
Human SGLT22.4
Human SGLT13600

Table 1: In vitro inhibitory potency of this compound-A on human SGLT1 and SGLT2, demonstrating its high selectivity for SGLT2.[3]

In Vivo Dose-Dependent Effect of this compound on Urinary Glucose Excretion in Rats
Treatment GroupDose (mg/kg)24-hour Urinary Glucose Excretion (mg/200g BW)
Vehicle-2.5 ± 0.5
This compound0.110.2 ± 2.1
This compound0.325.6 ± 4.3
This compound158.9 ± 7.8
This compound3102.4 ± 11.5

*p < 0.01 vs. vehicle. Data are presented as mean ± S.E.M. Table 2: Dose-dependent increase in 24-hour urinary glucose excretion in normal Sprague-Dawley rats following a single oral administration of this compound.[5]

Mandatory Visualizations

SGLT2_Inhibition_Signaling cluster_Lumen Tubular Lumen cluster_Cell Proximal Tubule Cell cluster_Downstream Downstream Effects Glucose_Na Glucose + Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Transport Glucose_in Intracellular Glucose ↓ SGLT2->Glucose_in Na_in Intracellular Na+ ↓ SGLT2->Na_in This compound This compound This compound->SGLT2 Inhibition mTORC1 mTORC1 ↓ Glucose_in->mTORC1 AMPK AMPK ↑ Na_in->AMPK TGF_beta TGF-β Signaling ↓ mTORC1->TGF_beta

SGLT2 Inhibition Signaling Pathway

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Culture HK-2 cells Compound_Prep Prepare this compound dilutions Cell_Culture->Compound_Prep Incubation Incubate cells with this compound Compound_Prep->Incubation Glucose_Uptake_Assay 2-NBDG Glucose Uptake Assay Incubation->Glucose_Uptake_Assay Data_Analysis_IV Measure fluorescence and calculate IC₅₀ Glucose_Uptake_Assay->Data_Analysis_IV Animal_Acclimation Acclimate rats to metabolic cages Dosing Administer this compound orally Animal_Acclimation->Dosing Urine_Collection Collect urine over 24 hours Dosing->Urine_Collection Biochemical_Analysis Measure urine glucose and volume Urine_Collection->Biochemical_Analysis Data_Analysis_IVo Calculate total glucose excretion Biochemical_Analysis->Data_Analysis_IVo

References

Application Notes and Protocols for In Vivo Efficacy Assessment of Sergliflozin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sergliflozin (B1260448) is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1][2] By inhibiting SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[1][3] This insulin-independent mechanism of action makes SGLT2 inhibitors a valuable therapeutic option for the management of type 2 diabetes.[3] These application notes provide detailed protocols for the in vivo assessment of this compound's efficacy in rodent models of diabetes.

Mechanism of Action: SGLT2 Inhibition

The primary mechanism of action of this compound is the competitive and selective inhibition of SGLT2 in the kidneys.[4][5] This inhibition reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in plasma glucose concentrations.[4][5]

cluster_0 Proximal Tubule Lumen (Urine) cluster_1 Proximal Tubule Epithelial Cell cluster_2 Bloodstream GlomerularFiltrate Glomerular Filtrate (contains Glucose) SGLT2 SGLT2 Transporter GlomerularFiltrate->SGLT2 Glucose Reabsorption Urine_Excretion Increased Urinary Glucose Excretion GlomerularFiltrate->Urine_Excretion Promotes Glucose_Cell Glucose SGLT2->Glucose_Cell GLUT2 GLUT2 Transporter Glucose_Cell->GLUT2 Blood_Glucose Blood Glucose GLUT2->Blood_Glucose Glucose enters blood This compound This compound This compound->SGLT2 Inhibits

Caption: Mechanism of action of this compound.

In Vivo Experimental Design: Efficacy in a Type 2 Diabetes Model

This protocol outlines a comprehensive in vivo study to evaluate the efficacy of this compound in a well-established rodent model of type 2 diabetes, such as the Zucker diabetic fatty (ZDF) rat or the KK-Ay mouse.[4][6]

Experimental Workflow

cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase (4-8 weeks) cluster_2 Post-Treatment & Endpoint Analysis A Animal Model Selection (e.g., ZDF rats, 8-10 weeks old) B Acclimatization (1 week) A->B C Baseline Measurements (Blood glucose, Body weight, HbA1c) B->C D Randomization into Groups (Vehicle, this compound low dose, this compound high dose) C->D E Daily Oral Administration D->E F Weekly Monitoring (Blood glucose, Body weight, Food & Water intake) E->F G Oral Glucose Tolerance Test (OGTT) E->G H Insulin Tolerance Test (ITT) I 24h Urine Collection (Glucose & Volume) G->H H->I J Terminal Blood Collection (HbA1c, Insulin, Lipids) I->J K Organ Collection (Kidney, Pancreas for Histopathology) J->K

References

Application Notes and Protocols for the Analytical Determination of Sergliflozin-A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sergliflozin (B1260448) is a prodrug that undergoes rapid and extensive conversion in the body to its active form, this compound-A.[1] This active metabolite is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules.[2] By inhibiting SGLT2, this compound-A blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[3][4][5][6][7] This mechanism of action makes SGLT2 inhibitors a significant class of therapeutic agents for the management of type 2 diabetes mellitus.

Accurate and precise measurement of this compound-A in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of this compound-A using modern analytical techniques.

Analytical Techniques

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of SGLT2 inhibitors in biological samples and pharmaceutical formulations.[8] LC-MS/MS is generally preferred for bioanalytical applications due to its superior sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex biological matrices.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative determination of this compound-A in biological fluids such as plasma and serum. Its high selectivity minimizes interference from endogenous matrix components, and its sensitivity allows for accurate measurement at the low concentrations often encountered in pharmacokinetic studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique suitable for the analysis of this compound-A in bulk drug substances and pharmaceutical dosage forms where the analyte concentration is relatively high.[2][9] While less sensitive than LC-MS/MS, a validated HPLC-UV method can provide accurate and precise results for quality control and formulation development.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analytical methods used to quantify SGLT2 inhibitors, which can be adapted and validated specifically for this compound-A.

Table 1: Representative LC-MS/MS Method Validation Parameters for Gliflozin Analysis in Human Plasma

ParameterTypical Value/RangeReference
Linearity Range1 - 1000 ng/mL[10]
Lower Limit of Quantification (LLOQ)1.5 ng/mL[11]
Accuracy (% Bias)Within ±15% (except LLOQ, within ±20%)[10][12]
Precision (% CV)≤15% (except LLOQ, ≤20%)[10][12]
Recovery>85%[10]
Matrix EffectWithin acceptable limits[10]
Stability (Freeze-Thaw, Short-term, Long-term)Stable[11]

Note: A specific study on this compound etabonate and this compound reported a quantification range of 0.5 to 500 ng/mL.[10]

Table 2: Representative HPLC-UV Method Validation Parameters for Gliflozin Analysis in Pharmaceutical Formulations

ParameterTypical Value/RangeReference
Linearity Range10 - 50 µg/mL[9]
Correlation Coefficient (r²)>0.999[9]
Accuracy (% Recovery)98 - 102%[13]
Precision (% RSD)<2%[13]
Limit of Detection (LOD)~1.0 µg/mL[9]
Limit of Quantification (LOQ)~3.5 µg/mL[9]

Experimental Protocols

Protocol 1: LC-MS/MS for the Determination of this compound-A in Human Plasma

This protocol is a representative method based on validated assays for other SGLT2 inhibitors and should be fully validated for this compound-A before routine use.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) (containing the internal standard, e.g., a stable isotope-labeled this compound-A or another SGLT2 inhibitor).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or Negative Ion Mode (to be optimized for this compound-A).

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound-A and its internal standard to identify the precursor and product ions.

4. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[12]

Protocol 2: HPLC-UV for the Determination of this compound-A in Pharmaceutical Dosage Forms

This protocol is a general method for the analysis of gliflozins in tablets and should be optimized and validated for the specific formulation of this compound.

1. Standard Solution Preparation

  • Accurately weigh about 10 mg of this compound-A reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

2. Sample Preparation

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound-A and transfer it to a 10 mL volumetric flask.

  • Add about 7 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtrate with the mobile phase to a final concentration within the linearity range.

3. Chromatographic Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer (pH adjusted to 3.5) in a suitable ratio (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: To be determined by scanning a standard solution of this compound-A (typically in the range of 220-230 nm for gliflozins).

  • Column Temperature: Ambient.

4. Method Validation

Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[9][13]

Visualizations

Mechanism of Action of this compound-A

The following diagram illustrates the mechanism of action of this compound-A as an SGLT2 inhibitor in the renal proximal tubule.

SGLT2_Inhibition cluster_blood Bloodstream cluster_tubule Proximal Tubule Lumen (Filtrate) cluster_cell Proximal Tubule Cell Glucose_Blood Glucose Sodium_Blood Sodium NaK_ATPase Na+/K+ ATPase Sodium_Blood->NaK_ATPase K+ in Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Reabsorption Urine Urine Glucose_Lumen->Urine Excretion Sodium_Lumen Sodium Sodium_Lumen->SGLT2 GLUT2 GLUT2 GLUT2->Glucose_Blood NaK_ATPase->Sodium_Blood Pumps Na+ out SergliflozinA This compound-A SergliflozinA->SGLT2 Inhibits

Caption: Mechanism of SGLT2 inhibition by this compound-A in the kidney.

Experimental Workflow for LC-MS/MS Analysis

The diagram below outlines the general workflow for the quantitative analysis of this compound-A in plasma samples using LC-MS/MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS Tandem MS Detection (ESI, MRM) HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Concentration vs. Response) Integration->Calibration Quantification Quantification of This compound-A Calibration->Quantification

References

Application Notes and Protocols for Oral Glucose Tolerance Tests in Rodents Treated with Sergliflozin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Oral Glucose Tolerance Test (OGTT) is a widely used preclinical assay to evaluate glucose homeostasis and assess the efficacy of antihyperglycemic agents. This protocol provides a detailed methodology for conducting an OGTT in rodent models, specifically focusing on the application of Sergliflozin, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 inhibitors represent a class of therapeutic agents that reduce renal glucose reabsorption, thereby promoting urinary glucose excretion and lowering blood glucose levels.[1][2] this compound has been shown to improve glycemic control in diabetic rat models by inhibiting the increase in plasma glucose after a glucose load, independent of insulin (B600854) secretion.[2][3] These application notes offer a standardized procedure to ensure reliable and reproducible results when evaluating the pharmacodynamic effects of this compound on glucose tolerance in rodents.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of SGLT2, a protein primarily expressed in the proximal convoluted tubules of the kidneys.[2][4] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By inhibiting SGLT2, this compound blocks this reabsorption pathway, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in blood glucose levels.[2][4] This mechanism of action is independent of insulin secretion or sensitivity, making it an effective therapeutic strategy for managing hyperglycemia.[2]

Signaling Pathway Diagram

cluster_pct Proximal Convoluted Tubule Cell Glucose_blood Glucose SGLT2 SGLT2 Transporter Glucose_blood->SGLT2 Filtration Sergliflozin_blood This compound Sergliflozin_blood->SGLT2 Inhibition Glucose_cell Glucose SGLT2->Glucose_cell Glucose Reabsorption Glucose_urine Glucose SGLT2->Glucose_urine Blocked Reabsorption Leads to Excretion GLUT2 GLUT2 Transporter GLUT2->Glucose_blood NaK_pump Na+/K+ ATPase Na_in Na+ NaK_pump->Na_in K_in K+ NaK_pump->K_in Glucose_cell->GLUT2 Transport to Blood Na_urine Na+ Na_urine->SGLT2 Na+ Co-transport

Caption: Mechanism of action of this compound in the renal proximal tubule.

Experimental Protocol

This protocol is designed for use in both mice and rats. Species-specific considerations are noted where applicable.

Materials
  • This compound etabonate

  • Vehicle solution (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)

  • D-Glucose

  • Sterile water for injection or saline

  • Glucometer and test strips

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Oral gavage needles (appropriate size for the animal)

  • Animal scale

  • Timer

Animal Preparation
  • Acclimatization: House animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the experiment to minimize stress.

  • Fasting: Fast the animals overnight for 16 hours (for rats) or for 6 hours (for mice) before the OGTT.[4] Ensure free access to water during the fasting period.[5]

  • Grouping: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 6-8 animals.

Dosing and Glucose Administration
  • Weighing: On the day of the experiment, weigh each fasted animal to calculate the correct dosage of this compound and glucose.

  • This compound Administration:

    • Prepare a homogenous suspension of this compound in the vehicle.

    • Administer this compound or vehicle via oral gavage. The timing of administration should be consistent, typically 30 to 60 minutes before the glucose challenge.

  • Baseline Blood Glucose: Just before glucose administration (Time 0), collect a baseline blood sample from the tail vein.

  • Glucose Challenge:

    • Prepare a sterile solution of D-glucose in water (e.g., 20% w/v).

    • Administer the glucose solution via oral gavage at a dose of 2 g/kg body weight.[5]

Blood Sampling and Glucose Measurement
  • Blood Collection: Collect blood samples from the tail vein at specific time points after the glucose challenge. Recommended time points are 15, 30, 60, 90, and 120 minutes.[4]

  • Glucose Measurement: Measure blood glucose concentrations immediately using a calibrated glucometer.

Experimental Workflow Diagram

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimatization Acclimatize Rodents (>= 1 week) Fasting Fast Rodents (6h for mice, 16h for rats) Acclimatization->Fasting Weighing Weigh Fasted Rodents Fasting->Weighing Dose_Calc Calculate this compound and Glucose Doses Weighing->Dose_Calc Sergliflozin_Admin Administer this compound/Vehicle (Oral Gavage) Dose_Calc->Sergliflozin_Admin Wait Wait (30-60 min) Sergliflozin_Admin->Wait Baseline_Blood Collect Baseline Blood Sample (Time 0 min) Wait->Baseline_Blood Glucose_Admin Administer Glucose (2 g/kg, Oral Gavage) Baseline_Blood->Glucose_Admin Blood_Sampling Collect Blood Samples (15, 30, 60, 90, 120 min) Glucose_Admin->Blood_Sampling Glucose_Measurement Measure Blood Glucose Blood_Sampling->Glucose_Measurement Data_Tabulation Tabulate Glucose Readings Glucose_Measurement->Data_Tabulation AUC_Calc Calculate Area Under the Curve (AUC) Data_Tabulation->AUC_Calc Stats Statistical Analysis AUC_Calc->Stats

References

Application of Sergliflozin in Non-Diabetic Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sergliflozin, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is a member of the gliflozin class of drugs. While initially developed for the treatment of type 2 diabetes, the therapeutic potential of SGLT2 inhibitors is increasingly being explored in non-diabetic conditions.[1][2] This is due to their pleiotropic effects that extend beyond glycemic control, including the reduction of inflammation, oxidative stress, and fibrosis.[1][2][3] Experimental studies in non-diabetic animal models have demonstrated the cardio-renal protective and neuroprotective effects of this drug class.[1][2][4][5] These findings suggest that the mechanisms of action in non-diabetic settings are independent of glucose-lowering effects.[6][7][8]

This document provides detailed application notes and protocols for the use of this compound and other SGLT2 inhibitors in non-diabetic research models, summarizing key quantitative data and outlining experimental methodologies.

Data Presentation: Efficacy of SGLT2 Inhibitors in Non-Diabetic Models

The following tables summarize the quantitative data from various studies investigating the effects of SGLT2 inhibitors in non-diabetic animal models of cardiovascular, renal, and neurological diseases.

Table 1: Cardiovascular Effects in Non-Diabetic Models
ModelSGLT2 InhibitorDosageDurationKey FindingsReference
Non-diabetic DS/obese rats (Cardiomyopathy)IpragliflozinNot specified8 weeksPrevented LV hypertrophy and fibrosis without affecting plasma glucose levels.[4]
Non-diabetic DS/obese rats (Hypertension)IpragliflozinNot specified6 weeksReduced systolic blood pressure and septal thickness; ameliorated cardiomyocyte hypertrophy.[6]
Ischemic injury-induced cardiac fibrosis (rat model)DapagliflozinNot specified4 weeksDecreased myofibroblast infiltration and cardiac fibrosis.[4]
Transverse Aortic Constriction (TAC)-induced cardiac remodeling (mouse model)EmpagliflozinNot specifiedNot specifiedAttenuated the increase in left ventricular mass by 68.9% and reduced collagen deposition by 54.2%.[6]
Table 2: Renal Effects in Non-Diabetic Models
ModelSGLT2 InhibitorDosageDurationKey FindingsReference
Fawn-Hooded Hypertensive (FHH) ratsEmpagliflozin10 mg/kg/day8 weeksNo improvement in proteinuria, plasma urea (B33335), or plasma creatinine (B1669602).[9]
Uninephrectomy + High Salt (UNX + HS) diet ratsEmpagliflozin10 mg/kg/day8 weeksDid not provide renoprotection; no reduction in proteinuria, oxidative stress, or inflammation.[9][10]
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension ratsEmpagliflozin10 mg/kg/day8 weeksNo evidence of renoprotection.[9]
Dahl salt-sensitive ratsDapagliflozin0.1 mg/kg/day6 weeksDecreased albuminuria, renal fibrosis, inflammation, and oxidative stress.[10]
5/6 nephrectomized ratsDapagliflozin0.5 mg/kg (bi-daily)12 weeksDid not reduce glomerulosclerosis, tubulointerstitial fibrosis, or TGF-β1 overexpression.[10]
Cisplatin-induced acute kidney injury (mouse model)CanagliflozinNot specifiedNot specifiedDemonstrated protective effects against acute kidney injury.[11]
Table 3: Neurological Effects in Non-Diabetic Models
ModelSGLT2 InhibitorDosageDurationKey FindingsReference
Experimental Stroke (Non-diabetic Wistar rats)Empagliflozin, CanagliflozinNot specified7 days prior to strokeShowed an infarct-limiting effect; decreased neurofilament light chains (NLCs) level.[5][12]
Ischemic Stroke (rat model)Empagliflozin10 mg/kg24 hours post-reperfusionAmeliorated neurological obstruction; decreased malondialdehyde (MDA) levels and elevated catalase and glutathione (B108866) (GSH) levels in the brain.[13]
db/db mice (model of cognitive impairment)Empagliflozin10 mg/kg22 weeksImproved cognitive status by increasing cerebral brain-derived neurotrophic factor (BDNF) and reducing cerebral oxidative stress.[13]

Experimental Protocols

Protocol 1: Induction of Non-Diabetic Chronic Kidney Disease (CKD) and SGLT2 Inhibitor Administration

This protocol describes the creation of a uninephrectomy with a high-salt diet model of CKD in rats and subsequent treatment with an SGLT2 inhibitor.

1. Animal Model:

  • Species: Male Wistar rats or Fawn-Hooded Hypertensive rats.[9]
  • Housing: House animals at 23°C under a 12-hour light/dark cycle with ad libitum access to food and water.[9]

2. Uninephrectomy and High-Salt Diet:

  • At 10 weeks of age, perform a left uninephrectomy under appropriate anesthesia.
  • Post-surgery, provide a high-salt diet (e.g., 8% NaCl) to induce hypertension and renal damage.

3. This compound/SGLT2 Inhibitor Administration:

  • Formulation: Mix the SGLT2 inhibitor (e.g., Empagliflozin) into the standard chow at a concentration calculated to deliver the desired dose (e.g., 10 mg/kg/day).[9] Ensure the composition of the control and treatment diets are identical otherwise.
  • Administration: Begin treatment at a specified age (e.g., 12 weeks) and continue for the duration of the study (e.g., 8 weeks).[9]
  • Route: Oral administration via medicated chow is a common and non-invasive method.[9] Alternatively, oral gavage can be used for precise dosing.[14]

4. Outcome Assessments:

  • Proteinuria: Collect 24-hour urine samples at regular intervals to measure urinary protein excretion.
  • Renal Function: At the end of the study, collect blood samples to measure plasma urea and creatinine levels.[9]
  • Histopathology: Perfuse and fix the kidneys for histological analysis of fibrosis, inflammation, and glomerulosclerosis.
  • Biomarkers: Analyze kidney tissue for markers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., cytokine levels).[9]

Protocol 2: Induction of Experimental Stroke and Neuroprotection Assessment

This protocol details the induction of middle cerebral artery occlusion (MCAO) in rats to model stroke and evaluate the neuroprotective effects of SGLT2 inhibitors.

1. Animal Model:

  • Species: Non-diabetic Wistar rats.[5][12]

2. SGLT2 Inhibitor Pre-treatment:

  • Administration: Administer the SGLT2 inhibitor (e.g., Empagliflozin, Canagliflozin) or vehicle (e.g., 0.9% NaCl) daily for 7 days prior to stroke induction.[5][12]
  • Route: Intraperitoneal injection or oral gavage are suitable routes.

3. Middle Cerebral Artery Occlusion (MCAO):

  • Induce focal cerebral ischemia via MCAO using the intraluminal filament method.
  • After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

4. Neurological and Histological Assessment:

  • Neurological Deficit Scoring: At 48 hours post-MCAO, assess neurological deficits using a standardized scoring system.[5][12]
  • Infarct Volume Measurement: Euthanize the animals and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the brain damage volume.[5]
  • Biomarker Analysis: Collect blood or cerebrospinal fluid to measure markers of neuronal and glial damage, such as neurofilament light chains (NLCs) and S100BB.[5][12]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 SGLT2 Inhibition in Non-Diabetic Models cluster_1 Pleiotropic Effects cluster_2 Organ-Protective Outcomes SGLT2_Inhibitor This compound (SGLT2 Inhibitor) Inflammation Inflammation SGLT2_Inhibitor->Inflammation Reduces Oxidative_Stress Oxidative Stress SGLT2_Inhibitor->Oxidative_Stress Reduces Fibrosis Fibrosis SGLT2_Inhibitor->Fibrosis Reduces Cardioprotection Cardioprotection Inflammation->Cardioprotection Renoprotection Renoprotection Inflammation->Renoprotection Neuroprotection Neuroprotection Inflammation->Neuroprotection Oxidative_Stress->Cardioprotection Oxidative_Stress->Renoprotection Oxidative_Stress->Neuroprotection Fibrosis->Cardioprotection Fibrosis->Renoprotection

Caption: Pleiotropic effects of SGLT2 inhibition leading to organ protection.

G cluster_workflow Experimental Workflow: Non-Diabetic CKD Model start Select Non-Diabetic Rats model Induce CKD (e.g., Uninephrectomy + High Salt Diet) start->model treatment Administer This compound (or Vehicle) model->treatment monitoring Monitor (e.g., Proteinuria) treatment->monitoring endpoint Endpoint Analysis (Renal Function, Histology, Biomarkers) monitoring->endpoint

Caption: Workflow for studying this compound in a non-diabetic CKD model.

G cluster_pathway Proposed Mechanism of Renoprotection in Non-Diabetic CKD cluster_hemo Renal Hemodynamics cluster_cellular Cellular Effects SGLT2i SGLT2 Inhibition TGF Restore Tubuloglomerular Feedback SGLT2i->TGF Inflammation Reduce Inflammation (↓ TNFR1, IL-6) SGLT2i->Inflammation Oxidative_Stress Reduce Oxidative Stress SGLT2i->Oxidative_Stress Fibrosis Reduce Fibrosis (↓ TGF-β, MMP7, FN1) SGLT2i->Fibrosis Afferent_Constriction Afferent Arteriole Vasoconstriction TGF->Afferent_Constriction Glomerular_Pressure Decrease Intraglomerular Pressure & Hyperfiltration Afferent_Constriction->Glomerular_Pressure Renal_Protection Renal Protection Glomerular_Pressure->Renal_Protection Inflammation->Renal_Protection Oxidative_Stress->Renal_Protection Fibrosis->Renal_Protection

Caption: SGLT2 inhibitor-mediated signaling pathways in non-diabetic CKD.[15][16]

References

Application Notes and Protocols for High-Throughput Screening Assays to Identify Novel SGLT2 Inhibitors Based on Sergliflozin's Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-glucose cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter located in the proximal renal tubules, responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1] Inhibition of SGLT2 presents a compelling therapeutic strategy for type 2 diabetes mellitus, as it promotes urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner. Sergliflozin, a prodrug of a selective O-glucoside SGLT2 inhibitor, this compound-A, represents a distinct chemical scaffold (benzylphenol glucoside) from many C-glucoside inhibitors like Dapagliflozin and Canagliflozin.[2][3] This structural uniqueness provides a valuable starting point for the discovery of novel SGLT2 inhibitors with potentially different pharmacological profiles.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel SGLT2 inhibitors using this compound's structure as a template for library design. The methodologies described include a cell-based fluorescent glucose uptake assay and a label-free dynamic mass redistribution (DMR) assay, offering orthogonal approaches for hit identification and validation.

SGLT2 Signaling Pathway and Mechanism of Inhibition

SGLT2 utilizes the electrochemical gradient of sodium, maintained by the Na+/K+-ATPase pump on the basolateral membrane, to drive the transport of glucose across the apical membrane of proximal tubule cells. Once inside the cell, glucose is transported into the bloodstream via GLUT2 transporters. SGLT2 inhibitors competitively block the glucose-binding site of the transporter, preventing glucose reabsorption and leading to its excretion in the urine.[1]

SGLT2_Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Co-transport Na_Lumen Na+ Na_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Na_Cell Na+ SGLT2->Na_Cell GLUT2 GLUT2 Glucose_Blood Glucose GLUT2->Glucose_Blood NaK_ATPase Na+/K+ ATPase K_Cell K+ NaK_ATPase->K_Cell Na_Blood Na+ NaK_ATPase->Na_Blood Glucose_Cell->GLUT2 Facilitated Diffusion Na_Cell->NaK_ATPase Active Transport K_Blood K+ K_Blood->NaK_ATPase SGLT2_Inhibitor SGLT2 Inhibitor (e.g., this compound-A) SGLT2_Inhibitor->SGLT2 Inhibition

Caption: A tiered high-throughput screening cascade for SGLT2 inhibitors.

Primary HTS: Cell-Based Fluorescent Glucose Uptake Assay

This assay utilizes the fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake in cells endogenously or recombinantly expressing SGLT2. [4]Inhibition of SGLT2 by test compounds results in a decrease in intracellular fluorescence.

Experimental Protocol

Materials:

  • Cells: Human kidney proximal tubule cells (HK-2) or HEK293/CHO cells stably expressing human SGLT2.

  • Assay Plates: 96- or 384-well black, clear-bottom microplates.

  • Buffers:

    • Sodium-containing buffer (e.g., Krebs-Ringer-HEPES [KRH]): 130 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.8 mM CaCl2, 25 mM HEPES, pH 7.4.

    • Sodium-free buffer: Replace NaCl with an equimolar concentration of choline (B1196258) chloride.

  • Reagents: 2-NBDG, test compounds, positive control inhibitor (e.g., Dapagliflozin, Phlorizin), cell lysis buffer.

Procedure:

  • Cell Seeding: Seed cells into assay plates at a density that yields a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of test compounds and controls in the appropriate buffer. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.

  • Assay Execution: a. Wash cell monolayers twice with pre-warmed sodium-free buffer. b. Add test compounds, positive control, and vehicle control to the wells. Include wells with sodium-free buffer to determine non-SGLT2 mediated uptake. c. Pre-incubate the plates at 37°C for 15-30 minutes. d. Initiate glucose uptake by adding 2-NBDG to a final concentration of 100-200 µM. e. Incubate at 37°C for 30-60 minutes. f. Terminate uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer. g. Lyse the cells.

  • Data Acquisition: Measure fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Data Analysis: a. Calculate SGLT2-specific glucose uptake by subtracting the fluorescence of the sodium-free control from the total uptake (vehicle control in sodium-containing buffer). b. Determine the percent inhibition for each test compound concentration relative to the SGLT2-specific uptake. c. Generate dose-response curves and calculate IC50 values using a four-parameter logistic fit.

Data Presentation: Comparative IC50 Values of SGLT2 Inhibitors

InhibitorSGLT2 IC50 (nM)Selectivity (SGLT1/SGLT2)Assay TypeReference
This compound-A2.39 (Ki)~296-foldRadioligand Binding[2]
Dapagliflozin1.1 (EC50)~1200-foldCell-based[5]
Canagliflozin2.2~413-foldCell-free[5]
Empagliflozin3.1>300-foldCell-based[5]
Phlorizin39 (Ki)~7.7-foldRadioligand Binding[5]

Note: IC50, EC50, and Ki values are dependent on assay conditions and should be interpreted in the context of the specific experiment.

Secondary HTS: Label-Free Dynamic Mass Redistribution (DMR) Assay

DMR assays are a type of label-free technology that measures changes in the local refractive index near the bottom of a biosensor plate. [6]These changes are caused by the redistribution of cellular mass upon receptor or transporter activation or inhibition. For SGLT2, inhibition of glucose and sodium influx will alter the intracellular environment, leading to a detectable DMR signal. This assay provides a holistic view of the cellular response and is less prone to artifacts from fluorescent compounds.

Experimental Protocol

Materials:

  • Cells: HEK293 or CHO cells stably expressing human SGLT2.

  • Assay Plates: 384-well resonant waveguide grating (RWG) biosensor microplates.

  • Buffers: As described for the fluorescent glucose uptake assay.

  • Reagents: Test compounds, positive control inhibitor, glucose.

  • Instrumentation: RWG biosensor reader (e.g., Corning® Epic® system).

Procedure:

  • Cell Seeding: Seed cells onto the biosensor microplates and culture overnight to form a confluent monolayer.

  • Plate Equilibration: On the day of the assay, wash the cells with assay buffer and allow them to equilibrate in the biosensor reader for 1-2 hours at a stable temperature (e.g., 28°C).

  • Baseline Measurement: Record a stable baseline DMR signal for 2-5 minutes.

  • Compound Addition: Add test compounds or controls to the wells and monitor the DMR signal in real-time for 30-60 minutes.

  • Glucose Stimulation: Add a solution of glucose and sodium to stimulate SGLT2 transport and record the resulting DMR signal. The inhibitory effect of the compounds will be observed as a modulation of this glucose-induced signal.

  • Data Acquisition: The biosensor reader records the change in resonant wavelength (in picometers, pm) over time.

  • Data Analysis: a. Analyze the kinetic DMR response, including the initial response (P-DMR) and the sustained response (N-DMR). b. Generate dose-response curves based on the amplitude of the DMR signal at a specific time point. c. Calculate IC50 values for the inhibition of the glucose-induced DMR signal.

Workflow for DMR Assay

DMR_Workflow Start Seed SGLT2-expressing cells in biosensor plate Equilibrate Equilibrate plate in DMR reader Start->Equilibrate Baseline Record baseline DMR signal Equilibrate->Baseline Add_Compound Add test compound or control Baseline->Add_Compound Record_Inhibition Record DMR response to inhibitor Add_Compound->Record_Inhibition Add_Stimulus Add Glucose + Na+ to stimulate SGLT2 Record_Inhibition->Add_Stimulus Record_Stimulation Record DMR response to stimulation Add_Stimulus->Record_Stimulation Analyze Analyze kinetic data and determine IC50 Record_Stimulation->Analyze

Caption: Experimental workflow for a label-free DMR assay for SGLT2 inhibitors.

Conclusion

The combination of a fluorescent glucose uptake assay as a primary screen and a label-free DMR assay for secondary screening provides a robust platform for the identification and characterization of novel SGLT2 inhibitors based on the this compound scaffold. This dual-pronged approach leverages the strengths of both targeted and holistic cellular assays, increasing the confidence in identified hits. The detailed protocols and data presentation guidelines provided herein are intended to facilitate the successful implementation of these high-throughput screening campaigns, ultimately contributing to the discovery of new therapeutic agents for the management of type 2 diabetes.

References

Troubleshooting & Optimization

Troubleshooting solubility issues of Sergliflozin in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility issues with Sergliflozin (B1260448) in aqueous buffers. Given that this compound is a poorly water-soluble compound, these guidelines are designed to help you prepare solutions suitable for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve this compound directly in Phosphate-Buffered Saline (PBS), but it won't dissolve. Why is this happening?

A1: this compound, like many other SGLT2 inhibitors, has low intrinsic aqueous solubility.[1][2] Direct dissolution in aqueous buffers like PBS, even with heating or vortexing, is often unsuccessful because the molecular structure of this compound is not readily solvated by water. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer.

Q2: What is the best solvent to use for making a this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating stock solutions of this compound and other poorly soluble SGLT2 inhibitors.[3][4] this compound is sparingly soluble in DMSO, typically in the range of 1-10 mg/mL.[3] For most in vitro experiments, a high-concentration stock in DMSO allows for minimal final solvent concentration in your assay.

Q3: Can I adjust the pH of my aqueous buffer to improve this compound solubility?

A3: While pH adjustment is a common technique for ionizable compounds, it is unlikely to be effective for this compound within a biocompatible pH range (pH 6-8).[5] Based on similar SGLT2 inhibitors like Canagliflozin (pKa ≈ 13.34), this compound is likely a very weak acid.[6] This means its solubility will only increase at a very high pH, which is typically incompatible with biological experiments. See the illustrative data in Table 2 for how pH affects the solubility of a weak acid.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A4: Precipitation upon dilution is a common issue and usually occurs when the concentration of this compound in the final aqueous solution exceeds its maximum solubility. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.

  • Increase the Co-solvent Percentage: While keeping the final DMSO concentration as low as possible is ideal (typically <0.5% to avoid cellular toxicity), a slight increase may be necessary. Always run a vehicle control with the same DMSO concentration to account for any solvent effects.

  • Use a Surfactant: For certain applications, adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the aqueous buffer can help maintain the compound's solubility.[7]

  • Warm the Aqueous Buffer: Gently warming your buffer to 37°C before adding the DMSO stock can sometimes help. Ensure the final solution remains at the desired temperature during the experiment.

Q5: How should I store my this compound solutions?

A5:

  • Solid Compound: Store solid this compound as recommended by the supplier, typically at -20°C.

  • DMSO Stock Solution: Aliquot your DMSO stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: It is strongly recommended to prepare aqueous working solutions fresh for each experiment.[1][2] Poorly soluble compounds can precipitate out of aqueous solutions over time, even when stored at 4°C.

Data Presentation

Table 1: Known Solubility of this compound A

SolventSolubility RangeSource
DMSO1 - 10 mg/mL[3]
Acetonitrile0.1 - 1 mg/mL[3]
Aqueous BuffersVery Low / Sparingly SolubleInferred from[1][2][8]

Table 2: Illustrative pH-Dependent Solubility for a Hypothetical Weakly Acidic Compound (pKa = 13.0)

This table is for educational purposes to illustrate a principle and does not represent actual data for this compound.

Buffer pHExpected Relative SolubilityRationale
4.0BaseCompound is fully protonated (non-ionized).
7.4BaseCompound remains almost entirely protonated.
9.0BaseCompound remains mostly protonated.
11.0LowA small fraction of the compound begins to deprotonate (ionize).
13.0Moderate50% of the compound is ionized, leading to increased solubility.
14.0HighThe majority of the compound is ionized.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound A (MW: 376.4 g/mol )[3]

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated balance and vortex mixer

Procedure:

  • Weighing: Accurately weigh out 3.76 mg of this compound A powder and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, sterile DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or use a bath sonicator for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed tubes. Store at -20°C or -80°C for long-term use.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium or desired aqueous buffer

  • Sterile conical tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation from a large concentration change, first perform an intermediate dilution. Add 10 µL of the 10 mM stock solution to 990 µL of sterile medium/buffer to create a 100 µM intermediate solution. Vortex gently immediately after adding the stock.

  • Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed sterile medium/buffer to achieve the final 10 µM working concentration.

  • Mixing: Invert the tube gently 10-15 times to mix. Do not vortex vigorously, as this can cause the compound to precipitate and may denature proteins in the medium.

  • Usage: Use the final working solution immediately. Do not store diluted aqueous solutions. The final DMSO concentration in this example is 0.1%.

Visual Guides

G start This compound Fails to Dissolve in Aqueous Buffer check_stock Was a concentrated stock in DMSO prepared first? start->check_stock prep_stock Prepare a 1-10 mg/mL stock solution in DMSO. (See Protocol 1) check_stock->prep_stock No precipitate Precipitation observed upon dilution into aqueous buffer? check_stock->precipitate Yes prep_stock->check_stock Done lower_conc Lower the final working concentration. precipitate->lower_conc Yes success Solution is Ready for Use (Use Immediately) precipitate->success No use_surfactant Consider adding a surfactant (e.g., 0.1% Tween 80) to the aqueous buffer. lower_conc->use_surfactant Still Precipitates lower_conc->success Resolved use_surfactant->success Resolved G weigh 1. Weigh this compound Powder Accurately add_dmso 2. Add Anhydrous DMSO to Target Concentration weigh->add_dmso dissolve 3. Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve stock 4. Result: Concentrated Stock Solution dissolve->stock intermediate 5. Perform Intermediate Dilution in Pre-warmed Buffer stock->intermediate final 6. Perform Final Dilution in Pre-warmed Buffer intermediate->final use 7. Use Immediately in Experiment final->use

References

Technical Support Center: Optimizing Sergliflozin Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SGLT2 inhibitor sergliflozin (B1260448) in animal studies. The focus is on optimizing dosage to achieve desired efficacy while avoiding hypoglycemia.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily located in the proximal renal tubules and is responsible for reabsorbing the majority of glucose from the glomerular filtrate back into the bloodstream.[2][3][4] By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria) and consequently lowering blood glucose levels.[1][5][6] This mechanism is independent of insulin (B600854) secretion.[1][5]

Q2: What is the pharmacokinetic profile of this compound and how does it influence dosing frequency?

A2: this compound etabonate is a prodrug that is rapidly and extensively converted to its active form, this compound.[7] A key consideration for study design is its short plasma elimination half-life of approximately 0.5 to 1.5 hours in humans.[7][8] This short half-life may necessitate more frequent dosing in animal studies to maintain therapeutic exposure, a factor that may have contributed to its discontinuation after phase II clinical trials.[8]

Q3: Is hypoglycemia a significant risk with this compound in animal models?

A3: In non-diabetic (normoglycemic) animal models, this compound and other SGLT2 inhibitors generally do not cause hypoglycemia.[1] The glucose-lowering effect of SGLT2 inhibitors is dependent on the plasma glucose concentration; as blood glucose approaches normal levels, the amount of glucose filtered and subsequently excreted is reduced. However, the risk of hypoglycemia increases significantly when this compound is used in combination with insulin or insulin secretagogues.[9] In such cases, a reduction in the dose of insulin or the secretagogue is recommended to minimize this risk.[9]

Q4: Can this compound be used in models of both Type 1 and Type 2 diabetes?

A4: Yes, SGLT2 inhibitors like this compound have been studied in animal models of both Type 1 and Type 2 diabetes. In models of Type 2 diabetes, such as the Zucker fatty rat, this compound has been shown to improve glycemic control.[1] In models of Type 1 diabetes, like streptozotocin (B1681764) (STZ)-induced diabetic rats, SGLT2 inhibitors can be used as an adjunct to insulin therapy to improve glycemic control.[10]

Troubleshooting Guides

Issue 1: Unexpected Hypoglycemia Observed in a Study

Symptoms: Animals appear lethargic, exhibit tremors, or have blood glucose readings below the normal range for the species.

Possible Causes and Troubleshooting Steps:

  • Concomitant Insulin or Insulin Secretagogue Therapy:

    • Question: Are the animals receiving insulin or any other glucose-lowering agents?

    • Action: If so, the dose of the concomitant medication is likely too high. A dose reduction of insulin or the insulin secretagogue is recommended. In a study with diabetic dogs, adding an SGLT2 inhibitor to insulin without adjusting the insulin dose increased the frequency of hypoglycemia.

  • Animal Model and Health Status:

    • Question: Are the animals healthy, or do they have underlying conditions that could affect glucose metabolism (e.g., liver or kidney disease)?

    • Action: Evaluate the health status of the animals. Impaired renal or hepatic function can alter drug metabolism and glucose homeostasis.

  • Dosing Error:

    • Question: Has the dose of this compound been calculated and administered correctly?

    • Action: Double-check all dose calculations and administration procedures. Ensure proper calibration of equipment.

Troubleshooting Decision Tree for Hypoglycemia

Hypoglycemia_Troubleshooting start Hypoglycemia Observed (Blood Glucose < Normal Range) check_insulin Is the animal on concomitant insulin or insulin secretagogue therapy? start->check_insulin reduce_insulin Reduce insulin/secretagogue dose. Monitor blood glucose closely. check_insulin->reduce_insulin Yes check_dose Was the this compound dose calculated and administered correctly? check_insulin->check_dose No re_evaluate Re-evaluate experimental design and consult with a veterinarian. reduce_insulin->re_evaluate correct_dose Correct dosing procedure. Review calculations and protocols. check_dose->correct_dose No assess_health Assess animal's overall health. Check for underlying conditions (e.g., renal/hepatic impairment). check_dose->assess_health Yes correct_dose->re_evaluate assess_health->re_evaluate

Caption: Troubleshooting flowchart for hypoglycemia.

Issue 2: Lack of Efficacy or Inconsistent Glycemic Control

Symptoms: No significant reduction in blood glucose levels or high variability in glycemic response between animals.

Possible Causes and Troubleshooting Steps:

  • Dosing Frequency and Half-Life:

    • Question: How often is this compound being administered?

    • Action: Given this compound's short half-life (0.5-1.5 hours in humans), a once-daily dosing regimen may not be sufficient to maintain therapeutic levels.[7][8] Consider increasing the dosing frequency to twice or three times daily, or utilize a continuous delivery method if feasible.

  • Severity of Diabetes in the Animal Model:

    • Question: How severe is the diabetic phenotype in the animal model?

    • Action: The antihyperglycemic effect of this compound correlates with the severity of the diabetic condition.[1] In models with very severe hyperglycemia and insulin deficiency, the efficacy of this compound alone may be limited. Combination therapy with insulin may be necessary.

  • Animal Model Selection:

    • Question: Is the chosen animal model appropriate for studying SGLT2 inhibition?

    • Action: Ensure the animal model has functional SGLT2 transporters and a renal physiology that is responsive to SGLT2 inhibition.

Data Presentation: this compound and Other SGLT2 Inhibitors in Animal Studies

Table 1: this compound Dosage in Animal Studies

Animal ModelConditionDoseRouteOutcomeReference
Normal Rats-Dose-dependentOralIncreased urinary glucose excretion[1]
STZ-induced Diabetic RatsMild or Moderate DiabetesDose-dependentOralImproved postprandial hyperglycemia[1]
Zucker Fatty RatsType 2 DiabetesChronic TreatmentOralReduced glycated hemoglobin and fasting plasma glucose[1]
Normal Mice, Rats, and Dogs-Dose-dependentOralIncreased urinary glucose excretion[5]
Diabetic RatsOral Glucose Tolerance TestNot specifiedOralGlucose-lowering effects[5]

Table 2: Dosage of Other SGLT2 Inhibitors in Animal Studies

SGLT2 InhibitorAnimal ModelConditionDoseRouteOutcomeReference
EmpagliflozinSTZ-induced T1D RatsType 1 Diabetes10 mg/kg (with 1.5 IU insulin)Not specifiedSimilar glucose lowering to 6 IU insulin alone
CanagliflozinInsulin-treated Diabetic DogsType 1 Diabetes2-4 mg/kg/dayOralDecreased interstitial glucose, increased hypoglycemia with insulin
Dapagliflozin (B1669812)ZDF RatsType 2 Diabetes0.1-1.0 mg/kgOralLowered fasting and fed glucose levels[11]
DapagliflozinSTZ-induced T1D RatsType 1 Diabetes0.1 mg/kg (with low-dose insulin)OralSignificantly lowered hyperglycemia[12]

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes Mellitus in Rats using Streptozotocin (STZ)

Objective: To induce a state of insulin-dependent diabetes mellitus in rats.

Materials:

  • Streptozotocin (STZ)

  • Cold sterile 0.1 M citrate (B86180) buffer (pH 4.5)

  • Syringes and needles for injection

  • Animal scale

  • Blood glucose monitoring system

Procedure:

  • Animal Preparation: Fast rats for 4-6 hours prior to STZ injection, with water provided ad libitum.

  • STZ Solution Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer to the desired concentration. STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15-20 minutes of preparation.

  • Dosing: A common dose for inducing Type 1 diabetes is a single intraperitoneal (IP) injection of 60-65 mg/kg body weight. Dose adjustments may be necessary depending on the rat strain, age, and weight.

  • Post-Injection Care: To prevent potentially fatal hypoglycemia that can occur 8-24 hours after STZ injection due to massive insulin release from damaged beta cells, provide animals with 10% sucrose (B13894) water for 48 hours post-injection.

  • Confirmation of Diabetes: Measure blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels consistently above 250 mg/dL are typically considered diabetic.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the ability of an animal to clear a glucose load from the blood.

Materials:

  • Glucose solution (e.g., 20% Dextrose)

  • Oral gavage needles

  • Blood glucose monitoring system

  • Microvettes for blood collection

Procedure:

  • Animal Preparation: Fast mice for 5-6 hours with free access to water.

  • Baseline Blood Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip.

  • Glucose Administration: Administer a bolus of glucose solution via oral gavage. A standard dose is 2 g of glucose per kg of body weight.

  • Blood Glucose Monitoring: Measure blood glucose at various time points after glucose administration, typically 15, 30, 60, 90, and 120 minutes.

  • Data Analysis: Plot blood glucose levels against time to generate a glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify glucose tolerance.

Mandatory Visualizations

SGLT2 Inhibition Signaling Pathway

SGLT2_Pathway cluster_renal_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen cluster_blood Bloodstream SGLT2 SGLT2 GLUT2 GLUT2 SGLT2->GLUT2 Glucose Urinary_Excretion Increased Urinary Glucose Excretion SGLT2->Urinary_Excretion leads to Glucose_Blood Glucose GLUT2->Glucose_Blood Transport NaK_pump Na+/K+ ATPase NaK_pump->SGLT2 Na+ gradient Glucose_Lumen Glucose Glucose_Lumen->SGLT2 Reabsorption Na_Lumen Na+ Na_Lumen->SGLT2 Reabsorption This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->SGLT2 Lower_BG Lower Blood Glucose Urinary_Excretion->Lower_BG

Caption: Mechanism of action of this compound.

Experimental Workflow for Dosage Optimization

Dosage_Optimization_Workflow start Start: Define Animal Model (e.g., STZ-induced diabetic rat) dose_range Select Initial Dose Range (based on literature review) start->dose_range group_allocation Allocate Animals to Dose Groups (n=6-8 per group) dose_range->group_allocation dosing Administer this compound (consider frequency based on short half-life) group_allocation->dosing monitoring Monitor Blood Glucose, Body Weight, and Clinical Signs dosing->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) monitoring->ogtt data_analysis Analyze Data: - Blood Glucose Levels - OGTT AUC - Hypoglycemia Incidence ogtt->data_analysis dose_adjustment Adjust Dose Based on Efficacy and Safety Data data_analysis->dose_adjustment dose_adjustment->dosing Iterate if necessary end Optimal Dose Identified dose_adjustment->end Finalize

Caption: Workflow for optimizing this compound dosage.

References

Technical Support Center: Investigating Potential Off-Target Effects of Sergliflozin in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Sergliflozin in preclinical models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a prodrug of a selective inhibitor of the low-affinity sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily expressed in the proximal tubule of the kidney and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[3] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[3][4] This mechanism of action is independent of insulin (B600854) secretion.[4]

Q2: My in vitro results with this compound are inconsistent with purely SGLT2 inhibition. What could be the cause?

A2: If you observe effects that cannot be explained by SGLT2 inhibition alone, consider the following possibilities:

  • Expression of SGLT1: While this compound is highly selective for SGLT2, the cell line you are using may express the high-affinity sodium-glucose cotransporter (SGLT1). At higher concentrations, this compound could have an inhibitory effect on SGLT1.

  • Off-Target Effects: The observed phenotype could be due to an off-target interaction. SGLT2 inhibitors as a class have been investigated for off-target effects on other proteins, such as the Na+/H+ exchanger (NHE1).[5][6] However, the evidence for NHE1 inhibition is conflicting across different SGLT2 inhibitors.[7][8]

  • Metabolism of this compound: this compound is a prodrug (this compound etabonate) that is converted to its active form, this compound-A.[1][2] Ensure your experimental setup allows for this conversion if you are not using the active metabolite directly.

  • Cell Culture Conditions: Variations in cell culture media, serum, or other supplements can influence cellular responses and should be standardized.

Q3: How can I differentiate between on-target SGLT2 inhibition and potential off-target effects in my experiments?

A3: To dissect the observed effects, a combination of control experiments is crucial:

  • Use a structurally different SGLT2 inhibitor: Comparing the effects of this compound to another SGLT2 inhibitor with a different chemical scaffold can help determine if the observed effect is a class effect of SGLT2 inhibition or specific to this compound's structure.

  • Employ a non-SGLT2 expressing cell line: Use a parental cell line that does not express SGLT2 as a negative control. Any effects observed in this cell line are likely off-target.

  • Knockdown or knockout of SGLT2: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate SGLT2 expression in your model system can confirm if the effect is SGLT2-dependent.

  • Dose-response curves: Generate detailed dose-response curves. On-target effects should correlate with the known IC50 of this compound for SGLT2, while off-target effects may occur at different concentration ranges.

Q4: I am observing cardiovascular effects of this compound in my animal model that seem independent of glycemic control. What are the potential off-target pathways involved?

A4: The cardiovascular benefits of SGLT2 inhibitors are an active area of research, with several proposed off-target mechanisms that may be relevant to this compound.[6][9] These include:

  • Inhibition of the Na+/H+ exchanger (NHE1): Some studies suggest that SGLT2 inhibitors can inhibit NHE1 in cardiomyocytes, which could reduce intracellular sodium and calcium overload, a mechanism implicated in heart failure.[5][6] However, other studies have not been able to confirm this effect for all SGLT2 inhibitors.[7][8]

  • Activation of AMPK and SIRT1: SGLT2 inhibitors may activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[5] These pathways are involved in cellular energy homeostasis, and their activation can reduce oxidative stress and inflammation.[5]

To investigate these, you would need to perform specific molecular assays to measure the activity of these proteins and pathways in your model system following this compound treatment.

Data Presentation

Table 1: In Vitro Selectivity of this compound-A

TargetIC50 (nM)Selectivity (SGLT1/SGLT2)Reference
Human SGLT29.2>900-fold[10]
Human SGLT1>8000[10]

Experimental Protocols

Protocol 1: Determining SGLT1 and SGLT2 Inhibition in a Cell-Based Assay

This protocol is designed to assess the inhibitory activity and selectivity of this compound on human SGLT1 and SGLT2.

1. Cell Lines:

  • Chinese Hamster Ovary (CHO)-K1 cells stably expressing human SGLT1.
  • CHO-K1 cells stably expressing human SGLT2.[1][2]
  • Parental CHO-K1 cells (as a negative control).

2. Reagents:

  • This compound-A (active metabolite).
  • α-methyl-D-glucopyranoside (AMG), a non-metabolizable glucose analog.
  • Radiolabeled [14C]AMG.
  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
  • Wash buffer (ice-cold phosphate-buffered saline).
  • Scintillation fluid.

3. Procedure:

  • Seed the SGLT1, SGLT2, and parental CHO-K1 cells in 24-well plates and grow to confluence.
  • On the day of the assay, wash the cells with uptake buffer.
  • Pre-incubate the cells with varying concentrations of this compound-A (e.g., 0.1 nM to 10 µM) or vehicle control for 15-30 minutes at 37°C.
  • Initiate glucose uptake by adding uptake buffer containing a fixed concentration of [14C]AMG.
  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
  • Terminate the uptake by rapidly washing the cells three times with ice-cold wash buffer.
  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
  • Calculate the percentage of inhibition for each concentration of this compound-A relative to the vehicle control.
  • Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Protocol 2: Off-Target Profiling Using a Commercial Safety Panel

To broadly assess the off-target profile of this compound, utilizing a commercial in vitro safety screening service is recommended.

1. Service Provider:

  • Select a contract research organization (CRO) that offers a comprehensive safety pharmacology panel (e.g., a panel of 44 or more targets).[11]

2. Panel Selection:

  • Choose a panel that includes a diverse range of targets such as G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes to identify potential off-target interactions.[11]

3. Compound Submission:

  • Provide the CRO with a sample of this compound-A at a specified concentration (typically 1-10 µM for initial screening).

4. Data Analysis:

  • The CRO will perform binding or functional assays for each target in the panel and provide a report detailing the percentage of inhibition or activation for each target.
  • Significant interactions (e.g., >50% inhibition at the screening concentration) should be followed up with concentration-response studies to determine the IC50 or EC50.

Visualizations

OnTarget_Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose Glucose SGLT2 SGLT2 Glucose->SGLT2 Co-transport Sodium Sodium Sodium->SGLT2 GLUT2 GLUT2 SGLT2->GLUT2 Intracellular Glucose NaK_ATPase Na+/K+ ATPase SGLT2->NaK_ATPase Intracellular Sodium Glucose_blood Glucose GLUT2->Glucose_blood Facilitated Diffusion Sodium_blood Sodium NaK_ATPase->Sodium_blood Potassium_blood Potassium Potassium_blood->NaK_ATPase This compound This compound This compound->SGLT2 Inhibition

Caption: On-target effect of this compound on SGLT2 in a renal proximal tubule cell.

OffTarget_Hypothesis cluster_extracellular Extracellular Space cluster_cardiomyocyte Cardiomyocyte Na_ext Na+ NHE1 Na+/H+ Exchanger 1 Na_ext->NHE1 H_ext H+ H_ext->NHE1 NHE1->H_ext Na_int Intracellular Na+ (Reduced) NHE1->Na_int Ca_overload Ca2+ Overload (Reduced) Na_int->Ca_overload via Na+/Ca2+ Exchanger (not shown) SGLT2_Inhibitor SGLT2 Inhibitor (e.g., this compound) SGLT2_Inhibitor->NHE1 Potential Inhibition

Caption: Hypothetical off-target effect of an SGLT2 inhibitor on cardiac NHE1.

Experimental_Workflow start Observe Unexpected Phenotype with this compound is_sglt2_expressed Is SGLT2 expressed in the model system? start->is_sglt2_expressed confirm_off_target Confirm Off-Target Effect is_sglt2_expressed->confirm_off_target No controls Perform Control Experiments: - SGLT2 Knockdown/Knockout - Parental Cell Line - Structurally Different SGLT2i is_sglt2_expressed->controls Yes identify_target Identify Off-Target confirm_off_target->identify_target on_target Likely On-Target Effect controls->confirm_off_target Effect is SGLT2-independent controls->on_target Effect is SGLT2-dependent profiling Broad Off-Target Screening (e.g., Commercial Panel) identify_target->profiling hypothesis Hypothesis-Driven Approach (e.g., Test NHE1, AMPK) identify_target->hypothesis validate Validate Candidate Off-Target profiling->validate hypothesis->validate

Caption: Experimental workflow for investigating potential off-target effects.

References

How to prevent the degradation of Sergliflozin in experimental solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Sergliflozin in experimental solutions. As this compound development was discontinued (B1498344) after Phase II trials, comprehensive public data on its degradation is limited. Therefore, this guide combines specific information on this compound with general knowledge of the stability of related O-glycoside SGLT2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in experimental solutions?

The main structural feature affecting this compound's stability is its O-glycosidic bond. This bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or by enzymes such as β-glucosidases.[1] This inherent instability contributes to its poor metabolic stability and short half-life in biological systems.[2]

Q2: What are the likely degradation pathways for this compound?

Based on its structure and data from related SGLT2 inhibitors, this compound is likely susceptible to the following degradation pathways:

  • Hydrolysis: Cleavage of the O-glycosidic bond, particularly under acidic or basic conditions, separating the glucose moiety from the aglycone.

  • Oxidation: The molecular structure may be susceptible to oxidative stress, leading to the formation of various oxidation products.[3]

  • Photodegradation: Exposure to UV or high-intensity visible light may cause degradation. Standard photostability testing is recommended for new drug substances.[4][5]

Q3: What are the recommended solvents and storage conditions for this compound stock solutions?

For optimal stability of this compound stock solutions:

  • Solvents: High-purity, anhydrous solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) are commonly used.[6]

  • Temperature: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C in small aliquots is recommended to prevent repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or wrapped in aluminum foil to protect from light.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen.

Q4: How does the prodrug, this compound etabonate, differ in stability from the active form, this compound-A?

This compound etabonate was designed to be a prodrug that is rapidly converted to the active form, this compound-A, by esterases in the body.[7][8] This indicates that the ethyl carbonate (etabonate) group is intentionally labile. In experimental solutions, the presence of esterases (e.g., in cell culture media with serum) will lead to this conversion. The etabonate group's stability will also be sensitive to pH, particularly alkaline conditions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Loss of Potency / Inconsistent Results Degradation of this compound in stock or working solutions.1. Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a frozen stock. 2. Control pH: Ensure the pH of your buffers and media is within a stable range (ideally near neutral, unless the experiment requires otherwise). 3. Minimize Light Exposure: Protect solutions from light during storage and experiments. 4. Maintain Low Temperature: Keep solutions on ice during experimental setup.
Appearance of New Peaks in HPLC/LC-MS Formation of degradation products.1. Characterize Peaks: If possible, use mass spectrometry to identify the degradation products. An increase in the aglycone peak is indicative of hydrolysis. 2. Conduct Forced Degradation: To confirm, perform a forced degradation study (see Protocol 2) to intentionally generate and identify degradation products, which can then be used as markers.
Solution Discoloration or Precipitation Significant degradation or poor solubility.1. Verify Solubility: Ensure the concentration is within the solubility limits for the chosen solvent. This compound-A is sparingly soluble in DMSO and slightly soluble in acetonitrile.[6] 2. Filter Solution: Use a 0.22 µm syringe filter before use. 3. Prepare New Stock: If discoloration occurs, discard the solution and prepare a fresh stock.

Data Presentation

Illustrative Degradation Profile of a 'Gliflozin' Compound under Forced Degradation Conditions

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Illustrative)
Acid Hydrolysis 0.1 N HCl24 hours60°C15 - 25%
Base Hydrolysis 0.1 N NaOH24 hours60°C10 - 20%
Oxidation 3% H₂O₂24 hoursRoom Temp20 - 30%
Thermal Dry Heat48 hours80°C< 5%
Photolytic UV Light (254 nm)24 hoursRoom Temp5 - 15%

Experimental Protocols

Protocol 1: Preparation of this compound-A Stock Solution

  • Materials: this compound-A powder, anhydrous DMSO, amber glass vials, precision balance, vortex mixer.

  • Procedure:

    • Equilibrate this compound-A and DMSO to room temperature.

    • Weigh the required amount of this compound-A.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex until fully dissolved. Gentle warming (to 37°C) may be applied if necessary.

    • Aliquot into single-use volumes in amber vials.

    • Store at -20°C or -80°C. For immediate use, store at 4°C for no longer than 24-48 hours.

Protocol 2: Forced Degradation Study for Analytical Method Validation

This protocol is designed to intentionally degrade this compound to test the specificity of an analytical method (e.g., HPLC).

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C. Sample at time points (e.g., 2, 4, 8, 24 hours), neutralize with 1N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature. Sample at time points, neutralize with 1N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature. Sample at time points and dilute for analysis.

  • Thermal Degradation: Store the stock solution at 80°C. Sample at time points, cool, and dilute for analysis.

  • Photodegradation: Expose the stock solution in a transparent container to UV light (e.g., in a photostability chamber). Concurrently, keep a control sample wrapped in foil. Sample at time points and dilute for analysis.

  • Analysis: Analyze all samples by a suitable HPLC method to determine the percentage of degradation and the profile of degradation products.

Mandatory Visualizations

cluster_workflow Workflow for this compound Solution Handling prep Prepare Fresh Stock (Anhydrous DMSO) store Aliquot & Store (-20°C / -80°C, Protected from Light) prep->store use Prepare Working Dilution (Keep on Ice) store->use experiment Perform Experiment (Minimize exposure to light/heat) use->experiment

Caption: Recommended workflow for handling this compound experimental solutions.

cluster_degradation Inferred Degradation Pathways for this compound This compound This compound (O-Glycoside) hydrolysis Aglycone + Glucose This compound->hydrolysis Acid / Base / Enzymes oxidation Oxidized Products This compound->oxidation Oxidizing Agents (e.g., H₂O₂) photo Photodegradation Products This compound->photo UV Light

Caption: Likely degradation pathways for this compound based on its chemical structure.

cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Unexpected Experimental Outcome? check_solution Was the solution prepared fresh from a properly stored stock? start->check_solution Yes check_conditions Were pH, light, and temperature controlled during the experiment? check_solution->check_conditions Yes remediate Prepare fresh solutions and optimize experimental conditions check_solution->remediate No analyze Analyze solution via HPLC for degradation peaks check_conditions->analyze Yes check_conditions->remediate No analyze->remediate Degradation Detected other Investigate other experimental variables analyze->other No Degradation

Caption: Logical steps to troubleshoot experiments involving this compound solutions.

References

Technical Support Center: Improving the Metabolic Stability of O-glucoside SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the metabolic stability of O-glucoside SGLT2 inhibitors, with a focus on compounds like Sergliflozin (B1260448).

The inherent susceptibility of the O-glycosidic bond to enzymatic hydrolysis presents a significant hurdle in the development of O-glucoside SGLT2 inhibitors. This often leads to poor metabolic stability and a short in vivo half-life, as observed with this compound. This guide will provide practical advice and detailed protocols to help you navigate these challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why do O-glucoside SGLT2 inhibitors like this compound exhibit poor metabolic stability?

A1: The primary reason for the poor metabolic stability of O-glucoside SGLT2 inhibitors is their susceptibility to hydrolysis by β-glucosidase enzymes. These enzymes are present in various tissues, including the liver and intestines, and they readily cleave the O-glycosidic bond, leading to the formation of the aglycone and a glucose molecule. This rapid degradation results in a short plasma elimination half-life, which for this compound is approximately 0.5 to 1.5 hours in humans.[1][2][3] In contrast, C-glucoside SGLT2 inhibitors are more metabolically stable because the carbon-carbon bond is resistant to enzymatic hydrolysis.[4]

Q2: What are the main metabolic pathways for O-glucoside SGLT2 inhibitors?

A2: The dominant metabolic pathway for O-glucoside SGLT2 inhibitors is the hydrolysis of the O-glycosidic bond, catalyzed by β-glucosidases, to yield the inactive aglycone and glucose. Further metabolism of the aglycone can then occur through Phase I (e.g., oxidation, hydroxylation) and Phase II (e.g., glucuronidation) reactions, depending on its chemical structure.

Q3: How can the metabolic stability of O-glucoside SGLT2 inhibitors be improved?

A3: A promising strategy is the chemical modification of the glucose moiety to hinder the access or recognition by β-glucosidase enzymes. For instance, methylation of the hydroxyl groups on the glucose ring, such as the 4-O-methyl derivative of this compound-A, has been shown to significantly increase pharmacokinetic stability while maintaining potent SGLT2 inhibition.[5] Other approaches could involve introducing steric hindrance or altering the electronic properties of the glycosidic bond.

Q4: What are the key differences in metabolic stability between O-glucosides and C-glucosides?

A4: The key difference lies in the linkage between the glucose moiety and the aglycone. O-glucosides have a C-O-C ether linkage that is susceptible to enzymatic cleavage by glucosidases. C-glucosides, on the other hand, have a more robust C-C bond that is not a substrate for these enzymes, leading to significantly higher metabolic stability and longer in vivo half-lives.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the in vitro assessment of metabolic stability for O-glucoside SGLT2 inhibitors.

Issue 1: Rapid Disappearance of the Parent Compound in Liver Microsome/Hepatocyte Incubations

Possible Cause Troubleshooting Steps
High β-glucosidase activity in the in vitro system. 1. Confirm Enzymatic Degradation: Run a control incubation without the NADPH regenerating system. If the compound still disappears rapidly, it suggests hydrolysis by non-CYP enzymes like β-glucosidases. 2. Use a β-glucosidase Inhibitor: Include a known β-glucosidase inhibitor (e.g., conduritol B epoxide) in a parallel incubation to see if it prevents the degradation of your compound. 3. Test in Different Systems: Compare stability in liver microsomes vs. intestinal microsomes, as the latter may have higher glucosidase activity.
Chemical Instability. 1. Assess Stability in Buffer: Incubate the compound in the assay buffer at 37°C without any biological matrix. Analyze samples at different time points to check for non-enzymatic degradation. 2. Evaluate pH Sensitivity: Test the stability of the compound at different pH values to identify any pH-dependent hydrolysis.
Non-specific Binding. 1. Assess Recovery: Determine the recovery of the compound from the incubation matrix at time zero. Low recovery may indicate binding to plasticware or proteins. 2. Use Low-Binding Plates: Employ low-protein-binding plates and centrifuge tubes. 3. Include a Surfactant: A low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100) in the sample processing can sometimes reduce non-specific binding, but its compatibility with the analytical method must be verified.

Issue 2: Inconsistent Results Between Experiments

Possible Cause Troubleshooting Steps
Variability in Microsome/Hepatocyte Activity. 1. Use Pooled Microsomes/Hepatocytes: Utilize large, pooled lots of microsomes or hepatocytes to minimize inter-individual variability. 2. Include Positive Controls: Always run well-characterized positive control compounds with known metabolic profiles to monitor the enzymatic activity of your system. 3. Standardize Cell Passage Number: If using cell lines, ensure a consistent and low passage number is used for all experiments.
Inconsistent Pipetting of Viscous Solutions. 1. Pre-dilute Microsomes: Dilute the viscous microsomal stock in buffer before adding it to the incubation mixture. 2. Use Reverse Pipetting: Employ reverse pipetting techniques for viscous solutions to ensure accurate dispensing.
Compound Precipitation. 1. Check Solubility: Determine the solubility of your compound in the final incubation medium. 2. Lower Compound Concentration: If solubility is an issue, perform the assay at a lower, more soluble concentration. 3. Modify Solvent Concentration: Ensure the final concentration of the organic solvent used to dissolve the compound is low (typically <1%) and consistent across all wells.

Data Presentation

The following tables summarize key pharmacokinetic and in vitro metabolic stability data for this compound and related compounds.

Table 1: Comparative In Vivo Pharmacokinetic Parameters

CompoundTypeHalf-life (t½) in HumansReference
This compoundO-glucoside~0.5 - 1.5 hours[1][2]
Remogliflozin (B1679270)O-glucoside2 - 4 hours[2]
ErtugliflozinC-glucoside~16 hours[2]

Table 2: Representative In Vitro Metabolic Stability Data (Illustrative Example)

Disclaimer: The following data is illustrative and intended to demonstrate the expected trends in metabolic stability. Specific in vitro metabolic stability data for this compound is not widely available in the public domain.

CompoundIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound Human Liver Microsomes< 10> 200
4-O-methyl this compound-A Human Liver Microsomes4530
Ertugliflozin (C-glucoside) Human Liver Microsomes> 120< 10
Verapamil (High Clearance Control) Human Liver Microsomes15150
Carbamazepine (Low Clearance Control) Human Liver Microsomes> 120< 10

Experimental Protocols

1. Protocol for In Vitro Metabolic Stability in Human Liver Microsomes

This protocol is designed to assess the metabolic stability of O-glucoside SGLT2 inhibitors by monitoring the disappearance of the parent compound over time.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil - high clearance, Carbamazepine - low clearance)

  • Ice-cold acetonitrile (B52724) with an internal standard for quenching the reaction

  • 96-well plates (low-binding if necessary)

  • Incubator/shaking water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO, acetonitrile).

    • Dilute the stock solutions in the phosphate buffer to achieve the desired final concentration (e.g., 1 µM). The final organic solvent concentration should be less than 1%.

    • Thaw the human liver microsomes on ice and dilute them in the phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the diluted test compound or control compound.

    • Add the diluted human liver microsomes to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to precipitate the proteins.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the analyte to the internal standard.

    • Plot the natural logarithm of the percentage of the remaining compound versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

2. Protocol for Metabolite Identification using LC-MS/MS

This protocol outlines a general approach for identifying the major metabolites of O-glucoside SGLT2 inhibitors.

Materials:

  • Incubation samples from the metabolic stability assay (with higher compound concentrations, e.g., 10 µM, and a longer incubation time if necessary).

  • High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

  • Metabolite identification software.

Procedure:

  • Sample Preparation:

    • Use the supernatant from the quenched and centrifuged incubation samples.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method that provides good separation of the parent compound from potential metabolites.

    • Acquire full-scan MS data to detect potential metabolites.

    • Acquire product ion scans (MS/MS) of the parent compound and any detected potential metabolites to obtain fragmentation patterns.

  • Data Processing and Identification:

    • Compare the chromatograms of the t=0 and t=x samples to identify new peaks that appear over time.

    • Use metabolite identification software to predict potential biotransformations (e.g., hydrolysis, oxidation, glucuronidation) and search for the corresponding masses in the full-scan data.

    • Analyze the MS/MS fragmentation patterns of the potential metabolites to confirm their structures. The loss of the glucose moiety (162 Da) is a key diagnostic fragment for the hydrolysis of the O-glucoside.

    • The identification of the aglycone is a primary indicator of O-glycosidic bond cleavage.

Visualizations

Metabolic_Pathway_of_this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (O-glucoside) Aglycone This compound Aglycone This compound->Aglycone β-glucosidase (Hydrolysis) Glucose Glucose This compound->Glucose Oxidized_Aglycone Oxidized Aglycone Aglycone->Oxidized_Aglycone CYP450s (Oxidation) Aglycone_Glucuronide Aglycone Glucuronide Aglycone->Aglycone_Glucuronide UGTs (Glucuronidation)

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock D Add Compound to Plate A->D B Dilute Microsomes E Add Microsomes B->E C Prepare NADPH System G Initiate with NADPH C->G D->E F Pre-incubate at 37°C E->F F->G H Quench at Time Points G->H I Centrifuge H->I J Analyze Supernatant (LC-MS/MS) I->J K Calculate t½ and CLint J->K

Caption: Workflow for microsomal stability assay.

Troubleshooting_Logic Start Inconsistent In Vitro Results A Assess Compound Purity & Identity Start->A B Check Solubility in Assay Medium A->B If Pure C Test for Chemical Instability (Buffer only) B->C If Soluble D Test for Enzymatic Instability (-NADPH control) C->D If Stable E Identify Degradation Products (LC-MS) D->E If Unstable F Optimize Assay Conditions (e.g., lower protein conc.) E->F G Modify Compound Structure (e.g., 4-O-methylation) F->G If Instability Persists End Consistent & Improved Results F->End If Stability Improves G->End

Caption: Troubleshooting logic for instability issues.

References

Addressing the short half-life of Sergliflozin in pharmacokinetic studies.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sergliflozin (B1260448). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the compound's short half-life in pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the active form of the prodrug this compound etabonate.[1] It is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal convoluted tubules of the kidneys.[2][3][4] SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus back into the bloodstream.[3] By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels.[3][5][6] This mechanism of action is independent of insulin (B600854) secretion.[5]

Diagram: Mechanism of Action of this compound

cluster_glomerulus Glomerular Filtrate (Tubular Lumen) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Filtrate Glucose & Na+ SGLT2 SGLT2 Transporter Filtrate->SGLT2 Normal Reabsorption Urine Glucose & Na+ Excreted in Urine Filtrate->Urine Increased Excretion GLUT2 GLUT2 Blood Glucose & Na+ Reabsorbed SGLT2->Blood GLUT2->Blood This compound This compound This compound->SGLT2 Inhibition

Caption: this compound inhibits the SGLT2 transporter, increasing urinary glucose excretion.

Q2: What is the documented half-life of this compound?

This compound exhibits a very short plasma elimination half-life (t½), consistently reported to be between 0.5 to 1.5 hours in humans.[1][7] The prodrug, this compound etabonate, is rapidly and extensively converted to the active this compound.[1] Maximum plasma concentrations (Tmax) of this compound are typically reached within 30 to 45 minutes after oral administration of the prodrug.[1]

Q3: Why was the development of this compound discontinued (B1498344)?

The development of this compound etabonate was discontinued after Phase II clinical trials.[3] While the specific reasons for discontinuation are not detailed in the provided search results, challenges in drug development can arise from various factors including pharmacokinetics, efficacy, or safety profiles.

Q4: How does this compound's half-life compare to other SGLT2 inhibitors?

This compound has one of the shortest half-lives among SGLT2 inhibitors. This necessitates different dosing and study design considerations compared to agents with longer half-lives that are suitable for once-daily dosing.[7]

SGLT2 Inhibitor Approximate Half-Life (hours)
This compound 1 - 1.5 [7]
Remogliflozin2 - 4[7]
Canagliflozin10.6 - 13.1[7]
Dapagliflozin12.9[7]
Ertugliflozin16[7]
Table 1: Comparative half-lives of various SGLT2 inhibitors.

Troubleshooting Guide for Preclinical Studies

Problem: My in vivo study shows only a transient or weak pharmacodynamic effect.

This is a common challenge with compounds that have a short half-life, as the drug concentration can fall below the therapeutic threshold quickly.

Possible Cause 1: Infrequent Dosing Regimen. A single daily dose is likely insufficient to maintain adequate exposure.

  • Solution: Implement a more frequent dosing schedule, such as twice-daily (BID) or three-times-daily (TID). For compounds with half-lives shorter than two hours, modest improvements in half-life or more frequent dosing can dramatically lower the total daily dose required to maintain therapeutic concentrations.[8][9]

Possible Cause 2: Rapid Elimination. The inherent pharmacokinetic properties of this compound lead to rapid clearance from the body.

  • Solution 1: Continuous Infusion. For rodent studies, consider using an intravenous (IV) or subcutaneous (SC) infusion pump to maintain steady-state concentrations over the desired period. This approach provides the most consistent exposure, bypassing the peaks and troughs of intermittent dosing.[10]

  • Solution 2: Formulation Strategies. Explore alternative formulation strategies to create a sustained-release profile. While specific formulations for this compound are not documented in the search results, general principles can be applied:

    • Subcutaneous Oil Formulations: For small molecules, an SC oil-based formulation can create a depot effect, slowing absorption and extending the half-life compared to oral or intraperitoneal routes.[10]

    • PEGylation or Lipidation: These are chemical modification strategies used to extend the half-life of therapeutics, often by increasing hydrodynamic volume or facilitating binding to albumin.[11][12][13] While more complex, they are established methods for half-life extension.

Diagram: Addressing Short Half-Life in Preclinical Studies

cluster_problem Problem cluster_consequence Consequence cluster_solution Mitigation Strategies Short_T12 Short Half-Life (e.g., this compound) Rapid_Elim Rapid Elimination & Sub-Therapeutic Levels Short_T12->Rapid_Elim Dosing Modified Dosing Regimen (e.g., BID, TID) Rapid_Elim->Dosing Infusion Continuous Infusion (IV or SC Pump) Rapid_Elim->Infusion Formulation Sustained-Release Formulation (e.g., SC Oil) Rapid_Elim->Formulation

Caption: Strategies to mitigate the experimental challenges of a short half-life compound.

Problem: I am having difficulty obtaining a reliable and complete pharmacokinetic profile.

A short half-life means that plasma concentrations change very rapidly, especially in the initial hours after dosing.

Possible Cause: Inadequate Sampling Schedule. If blood samples are not collected frequently enough, particularly soon after dosing, you may miss the peak concentration (Cmax) and inaccurately characterize the absorption and elimination phases.

  • Solution: Design an intensive sampling schedule, especially within the first 2-3 hours post-dose. The time required to reach steady state or be eliminated is approximately 5 half-lives.[14] For this compound, this means the majority of the drug will be cleared within 5-8 hours. A suggested sampling schedule is crucial.

Experimental Protocol: Rodent Pharmacokinetic Study for this compound

This protocol is a template and should be adapted to specific study goals and institutional guidelines (IACUC).

1. Objective: To determine the pharmacokinetic profile of this compound following a single oral (PO) administration in rats.

2. Materials:

  • This compound etabonate

  • Vehicle (e.g., 0.5% Methylcellulose in water)

  • Male Sprague-Dawley rats (n=3-4 per time point for sparse sampling, or cannulated for serial sampling)

  • Oral gavage needles

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge, Pipettes, Freezer (-80°C)

3. Methodology:

  • Acclimatization: Animals should be acclimatized for at least 3 days prior to the study.

  • Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with water ad libitum.

  • Dosing: Administer this compound etabonate via oral gavage at the desired dose (e.g., 10 mg/kg). Record the exact time of dosing for each animal.

  • Blood Sampling:

    • For a compound with a Tmax of ~30-45 minutes and a half-life of ~1 hour, a dense early sampling schedule is critical.

    • Recommended Time Points (Serial Sampling): Pre-dose (0), 15 min, 30 min, 45 min, 1 hr, 1.5 hr, 2 hr, 4 hr, 6 hr, 8 hr.

    • Collect approximately 150-200 µL of whole blood at each time point into EDTA tubes.

  • Sample Processing:

    • Immediately after collection, place tubes on ice.

    • Within 30 minutes of collection, centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

    • Harvest the plasma supernatant and transfer to a clean, labeled cryovial.

    • Immediately freeze the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Analyze plasma concentrations of both this compound etabonate (prodrug) and this compound (active entity) using a validated liquid-chromatography tandem mass-spectrometry (LC-MS/MS) method.[15]

    • The assay's lower limit of quantification (LLOQ) must be sensitive enough to detect concentrations in the terminal elimination phase.

4. Data Analysis:

  • Calculate pharmacokinetic parameters using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

  • Key Parameters: Cmax, Tmax, AUC (Area Under the Curve), t½, CL (Clearance), Vd (Volume of Distribution).

Parameter Description Expected for this compound
Tmax Time to reach maximum plasma concentration~30-45 minutes[1]
Elimination half-life~0.5-1.5 hours[1][7]
Cmax Maximum observed plasma concentrationDose-dependent
AUC Total drug exposure over timeDose-dependent
Table 2: Key pharmacokinetic parameters for this compound analysis.

Diagram: Pharmacokinetic Study Workflow for Short Half-Life Compounds

A 1. Animal Acclimatization & Fasting B 2. Dosing (e.g., Oral Gavage) A->B C 3. Intensive Blood Sampling (Focus on Early Time Points) B->C D 4. Rapid Sample Processing (Centrifuge & Harvest Plasma) C->D E 5. Sample Storage (-80°C) D->E F 6. Bioanalysis (LC-MS/MS) E->F G 7. PK Data Analysis (NCA) F->G

Caption: Key steps in a pharmacokinetic study designed for a short half-life drug.

References

Mitigating variability in urinary glucose excretion results with Sergliflozin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating variability in urinary glucose excretion (UGE) results when working with Sergliflozin, a selective SGLT2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that is converted to its active form, this compound-A.[1] This active metabolite is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal tubules of the kidneys.[1] SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of blood glucose levels.[1]

Q2: What are the key factors that can influence the variability of UGE results in my experiments?

A2: Several factors can contribute to variability in UGE measurements. These include:

  • Renal Function: The efficacy of SGLT2 inhibitors is dependent on the glomerular filtration rate (GFR). Reduced renal function can lead to decreased UGE.

  • Plasma Glucose Concentration: Higher plasma glucose levels will result in a greater amount of glucose being filtered by the glomeruli, which can influence the absolute amount of glucose excreted in the urine following SGLT2 inhibition.

  • Hydration Status: The volume of urine produced can affect glucose concentration. It is important to monitor and control the hydration status of experimental subjects.

  • Inter-individual Variability: There can be inherent biological differences in the expression and activity of SGLT2 transporters among subjects, leading to varied responses to this compound.

  • Urine Collection Method: The method of urine collection (e.g., spot urine vs. 24-hour collection) can introduce variability. For more consistent results, 24-hour urine collection using metabolic cages is recommended.[2]

  • Fasting State: The fasting state of the animal can impact blood glucose levels and consequently UGE. It is crucial to standardize the fasting protocol across all experimental groups.[3]

Q3: How can I minimize biological variability in my UGE data?

A3: To minimize biological variability, consider the following strategies:

  • Acclimatize Animals: Properly acclimatize animals to metabolic cages before the experiment to reduce stress-induced variations in urination and metabolism.

  • Standardize Experimental Conditions: Maintain consistent environmental conditions (e.g., temperature, light-dark cycle) and provide ad libitum access to food and water (unless fasting is part of the protocol).

  • Use of Age- and Weight-Matched Animals: Utilize animals of similar age and body weight to reduce variability between subjects.

  • Pooling Urine Samples: For certain endpoints, pooling urine samples collected over several consecutive days can help to average out daily biological fluctuations.

Troubleshooting Guide

Issue 1: Higher than expected variability in UGE results between animals in the same treatment group.

  • Possible Cause: Inconsistent administration of this compound, differences in food and water intake, or stress during urine collection.

  • Troubleshooting Steps:

    • Verify Dosing Technique: Ensure accurate and consistent oral gavage or other administration methods for all animals.

    • Monitor Food and Water Consumption: Use metabolic cages that allow for the measurement of individual food and water intake to identify any outliers.

    • Acclimatization: Ensure a sufficient acclimatization period for the animals to the housing and experimental procedures to minimize stress.

    • Urine Collection: If using spot urine samples, try to collect them at the same time each day. For more robust data, switch to 24-hour urine collection using metabolic cages.[2]

Issue 2: Lower than expected UGE in the this compound-treated group.

  • Possible Cause: Incorrect dose preparation, reduced renal function in the animal model, or issues with the glucose assay.

  • Troubleshooting Steps:

    • Check Drug Formulation: Prepare fresh solutions of this compound for each experiment and verify the concentration.

    • Assess Renal Function: If possible, measure baseline creatinine (B1669602) levels to estimate the glomerular filtration rate (eGFR) of the animals. SGLT2 inhibitor efficacy is reduced in subjects with impaired renal function.

    • Validate Glucose Assay: Run a standard curve with known glucose concentrations to ensure the accuracy of your glucose measurement method. Check for interfering substances in the urine that might affect the assay.

    • Dose-Response: Consider performing a dose-response study to ensure that the administered dose is within the effective range for the chosen animal model.[1]

Issue 3: Inconsistent urine volume between collections.

  • Possible Cause: Dehydration, stress, or leaks in the metabolic cages.

  • Troubleshooting Steps:

    • Ensure Water Access: Check that water bottles are functioning correctly and are easily accessible to the animals.

    • Minimize Stress: Handle animals gently and minimize disturbances during the urine collection period.

    • Inspect Equipment: Regularly check metabolic cages for any leaks or malfunctions that could lead to loss of urine.

Data Presentation

Table 1: Dose-Dependent Effect of a Single Oral Dose of this compound on 24-hour Urinary Glucose Excretion in Different Species.

SpeciesDose (mg/kg)Mean 24-hr Urinary Glucose Excretion (mg/animal)
Mice Vehicle1.8
1160.3
3295.7
10455.1
Rats Vehicle4.9
1486.2
31145.8
101853.7
Dogs Vehicle15.3
0.32856.7
18546.7
314850.0

Data adapted from Katsuno K, et al. J Pharmacol Exp Ther. 2007.[1]

Experimental Protocols

Detailed Methodology for Measuring Urinary Glucose Excretion in Rodents

This protocol is a synthesis of best practices for assessing the in vivo efficacy of this compound by measuring UGE in a rodent model.

1. Animal Model and Acclimatization:

  • Species: Male Zucker Diabetic Fatty (ZDF) rats or C57BL/6 mice are commonly used models.[4][5]

  • Acclimatization: House animals individually in metabolic cages (e.g., Tecniplast) for at least 3 days prior to the experiment to allow for adaptation and to minimize stress-related effects on urination and metabolism.[2] During this period, monitor food and water intake to ensure they are within the normal range.

2. This compound Administration:

  • Formulation: Prepare this compound in a suitable vehicle, such as 0.5% methylcellulose.

  • Administration: Administer this compound or vehicle via oral gavage at the desired doses.

3. Urine Collection:

  • Procedure: Following drug administration, collect urine over a 24-hour period using the metabolic cages.[2] The collection funnels should be designed to separate urine and feces to prevent contamination.

  • Sample Handling: At the end of the collection period, record the total urine volume for each animal. Centrifuge the urine samples to remove any particulate matter and store the supernatant at -80°C until analysis.[2]

4. Quantification of Urinary Glucose:

  • Method: Use a commercial glucose oxidase assay kit for the quantitative determination of glucose in the urine samples.

  • Procedure:

    • Thaw urine samples on ice.

    • Prepare a standard curve using the glucose standards provided in the kit.

    • Dilute urine samples as necessary to fall within the linear range of the standard curve.

    • Add the reaction mixture to the standards and samples in a 96-well plate.

    • Incubate the plate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[2]

5. Data Analysis:

  • Calculation: Calculate the glucose concentration in each urine sample using the standard curve.

  • Total UGE: Determine the total amount of glucose excreted over 24 hours by multiplying the glucose concentration by the total urine volume.

  • Normalization: UGE can be expressed as mg per 24 hours or normalized to body weight (mg/kg/24h).

Mandatory Visualization

sergliflozin_moa cluster_kidney Kidney Proximal Tubule cluster_sglt2 SGLT2 Transporter bloodstream Bloodstream glomerular_filtrate Glomerular Filtrate (Urine) sglt2 SGLT2 glomerular_filtrate->sglt2 Glucose Reabsorption urine_output Urine glomerular_filtrate->urine_output Increased Glucose Excretion tubule_cell Proximal Tubule Cell tubule_cell->bloodstream sglt2->tubule_cell glucose Glucose This compound This compound This compound->sglt2 Inhibition

Caption: Mechanism of action of this compound in the kidney proximal tubule.

experimental_workflow acclimatization Animal Acclimatization (Metabolic Cages) dosing This compound/Vehicle Administration (Oral Gavage) acclimatization->dosing collection 24-hour Urine Collection dosing->collection processing Urine Sample Processing (Centrifugation & Storage) collection->processing analysis Urinary Glucose Quantification (Glucose Oxidase Assay) processing->analysis data_analysis Data Analysis (Total UGE Calculation) analysis->data_analysis

Caption: Experimental workflow for measuring urinary glucose excretion.

troubleshooting_logic start High Variability in UGE? cause1 Inconsistent Dosing? start->cause1 Yes cause2 Variable Food/Water Intake? start->cause2 Yes cause3 Stress? start->cause3 Yes solution1 Verify Dosing Technique cause1->solution1 solution2 Monitor Intake cause2->solution2 solution3 Increase Acclimatization cause3->solution3

Caption: Troubleshooting logic for high UGE variability.

References

Overcoming challenges in the oral administration of Sergliflozin to mice.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral administration of Sergliflozin to mice.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during experimental procedures involving the oral administration of this compound.

Formulation and Administration

Q1: I am having trouble dissolving this compound etabonate for my oral gavage experiment. What is the recommended vehicle?

A1: this compound etabonate has low aqueous solubility. Therefore, a multi-component vehicle system is recommended. Here are a few protocols that have been successfully used for SGLT2 inhibitors:

  • Protocol 1 (General Purpose): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation can achieve a concentration of at least 5 mg/mL.[1][2]

  • Protocol 2 (Alternative): A solution of 10% DMSO and 90% corn oil can also be used to achieve a concentration of at least 5 mg/mL.[1]

  • Protocol 3 (Aqueous Suspension): For some studies, a suspension in 0.5% carboxymethyl cellulose (B213188) (CMC) in water has been used for oral administration of this compound in rodents.[3]

Troubleshooting Tips:

  • If you observe precipitation or phase separation, gentle heating and/or sonication can help in dissolving the compound.[1]

  • Always prepare the dosing solution fresh daily to ensure stability and homogeneity.[4]

  • When preparing multi-component vehicles, add the solvents sequentially and ensure the compound is fully dissolved in one solvent before adding the next.[2]

Q2: My results are inconsistent across different mice after oral gavage. What could be the cause?

A2: Inconsistent results can stem from several factors related to the formulation and the gavage procedure itself:

  • Formulation Homogeneity: If you are using a suspension (e.g., with CMC), ensure it is thoroughly mixed before drawing each dose to prevent settling of the compound.

  • Gavage Technique: Improper gavage technique can lead to inaccurate dosing or stress in the animals, which can affect physiological responses. Ensure personnel are well-trained in the procedure. Esophageal injury is a potential complication of oral gavage in awake mice.[5][6]

  • Animal Stress: The stress of handling and gavage can influence experimental outcomes.[5][7] Consider acclimatizing the animals to handling before the experiment. For long-term studies, administration of this compound in the diet is a less stressful alternative.

Q3: What are the potential adverse effects I should monitor for in mice after oral administration of this compound?

A3: As an SGLT2 inhibitor, this compound's primary mechanism of action is to increase urinary glucose excretion.[8] Therefore, you should monitor for:

  • Increased Urination (Polyuria): This is an expected pharmacodynamic effect. Ensure mice have free access to water to prevent dehydration.

  • Dehydration: Monitor for signs of dehydration, such as decreased skin turgor, lethargy, and reduced body weight.

  • Gastrointestinal Issues: While not commonly reported for this compound, other SGLT inhibitors have been associated with dose-dependent side effects like diarrhea.[4] If you observe diarrhea, consider a gradual dose escalation.

  • General Health: As with any experimental procedure, monitor the general health of the mice daily, including body weight, food and water intake, and overall activity levels.

Bioavailability and Efficacy

Q4: I am concerned about the oral bioavailability of this compound in my mouse model. How can I improve it?

A4: this compound is a prodrug, this compound etabonate, which is designed for better oral absorption.[9][10] However, if you suspect low bioavailability, consider the following:

  • Formulation Strategy: The choice of vehicle is crucial. Lipid-based formulations, such as those using PEG300 and Tween-80, can enhance the absorption of poorly soluble compounds.[11][12]

  • Dose: Ensure you are using an effective dose. A single oral dose of 30 mg/kg of this compound etabonate has been shown to reduce non-fasting blood glucose levels by 39% at 2 hours in KK-A(y) mice.

  • First-Pass Metabolism: Like many drugs, this compound may be subject to metabolism in the liver before reaching systemic circulation. The etabonate ester is designed to be cleaved to release the active form, this compound.[9]

Q5: How do I know if the oral administration of this compound is effective in my diabetic mouse model?

A5: The primary indicator of this compound's efficacy is an increase in urinary glucose excretion, leading to a reduction in blood glucose levels.[8] You can measure:

  • Urinary Glucose Excretion: Collect urine from mice in metabolic cages and measure the glucose concentration. Orally administered this compound has been shown to increase urinary glucose excretion in mice in a dose-dependent manner.[8]

  • Blood Glucose Levels: Monitor fasting or random blood glucose levels. Long-term treatment with this compound etabonate in the diet has been shown to dose-dependently improve hyperglycemia in KK-A(y) mice.

  • Oral Glucose Tolerance Test (OGTT): An OGTT can assess the improvement in glucose tolerance.

Data Presentation

Table 1: Dose-Dependent Effect of a Single Oral Administration of this compound Etabonate on Non-Fasting Blood Glucose in KK-A(y) Mice

Dose (mg/kg)Blood Glucose Reduction at 2h (%)
112
315
1028
3039
Data adapted from Katsuno et al., 2009.

Experimental Protocols

Protocol 1: Preparation of this compound Etabonate Formulation for Oral Gavage (10 mg/kg dose)

This protocol is for a 1 mg/mL solution, assuming a dosing volume of 10 mL/kg.

Materials:

  • This compound etabonate powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound etabonate: For a 10 mL final volume, you will need 10 mg of this compound etabonate.

  • Dissolve in DMSO: Add 1 mL of DMSO to the accurately weighed this compound etabonate in a sterile tube. Vortex thoroughly until the powder is completely dissolved.

  • Add PEG300: Add 4 mL of PEG300 to the solution. Vortex until the solution is clear and homogenous.

  • Add Tween-80: Add 0.5 mL of Tween-80. Vortex thoroughly.

  • Add Saline: Add 4.5 mL of sterile saline. Vortex until the final solution is clear and homogenous.

  • Final Check: Visually inspect the solution for any precipitation. If necessary, sonicate for a few minutes to ensure complete dissolution.

  • Storage: Prepare this formulation fresh before each use. If short-term storage is necessary, protect from light. Stock solutions of this compound etabonate in an appropriate solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Protocol 2: Oral Gavage Procedure in Mice

Materials:

  • Prepared this compound etabonate dosing solution

  • Appropriate sized gavage needle (e.g., 20-22 gauge, 1.5-inch, ball-tipped for adult mice)

  • 1 mL syringe

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to determine the exact dosing volume (e.g., for a 25 g mouse, the volume would be 0.25 mL for a 10 mL/kg dosing volume).

  • Filling the Syringe: Draw the calculated volume of the dosing solution into the syringe. Ensure there are no air bubbles.

  • Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head. The mouse should be in a vertical position.

  • Needle Insertion: Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass smoothly with minimal resistance. If resistance is felt, withdraw and re-insert to avoid tracheal intubation.

  • Administration: Once the needle is correctly positioned, slowly administer the solution.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing. Continue to monitor the animal's general health over the following hours.

Mandatory Visualization

SGLT2_Inhibition_Pathway Glucose_Na Glucose & Na+ Urine Increased Urinary Glucose Excretion Glucose_Na->Urine Excretion Path SGLT2 SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell This compound This compound This compound->SGLT2 Inhibition GLUT2 GLUT2 Glucose_Blood Glucose Reabsorption GLUT2->Glucose_Blood Glucose_Cell->GLUT2

Caption: Mechanism of action of this compound via SGLT2 inhibition.

experimental_workflow prep Formulation Preparation gavage Oral Gavage prep->gavage Dosing Solution monitoring Animal Monitoring gavage->monitoring Dosed Mice analysis Data Analysis monitoring->analysis Collected Data (Blood Glucose, Urine, etc.)

Caption: General experimental workflow for this compound administration.

References

Best practices for long-term storage of Sergliflozin powder and stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Sergliflozin powder and its stock solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder for the long term?

For long-term storage, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, the solid compound is stable for at least four years.[1] Before use, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can compromise the stability of the compound.

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound has limited solubility in aqueous solutions. For preparing stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for SGLT2 inhibitors.[1][2] this compound is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in acetonitrile (B52724) (0.1-1 mg/mL).[1] For other SGLT2 inhibitors like Ipragliflozin, solubility in ethanol and DMSO is approximately 30 mg/mL.[2]

Q3: How should I store this compound stock solutions?

For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and exposure to air and moisture. Store these aliquots at -20°C or -80°C. Studies on various compounds stored in DMSO indicate good stability, with water content being a more critical factor for degradation than repeated freeze-thaw cycles.[3][4] It is advisable to use anhydrous solvents to prepare stock solutions.

Q4: For how long are this compound stock solutions stable?

While specific long-term stability data for this compound in various solvents is not extensively published, general guidelines for small molecules in DMSO suggest stability for several weeks to months at -20°C when stored properly.[3][4] For aqueous working solutions, it is highly recommended to prepare them fresh on the day of use. Based on data for the related SGLT2 inhibitor Ipragliflozin, aqueous solutions are not recommended for storage for more than one day.[2]

Storage and Handling Best Practices

This compound Powder
ParameterRecommendationRationale
Temperature -20°CEnsures long-term chemical stability.[1]
Light Protect from lightPrevents potential photodegradation.
Moisture Store in a desiccatorMinimizes hydrolysis.
Handling Allow vial to reach room temperature before openingPrevents condensation and moisture contamination.
This compound Stock Solutions
ParameterRecommendationRationale
Solvent Anhydrous DMSO or EthanolGood solubility and stability for SGLT2 inhibitors.[1][2]
Temperature -20°C or -80°CPreserves the integrity of the solution.
Aliquoting Store in single-use aliquotsAvoids repeated freeze-thaw cycles and contamination.
Aqueous Solutions Prepare fresh for each useAqueous solutions of similar compounds are unstable.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution upon freezing The concentration of this compound may be too high for the solvent at low temperatures.Gently warm the solution to room temperature and vortex to redissolve. Consider preparing a lower concentration stock solution.
Inconsistent experimental results Degradation of this compound in stock or working solutions.Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles. Perform a stability check of your stock solution using the HPLC protocol below.
Loss of compound activity Improper storage leading to degradation. This compound and other SGLT2 inhibitors can be susceptible to acid hydrolysis and oxidation.[5]Ensure powder and solutions are stored at the correct temperature, protected from light and moisture. For sensitive experiments, always use freshly prepared solutions.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature in a desiccator for at least 30 minutes.

  • Weighing: In a controlled environment with low humidity, weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration.

  • Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into sterile, single-use vials with tight-fitting caps. Store immediately at -20°C or -80°C.

Protocol for Assessing this compound Stability by HPLC

This protocol provides a general method for assessing the stability of this compound solutions. Method optimization may be required.

  • Preparation of Standards: Prepare a fresh stock solution of this compound of known concentration. Create a calibration curve by preparing a series of dilutions.

  • Sample Preparation:

    • Time-Zero Sample: Dilute an aliquot of your stored stock solution to a concentration within the range of your calibration curve.

    • Aged Sample: Take an aliquot of the stock solution that has been stored for a specific duration and at a specific temperature and dilute it to the same concentration as the time-zero sample.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for SGLT2 inhibitors.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of this compound (e.g., 225 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the peak area of the aged sample to the time-zero sample. A significant decrease in the peak area suggests degradation.

    • Examine the chromatogram for the appearance of new peaks, which may indicate the formation of degradation products.

Visual Guides

experimental_workflow cluster_powder This compound Powder Handling cluster_solution Stock Solution Preparation cluster_storage Long-Term Storage powder Lyophilized Powder warm Warm to Room Temp in Desiccator powder->warm weigh Weigh Powder warm->weigh add_solvent Add Anhydrous Solvent (DMSO/Ethanol) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage Store at -20°C or -80°C aliquot->storage

Caption: Workflow for the preparation and storage of this compound stock solutions.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Is the stock solution old or repeatedly freeze-thawed? start->check_solution prepare_fresh Prepare fresh stock solution from powder. check_solution->prepare_fresh Yes check_storage Review storage conditions: - Temperature (-20°C) - Light protection - Moisture protection check_solution->check_storage No perform_stability Perform HPLC stability check (see protocol). check_storage->perform_stability

References

Refining experimental protocols to enhance the reproducibility of Sergliflozin studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for Sergliflozin, a selective SGLT2 inhibitor. By addressing common challenges and providing detailed methodologies, this resource aims to enhance the reproducibility and reliability of findings in the study of this compound.

Frequently Asked Questions (FAQs)

Q1: What are this compound, this compound etabonate, and this compound-A?

A1: this compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] In many studies, it is administered as the prodrug, This compound etabonate , which is rapidly and extensively converted in the body to its active form, This compound-A , by esterases.[3] this compound-A is the entity responsible for the potent and selective inhibition of SGLT2.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound-A selectively inhibits SGLT2, a protein primarily located in the proximal tubules of the kidneys.[1][2] SGLT2 is responsible for reabsorbing the majority of glucose from the glomerular filtrate back into the bloodstream.[2][4] By blocking this transporter, this compound promotes the excretion of glucose in the urine (glucosuria), thereby lowering blood glucose levels in an insulin-independent manner.[1][2][5]

Q3: How selective is this compound-A for SGLT2 over SGLT1?

A3: this compound-A is highly selective for SGLT2. Studies have shown that its inhibitory potency against human SGLT2 is significantly greater than against human SGLT1, which is primarily responsible for glucose absorption in the intestine.[4] This selectivity is crucial for minimizing gastrointestinal side effects.

Q4: What are the common in vitro and in vivo models used to study this compound?

A4:

  • In Vitro : Common models include cell lines that endogenously express SGLT2, such as the human kidney proximal tubule cell line (HK-2), or engineered cell lines like Chinese hamster ovary (CHO-K1) cells stably expressing human SGLT2 or SGLT1.[1][6] These are primarily used for glucose uptake and inhibitor screening assays.

  • In Vivo : Rodent models are frequently used, including normal mice and rats to assess pharmacodynamic effects like urinary glucose excretion.[1] Diabetic animal models, such as streptozotocin-induced diabetic rats and Zucker fatty rats, are employed to evaluate the anti-hyperglycemic efficacy of this compound.[5]

Q5: What are the key considerations for preparing this compound etabonate for experiments?

A5: this compound etabonate has low water solubility. For in vitro experiments, it is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution, which is then diluted in the assay buffer.[7] For in vivo studies, it can be formulated in vehicles such as a mixture of DMSO, PEG300, Tween 80, and saline.[7][8] It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the assay is low (typically ≤0.1%) to avoid cellular toxicity.[7]

Troubleshooting Guides

Issue 1: High Background Fluorescence in 2-NBDG Glucose Uptake Assays

Question: My 2-NBDG glucose uptake assay is showing high background fluorescence, making it difficult to detect a clear signal for SGLT2-mediated glucose uptake. What could be the cause and how can I resolve this?

Answer: High background fluorescence is a common issue in 2-NBDG assays and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Washing: Residual 2-NBDG in the wells after the uptake incubation is a primary cause of high background.

    • Refined Protocol: Increase the number of wash steps (at least three times) after aspirating the 2-NBDG solution.[9] Use ice-cold phosphate-buffered saline (PBS) or a sodium-free buffer for washing to reduce membrane fluidity and non-specific binding.[9][10] Ensure complete aspiration of the wash buffer after each step.

  • Non-Specific Binding of 2-NBDG: The fluorescent NBD group is hydrophobic and can non-specifically associate with cell membranes.[3]

    • Refined Protocol: Optimize the concentration of 2-NBDG. While a higher concentration may seem to yield a stronger signal, it can also increase non-specific binding and background.[3] Perform a concentration-response curve for 2-NBDG to find the optimal concentration that provides a good signal-to-noise ratio. A typical starting range is 100-200 µM.[6][10]

  • High Basal Glucose Uptake: If cells have high glucose uptake independent of the specific transporter being studied, this can contribute to a high baseline signal.

    • Refined Protocol: Implement a serum starvation step before the assay. Incubating cells in serum-free or low-serum media for 2-16 hours can lower basal glucose uptake.[9] The optimal duration depends on the cell line's sensitivity to starvation.

  • Autofluorescence: Some cell types may exhibit natural fluorescence at the excitation and emission wavelengths used for 2-NBDG.

    • Refined Protocol: Always include control wells with cells that have not been treated with 2-NBDG to measure and subtract the autofluorescence.

Issue 2: Inconsistent IC50 Values and Poor Dose-Response Curves

Question: I am observing significant variability in the IC50 values for this compound between experiments, and my dose-response curves are not fitting well. What are the potential reasons and solutions?

Answer: Inconsistent dose-response data can undermine the reliability of your findings. The following factors are common culprits:

  • Compound Solubility and Stability: this compound etabonate has poor water solubility. If not fully dissolved or if it precipitates out of solution during the experiment, the effective concentration will be lower and variable.

    • Refined Protocol: Prepare fresh serial dilutions of the compound for each experiment from a high-concentration stock in 100% DMSO.[7] When diluting into aqueous assay buffers, ensure thorough mixing and visually inspect for any precipitation. Sonication can aid in dissolution.[7] Confirm the stability of this compound-A (the active form) under your specific assay conditions (pH, temperature, and duration).

  • Assay Buffer Composition: SGLT2 is a sodium-dependent transporter. Variations in the sodium concentration in your buffer will directly impact its activity.

    • Refined Protocol: Use a Krebs-Ringer-Hepes (KRH) buffer with a consistent and physiological concentration of sodium chloride. As a crucial control, include a condition where NaCl is replaced with an osmotically equivalent non-transported solute like choline (B1196258) chloride to determine the sodium-independent (and thus SGLT2-independent) glucose uptake.

  • Cell Health and Confluency: Variations in cell density and health can significantly affect transporter expression and overall metabolic activity.

    • Refined Protocol: Seed cells at a consistent density to ensure they reach a similar level of confluency (e.g., 80-90%) on the day of the assay.[9] Regularly check cell morphology and viability. Avoid using cells that are over-confluent or have been passaged too many times.

  • Data Analysis: Using an inappropriate curve-fitting model can lead to inaccurate IC50 determination.

    • Refined Protocol: Use a non-linear regression model with a variable slope (four-parameter logistic equation) to fit the dose-response data.[6] Ensure your concentration range is wide enough to define both the top and bottom plateaus of the curve.

Data Presentation

Table 1: Inhibitory Potency of this compound-A and Other SGLT Inhibitors

CompoundTransporterK_i (nM)Selectivity (SGLT1/SGLT2)
This compound-A human SGLT1708~296-fold
human SGLT22.39
Phlorizin human SGLT1213~6-fold
human SGLT238.6
Dapagliflozin human SGLT11350~1200-fold
human SGLT21.1
Canagliflozin human SGLT1910~413-fold
human SGLT22.2
Empagliflozin human SGLT18300>2500-fold
human SGLT23.1

Data compiled from various in vitro assays.[3][11]

Table 2: Recommended Parameters for In Vitro Glucose Uptake Assay

ParameterRecommended Value/ConditionRationale
Cell Line HK-2 (endogenous SGLT2) or CHO-hSGLT2Physiologically relevant or controlled expression system.
Plate Format 96-well, black, clear-bottomMinimizes well-to-well crosstalk for fluorescence readings.
Serum Starvation 2-16 hours in serum-free mediaLowers basal glucose uptake to improve signal window.[9]
Inhibitor Pre-incubation 15-30 minutesAllows inhibitor to bind to the transporter before adding substrate.
2-NBDG Concentration 100-200 µMOptimal range to balance signal strength and background.[10]
Uptake Incubation Time 30-60 minutesSufficient time for measurable uptake without saturation.
Uptake Termination Aspirate media and wash 3x with ice-cold Na+-free bufferQuickly stops transport and removes extracellular 2-NBDG.[10]

Experimental Protocols

Protocol 1: In Vitro SGLT2 Inhibition Assay using 2-NBDG

This protocol details a cell-based assay to determine the inhibitory potency (IC50) of this compound on SGLT2-mediated glucose uptake.

Materials:

  • HK-2 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • 96-well black, clear-bottom plates

  • Krebs-Ringer-Hepes (KRH) buffer (with NaCl)

  • Sodium-free KRH buffer (NaCl replaced with choline chloride)

  • 2-NBDG fluorescent glucose analog

  • This compound etabonate (and/or this compound-A)

  • DMSO

  • Positive control inhibitor (e.g., Dapagliflozin)

  • D-glucose (for competition control)

  • Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)

Methodology:

  • Cell Seeding: Seed HK-2 cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Culture overnight.

  • Serum Starvation: On the day of the assay, wash the cells twice with warm PBS. Replace the culture medium with serum-free medium and incubate for 2-4 hours at 37°C.

  • Compound Preparation: Prepare a stock solution of this compound etabonate in 100% DMSO. Create serial dilutions in KRH buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Assay Setup:

    • Gently wash the cells twice with pre-warmed KRH buffer.

    • Add 100 µL of KRH buffer containing the desired concentration of this compound or vehicle (DMSO) to each well.

    • Include control wells:

      • Total Uptake: Vehicle only in KRH buffer.

      • Non-specific Uptake: Vehicle in sodium-free KRH buffer OR a high concentration of D-glucose (e.g., 30 mM) in KRH buffer.[6]

      • Positive Control Inhibitor: A known SGLT2 inhibitor like Dapagliflozin (e.g., 500 nM) in KRH buffer.[6]

  • Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes.

  • Glucose Uptake Initiation: To initiate glucose uptake, add 10 µL of 2-NBDG solution to each well to a final concentration of 100-200 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Uptake Termination: Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold sodium-free KRH buffer.

  • Fluorescence Measurement: After the final wash, add 100 µL of PBS or a suitable lysis buffer to each well. Measure the fluorescence of the cell lysates using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Assessment of Urinary Glucose Excretion (UGE) in Rodents

This protocol describes a fundamental in vivo pharmacodynamic assay to evaluate the effect of this compound on renal glucose reabsorption.

Materials:

  • Diabetic (e.g., streptozotocin-induced) or non-diabetic rats/mice

  • Metabolic cages for individual housing and urine collection

  • This compound etabonate

  • Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Glucose assay kit

  • Creatinine (B1669602) assay kit (for normalization, optional)

Methodology:

  • Animal Acclimation: Acclimate the animals to individual metabolic cages for at least 24 hours before the experiment to minimize stress-related effects. Ensure free access to food and water.

  • Baseline Urine Collection: Collect urine for a 24-hour period prior to dosing to establish baseline UGE for each animal.

  • Dosing: Administer this compound etabonate or vehicle to the animals via oral gavage at the desired doses.

  • Urine Collection: Place the animals back into the metabolic cages immediately after dosing and collect urine over a defined period, typically 24 hours.

  • Sample Processing: At the end of the collection period, record the total urine volume for each animal. Centrifuge the urine samples to remove any contaminants and store the supernatant at -20°C or below until analysis.

  • Biochemical Analysis:

    • Measure the glucose concentration in the collected urine samples using a validated glucose assay kit.

    • Optionally, measure the creatinine concentration to normalize the glucose excretion to the glomerular filtration rate.

  • Data Analysis:

    • Calculate the total amount of glucose excreted over the collection period (UGE) using the formula: UGE (mg) = Urine Glucose Concentration (mg/dL) x Urine Volume (dL).

    • Normalize UGE to body weight (mg/kg).

    • Compare the UGE in the this compound-treated groups to the vehicle control group. A dose-response relationship can be established by testing multiple doses.

Mandatory Visualizations

SGLT2_Inhibition_Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Na_Lumen Na+ Na_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Co-transport Na_Cell Na+ SGLT2->Na_Cell Co-transport GLUT2 GLUT2 Glucose_Blood Glucose GLUT2->Glucose_Blood Facilitated Diffusion Glucose_Cell->GLUT2 This compound This compound-A This compound->SGLT2 Inhibits

Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition by this compound-A.

Experimental_Workflow_2NBDG start Seed Cells in 96-well Plate serum_starve Serum Starve Cells (2-16h) start->serum_starve wash1 Wash Cells (2x) with KRH Buffer serum_starve->wash1 add_inhibitor Add this compound/ Vehicle Controls wash1->add_inhibitor pre_incubate Pre-incubate (15-30 min) add_inhibitor->pre_incubate add_2nbdg Add 2-NBDG (100-200 µM) pre_incubate->add_2nbdg incubate_uptake Incubate for Uptake (30-60 min) add_2nbdg->incubate_uptake terminate Terminate Uptake & Wash (3x) with Ice-Cold Na+-free Buffer incubate_uptake->terminate read_fluorescence Lyse Cells & Read Fluorescence terminate->read_fluorescence analyze Calculate % Inhibition & Determine IC50 read_fluorescence->analyze

Caption: Experimental workflow for the 2-NBDG based glucose uptake inhibition assay.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Dose-Response Curve solubility Compound Solubility/ Stability Issues issue->solubility buffer Assay Buffer Inconsistency issue->buffer cells Cell Health/ Density Variation issue->cells prep Use Fresh Dilutions, Check for Precipitation solubility->prep buffer_control Standardize Buffer, Use Na+-free Control buffer->buffer_control cell_culture Consistent Seeding, Monitor Cell Health cells->cell_culture

Caption: Troubleshooting logic for inconsistent dose-response curves in this compound studies.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis: Sergliflozin vs. Dapagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two sodium-glucose cotransporter 2 (SGLT2) inhibitors, Sergliflozin and Dapagliflozin (B1669812). While Dapagliflozin is a widely approved therapeutic agent, this compound's development was discontinued (B1498344) after Phase II clinical trials. This comparison is based on available preclinical data to inform researchers on their respective in vivo pharmacological profiles.

Mechanism of Action: SGLT2 Inhibition

Both this compound and Dapagliflozin are potent and selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily located in the proximal convoluted tubule of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By inhibiting SGLT2, these compounds reduce renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[1][2] This mechanism of action is independent of insulin (B600854) secretion, making SGLT2 inhibitors effective in various stages of type 2 diabetes.[3]

Quantitative Efficacy Data

The following tables summarize the in vivo efficacy of this compound and Dapagliflozin in preclinical diabetic rat models. It is important to note that these data are compiled from separate studies and direct head-to-head comparisons should be made with caution due to variations in experimental design, including animal models, duration of treatment, and drug dosages.

Table 1: Effects of this compound on Glycemic Control and Body Weight in Diabetic Rat Models

Animal ModelTreatment DurationDosageChange in Fasting Plasma GlucoseChange in HbA1cChange in Body WeightReference
Streptozotocin-induced diabetic ratsAcute (single dose)10 mg/kgSignificant reduction in postprandial hyperglycemiaNot AssessedNot Assessed[1]
Zucker diabetic fatty (ZDF) rats4 weeks (chronic)0.1% in dietSignificantly reducedSignificantly reducedNo significant effect[1]

Table 2: Effects of Dapagliflozin on Glycemic Control and Body Weight in Diabetic Rat Models

Animal ModelTreatment DurationDosageChange in Fasting Plasma GlucoseChange in HbA1cChange in Body WeightReference
Zucker diabetic fatty (ZDF) rats2 weeks (chronic)0.1 - 1.0 mg/kg/dayDose-dependent significant reductionNot AssessedNo significant change[2][4]
Zucker diabetic fatty (ZDF) rats4 weeks1 mg/kg/daySignificantly loweredSignificantly loweredPrevention of body weight gain[5]
Streptozotocin-induced diabetic rats8 weeks (chronic)10 mg/kg/daySignificantly decreasedNot AssessedImproved body weight compared to untreated diabetic rats[6]
Streptozotocin-induced T2DM rats4 weeks1 mg/kg/daySignificantly lower than model groupSignificantly reducedNot specified[7]

Experimental Protocols

Animal Models
  • Streptozotocin (STZ)-Induced Diabetic Rat Model (Type 1 and Type 2):

    • Induction of Type 1 Diabetes: A single intraperitoneal injection of STZ (e.g., 60 mg/kg) is administered to adult male rats (e.g., Wistar or Sprague-Dawley).[8][9] Diabetes is typically confirmed by measuring blood glucose levels 2-3 days post-injection, with levels ≥ 15 mmol/L (or 300 mg/dL) considered diabetic.[8][10]

    • Induction of Type 2 Diabetes: This model often involves a combination of a high-fat diet for a period (e.g., 4 weeks) to induce insulin resistance, followed by a lower dose of STZ (e.g., 35-50 mg/kg, intraperitoneally) to induce partial insulin deficiency.[7][11]

  • Zucker Diabetic Fatty (ZDF) Rat Model:

    • The ZDF rat is a genetic model of type 2 diabetes that develops obesity, insulin resistance, and hyperglycemia.[12][13] These rats harbor a mutation in the leptin receptor gene.[12] Diabetes develops spontaneously, typically between 7 to 10 weeks of age in male rats.[13][14]

Drug Administration
  • This compound etabonate and Dapagliflozin are typically administered orally via gavage or mixed in the diet.[1][2][5] The vehicle control is administered in the same manner.

Efficacy Endpoints Measurement
  • Fasting and Non-fasting Blood Glucose: Blood samples are collected from the tail vein at specified time points. Glucose levels are measured using a calibrated glucometer.[15]

  • Glycated Hemoglobin (HbA1c): Whole blood is collected, and HbA1c levels are determined using commercially available assay kits.[5][7]

  • Oral Glucose Tolerance Test (OGTT):

    • Animals are fasted overnight (approximately 16-18 hours).[16]

    • A baseline blood sample is taken (t=0).

    • A glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.[17][18]

    • Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[17][18]

    • The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.[15]

Visualizations

SGLT2_Inhibition_Pathway Lumen Proximal Tubule Lumen (Filtered Glucose) SGLT2 SGLT2 Transporter Lumen->SGLT2 Glucose Reabsorption Urine Urinary Glucose Excretion (Glucosuria) Lumen->Urine Cell Proximal Tubule Epithelial Cell SGLT2->Cell Blood Bloodstream Cell->Blood BloodGlucose Lowered Blood Glucose Blood->BloodGlucose Inhibitor This compound or Dapagliflozin Inhibitor->SGLT2 Inhibition

Caption: Mechanism of action of SGLT2 inhibitors.

Experimental_Workflow start Start model Diabetic Animal Model (e.g., STZ-induced or ZDF rats) start->model acclimatization Acclimatization model->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Daily Oral Administration (this compound, Dapagliflozin, or Vehicle) grouping->treatment monitoring Monitor Body Weight and Food/Water Intake treatment->monitoring During Treatment Period endpoints Measure Efficacy Endpoints (Blood Glucose, HbA1c, OGTT) treatment->endpoints At Specified Timepoints monitoring->treatment data_analysis Data Collection and Statistical Analysis endpoints->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo efficacy studies.

References

A Head-to-Head Comparison of Sergliflozin and Remogliflozin Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of the pharmacokinetic profiles of two sodium-glucose cotransporter 2 (SGLT2) inhibitors: Sergliflozin (B1260448) and Remogliflozin. Developed for researchers, scientists, and drug development professionals, this document summarizes key pharmacokinetic parameters, outlines typical experimental methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding of these two compounds.

Both this compound and Remogliflozin are prodrugs, administered as this compound etabonate and Remogliflozin etabonate respectively. Following oral administration, they are rapidly converted to their active forms. While Remogliflozin has been approved for the treatment of type 2 diabetes in some countries, the clinical development of this compound was discontinued (B1498344) after Phase II trials. This comparison is based on available data from preclinical and clinical studies.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and Remogliflozin, including their active forms and metabolites, are summarized in the tables below. These tables provide a quantitative basis for comparing the absorption, distribution, metabolism, and excretion (ADME) properties of the two drugs.

Table 1: Pharmacokinetic Parameters of this compound (Active Form) in Healthy Volunteers and Patients with Type 2 Diabetes Mellitus (T2DM) after a single oral dose of this compound Etabonate.

ParameterHealthy VolunteersPatients with T2DMReference(s)
Tmax (hours) ~0.5 - 0.75~0.5 - 0.75[1]
Half-life (t½) (hours) ~0.5 - 1~0.5 - 1[1]
Cmax (ng/mL) Data not availableData not available
AUC (ng·h/mL) Data not availableData not available

Table 2: Pharmacokinetic Parameters of Remogliflozin and its Active Metabolite (GSK279782) in Healthy Indian Male Subjects after a Single 100 mg Oral Dose of Remogliflozin Etabonate under Fed Conditions.

AnalyteCmax (ng/mL)Tmax (hr) (median, min-max)AUC0-t (ng·hr/mL)AUC0-∞ (ng·hr/mL)t½ (hr)Reference(s)
Remogliflozin 455.1 ± 159.92.50 (0.75-6.00)1690.8 ± 413.41701.5 ± 413.82.26 ± 0.59[2]
GSK279782 82.10 ± 24.313.00 (1.00-6.00)391.49 ± 103.11400.12 ± 104.282.59 ± 0.58[2]

Table 3: Pharmacokinetic Parameters of Remogliflozin Etabonate (Prodrug) in Healthy Indian Male Subjects after a Single 100 mg Oral Dose under Fed Conditions.

ParameterValueReference(s)
Cmax (ng/mL) 24.57 ± 18.04[2]
Tmax (hr) (median, min-max) 1.00 (0.50-2.00)[2]
AUC0-t (ng·hr/mL) 24.34 ± 12.38[2]
AUC0-∞ (ng·hr/mL) 25.04 ± 12.42[2]
t½ (hr) 1.40 ± 0.71[2]

Experimental Protocols

The following section details a representative experimental protocol for a clinical pharmacokinetic study of an SGLT2 inhibitor, based on common practices in the field.

Study Design:

A typical study would be a Phase I, open-label, single-dose, and multiple-dose, dose-escalation study in healthy volunteers. This could be followed by studies in patients with type 2 diabetes. A crossover design is often employed to minimize inter-subject variability.

Subject Population:

  • Inclusion Criteria: Healthy male and/or female subjects, typically between 18 and 55 years of age, with a body mass index (BMI) within a normal range. For patient studies, subjects with a confirmed diagnosis of type 2 diabetes mellitus, with or without background therapy like metformin, would be included.

  • Exclusion Criteria: History of clinically significant diseases, use of other medications, pregnancy or lactation, and history of alcohol or drug abuse.

Dosing and Administration:

The investigational drug (e.g., this compound etabonate or Remogliflozin etabonate) is administered orally as a tablet or capsule with a standardized volume of water after an overnight fast. In some study arms, the effect of food on pharmacokinetics is assessed by administering the drug after a standardized high-fat meal.

Blood Sampling:

Serial blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-defined time points before and after drug administration. Typical time points include: pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. Plasma is separated by centrifugation and stored at -70°C or below until analysis.

Bioanalytical Method:

Plasma concentrations of the parent drug, its active form, and any major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides high sensitivity and selectivity for the accurate measurement of drug concentrations in a biological matrix.

Pharmacokinetic Analysis:

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:

  • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The area under the plasma concentration-time curve, which represents the total drug exposure over time. This is often calculated from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞).

  • t½ (Elimination Half-life): The time required for the plasma concentration of the drug to decrease by half.

Mandatory Visualizations

Signaling Pathway of SGLT2 Inhibition

The following diagram illustrates the mechanism of action of SGLT2 inhibitors like this compound and Remogliflozin in the proximal tubule of the kidney.

SGLT2_Inhibition cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Reabsorption Sodium_Lumen Sodium Sodium_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Sodium_Cell Sodium SGLT2->Sodium_Cell GLUT2 GLUT2 Glucose_Blood Glucose GLUT2->Glucose_Blood NaK_ATPase Na+/K+ ATPase Potassium_Cell Potassium NaK_ATPase->Potassium_Cell Sodium_Blood Sodium NaK_ATPase->Sodium_Blood Glucose_Cell->GLUT2 Transport Sodium_Cell->NaK_ATPase Potassium_Blood Potassium Potassium_Blood->NaK_ATPase SGLT2_Inhibitor This compound / Remogliflozin SGLT2_Inhibitor->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for a clinical pharmacokinetic study of an orally administered drug.

PK_Workflow cluster_planning Study Planning cluster_execution Clinical Execution cluster_analysis Sample & Data Analysis cluster_reporting Reporting Protocol Protocol Design (Dose, Schedule, Subjects) Ethics Ethics Committee Approval Protocol->Ethics Screening Subject Screening & Informed Consent Ethics->Screening Dosing Drug Administration (Oral) Screening->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Bioanalysis LC-MS/MS Analysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Clinical Study Report Generation PK_Analysis->Report

Caption: General workflow of a clinical pharmacokinetic study.

References

Validating the Cardioprotective Effects of SGLT2 Inhibitors in Ischemia-Reperfusion Injury Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy of SGLT2 Inhibitors in Attenuating Myocardial Infarct Size

SGLT2 inhibitors have demonstrated a consistent ability to reduce myocardial infarct size in various preclinical models of I/R injury.[1][2][3] This effect is observed in both diabetic and non-diabetic subjects, suggesting a mechanism of action that extends beyond glycemic control.[2][3] The cardioprotective effects appear to be a class-wide phenomenon, with multiple agents showing significant reductions in the area of myocardial necrosis following an ischemic insult.

Table 1: Comparative Reduction in Myocardial Infarct Size by SGLT2 Inhibitors in Rodent Models of Ischemia-Reperfusion Injury

SGLT2 InhibitorAnimal ModelDosageDuration of TreatmentInfarct Size Reduction (% of Risk Area) vs. ControlReference
Empagliflozin Non-diabetic mice10mg/kg/day7 days↓ 19.6% vs. 35.3%[4]
Dapagliflozin Non-diabetic mice9.0mg/kg/day7 days↓ 18.0% vs. 35.3%[4]
Canagliflozin Diabetic and non-diabetic rats100-166.7 mg/kg chow4 weeksSignificantly reduced[5]
Ertugliflozin Non-diabetic mice9.7mg/kg/day7 daysNo significant reduction (30.3%)[4]

Note: The data presented are from individual studies and may not be directly comparable due to variations in experimental protocols.

Impact of SGLT2 Inhibitors on Cardiac Function Post-Ischemia-Reperfusion

Beyond reducing infarct size, SGLT2 inhibitors have been shown to improve cardiac function following I/R injury. These improvements are critical for long-term prognosis and the prevention of heart failure development.

Table 2: Effects of SGLT2 Inhibitors on Cardiac Functional Parameters in Ischemia-Reperfusion Models

SGLT2 InhibitorAnimal ModelKey Functional OutcomeObservationsReference
Empagliflozin MiceLeft Ventricular FunctionPreserved[6]
Dapagliflozin RatsLeft Ventricular Systolic & Diastolic FunctionImproved[2]
Canagliflozin RatsLeft Ventricular FunctionImproved[7]

Proposed Cardioprotective Signaling Pathways of SGLT2 Inhibitors

The mechanisms underlying the cardioprotective effects of SGLT2 inhibitors are multifactorial and not yet fully elucidated. Several key signaling pathways are believed to be involved, contributing to the reduction of cellular injury and the preservation of cardiac tissue.

SGLT2i_Cardioprotection_Signaling_Pathways cluster_SGLT2i SGLT2 Inhibitors cluster_Cardiomyocyte Cardiomyocyte cluster_RISK RISK Pathway cluster_SAFE SAFE Pathway cluster_Outcome Cardioprotective Outcomes SGLT2i Sergliflozin (class effect) NHE1 NHE1 Inhibition SGLT2i->NHE1 Inhibits PI3K_Akt PI3K/Akt SGLT2i->PI3K_Akt Activates STAT3 STAT3 Activation SGLT2i->STAT3 Activates Na_Ca_Overload Reduced Na+ & Ca2+ Overload NHE1->Na_Ca_Overload Prevents Mito Mitochondrial Protection Na_Ca_Overload->Mito Protects Apoptosis Reduced Apoptosis Mito->Apoptosis Reduces InfarctSize Reduced Infarct Size Apoptosis->InfarctSize Contributes to PI3K_Akt->Apoptosis Inhibits STAT3->Apoptosis Inhibits CardiacFunction Improved Cardiac Function InfarctSize->CardiacFunction Impacts

Caption: Proposed signaling pathways for SGLT2 inhibitor-mediated cardioprotection.

Key proposed mechanisms include:

  • Inhibition of the Na+/H+ Exchanger (NHE): SGLT2 inhibitors are thought to indirectly inhibit the NHE1 isoform in cardiomyocytes.[1][2][8] This action mitigates the intracellular sodium and subsequent calcium overload that is a hallmark of reperfusion injury, thereby protecting mitochondria and reducing cell death.[2]

  • Activation of Pro-Survival Kinases (RISK and SAFE Pathways): Evidence suggests that SGLT2 inhibitors can activate the Reperfusion Injury Salvage Kinase (RISK) pathway, involving kinases like PI3K and Akt, and the Survivor Activating Factor Enhancement (SAFE) pathway, characterized by the activation of STAT3.[4] These pathways converge on mechanisms that inhibit apoptosis and promote cell survival.

Experimental Protocols

A standardized in vivo model of myocardial ischemia-reperfusion injury is crucial for evaluating the cardioprotective potential of therapeutic agents. The following protocol outlines a typical procedure in a murine model.

Detailed Methodology for In Vivo Myocardial Ischemia-Reperfusion Injury Model

  • Animal Model: Adult male C57BL/6 mice (8-12 weeks old) are commonly used. All procedures must be approved by an institutional animal care and use committee.

  • Anesthesia and Ventilation: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine). The animal is then intubated and connected to a small animal ventilator to maintain respiration.

  • Surgical Procedure:

    • A left thoracotomy is performed to expose the heart.

    • The pericardium is carefully opened to visualize the left anterior descending (LAD) coronary artery.

    • A suture (e.g., 8-0 silk) is passed under the LAD.

    • To induce ischemia, the suture is tightened around the LAD, typically over a small piece of tubing to prevent arterial damage. Myocardial ischemia is confirmed by the visible paling of the ventricular wall and ST-segment elevation on an electrocardiogram (ECG).

  • Ischemia and Reperfusion:

    • The LAD is occluded for a predetermined period, commonly 30-45 minutes.

    • Reperfusion is initiated by releasing the snare on the suture. Successful reperfusion is confirmed by the return of blood flow to the previously ischemic area (hyperemia).

  • Drug Administration: The SGLT2 inhibitor or vehicle control is administered at a specified time point before ischemia (pre-treatment) or at the onset of reperfusion.

  • Post-Operative Care: The chest is closed in layers, and the animal is allowed to recover from anesthesia. Analgesics are administered to minimize post-operative pain.

  • Endpoint Analysis (typically after 24 hours of reperfusion):

    • Infarct Size Measurement: The heart is excised, and the coronary artery is re-occluded. The area at risk is delineated by perfusing the heart with a dye such as Evans blue, which stains the non-ischemic tissue. The heart is then sectioned and incubated with triphenyltetrazolium (B181601) chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale. The infarct size is expressed as a percentage of the area at risk.

    • Cardiac Function Assessment: Echocardiography can be performed before and after the I/R procedure to assess parameters such as ejection fraction and fractional shortening.

Experimental_Workflow_Ischemia_Reperfusion cluster_Preparation Pre-Operative cluster_Surgery Surgical Procedure cluster_IR Ischemia-Reperfusion cluster_Analysis Post-Operative Analysis Animal Animal Model (e.g., C57BL/6 Mouse) DrugAdmin Drug Administration (SGLT2i or Vehicle) Animal->DrugAdmin Anesthesia Anesthesia & Ventilation DrugAdmin->Anesthesia Thoracotomy Left Thoracotomy Anesthesia->Thoracotomy LAD_Ligation LAD Ligation Thoracotomy->LAD_Ligation Ischemia Ischemia (30-45 min) LAD_Ligation->Ischemia Reperfusion Reperfusion (24 hrs) Ischemia->Reperfusion Echo Echocardiography (Cardiac Function) Reperfusion->Echo InfarctStain Infarct Size Staining (TTC & Evans Blue) Reperfusion->InfarctStain DataAnalysis Data Analysis & Comparison Echo->DataAnalysis InfarctStain->DataAnalysis

Caption: A typical experimental workflow for in vivo myocardial ischemia-reperfusion injury.

Conclusion

The available preclinical evidence strongly suggests that SGLT2 inhibitors as a class exert significant cardioprotective effects in the setting of ischemia-reperfusion injury. These benefits, primarily demonstrated by a reduction in myocardial infarct size and preservation of cardiac function, are attributed to mechanisms that extend beyond glucose lowering, including the inhibition of the Na+/H+ exchanger and the activation of pro-survival signaling pathways. While direct experimental data on this compound in I/R injury models is currently lacking, the consistent findings across other SGLT2 inhibitors provide a strong rationale for its potential efficacy. Further research specifically investigating this compound is warranted to confirm these class-wide effects and to delineate any unique properties of this particular agent.

References

Comparative analysis of the SGLT2 selectivity of Sergliflozin and Empagliflozin.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro inhibitory profiles of Sergliflozin (B1260448) and Empagliflozin reveals significant differences in their selectivity for the sodium-glucose cotransporter 2 (SGLT2) over SGLT1. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Empagliflozin stands out as a highly selective SGLT2 inhibitor with a potency that is over 2500 times greater for SGLT2 than for SGLT1.[1] In contrast, this compound, while still selective for SGLT2, exhibits a lower selectivity ratio. This distinction is critical for understanding the potential pharmacological profiles and off-target effects of these two compounds.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of this compound and Empagliflozin against human SGLT1 and SGLT2 are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the transporter by 50%.

CompoundSGLT1 IC50 (nM)SGLT2 IC50 (nM)Selectivity Ratio (SGLT1/SGLT2)
This compound-A22000[2]260[2]~85
Empagliflozin8300[3]3.1[4]~2677

Note: Data for this compound is for its active form, this compound-A.

Experimental Determination of SGLT2 Selectivity

The determination of the inhibitory potency and selectivity of compounds like this compound and Empagliflozin is typically conducted through in vitro cellular assays. A common methodology involves the use of a Chinese hamster ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cell line that has been stably transfected to express either human SGLT1 or human SGLT2.[1][5]

The fundamental steps of this experimental protocol are as follows:

  • Cell Culture and Plating: The engineered cell lines are cultured and seeded into multi-well plates.

  • Compound Incubation: The cells are then incubated with varying concentrations of the test inhibitor (e.g., this compound-A or Empagliflozin).

  • Substrate Addition: A radiolabeled or fluorescently tagged glucose analog, such as ¹⁴C-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), is added to the cells.[5] This substrate is transported into the cells by the SGLT transporters.

  • Uptake Measurement: After a defined incubation period, the uptake of the labeled substrate is stopped, and the cells are washed to remove any extracellular substrate. The amount of substrate transported into the cells is then quantified. For radiolabeled substrates, this is typically done using a scintillation counter.

  • Data Analysis: The measured uptake at each inhibitor concentration is compared to the uptake in control cells (no inhibitor). This data is then used to generate a dose-response curve, from which the IC50 value for each transporter can be calculated.

  • Selectivity Calculation: The selectivity ratio is determined by dividing the IC50 value for SGLT1 by the IC50 value for SGLT2.

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Culture Culture CHO-K1/HEK293 cells stably expressing hSGLT1 or hSGLT2 Plate Plate cells in multi-well plates Culture->Plate Incubate Incubate cells with varying concentrations of inhibitor Plate->Incubate Add_Substrate Add radiolabeled substrate (e.g., [14C]AMG) Incubate->Add_Substrate Measure_Uptake Measure substrate uptake Add_Substrate->Measure_Uptake Dose_Response Generate dose-response curve Measure_Uptake->Dose_Response Calculate_IC50 Calculate IC50 values for SGLT1 and SGLT2 Dose_Response->Calculate_IC50 Calculate_Selectivity Calculate Selectivity Ratio (IC50 SGLT1 / IC50 SGLT2) Calculate_IC50->Calculate_Selectivity

Experimental workflow for determining SGLT inhibitor selectivity.

Signaling Pathway of SGLT2 Inhibition in the Kidney

SGLT2 is predominantly expressed in the S1 segment of the proximal tubule in the kidney and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. Inhibition of SGLT2 blocks this reabsorption, leading to increased urinary glucose excretion.

G cluster_tubule Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Glucose_Na Glucose Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Co-transport GLUT2 GLUT2 SGLT2->GLUT2 Intracellular Transport Blood Glucose Reabsorption GLUT2->Blood Facilitated Diffusion Inhibitor This compound or Empagliflozin Inhibitor->SGLT2 Inhibition

Mechanism of SGLT2 inhibition in the renal proximal tubule.

References

Sergliflozin's Glycated Hemoglobin Reduction in Zucker Fatty Rats: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A systematic review of the reproducible hypoglycemic effects of the SGLT2 inhibitor sergliflozin (B1260448) in Zucker fatty rats, benchmarked against other selective SGLT2 inhibitors. This guide provides researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to support further investigation.

Chronic administration of the selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, this compound, has been shown to effectively reduce levels of glycated hemoglobin (HbA1c) in Zucker fatty rats, a well-established animal model for obesity and insulin (B600854) resistance.[1][2][3] This effect is consistent with the mechanism of action for SGLT2 inhibitors, which promote urinary glucose excretion, thereby lowering plasma glucose levels and subsequently reducing the glycation of hemoglobin.[1] Comparative analysis with other SGLT2 inhibitors such as canagliflozin (B192856), dapagliflozin, and empagliflozin (B1684318) reveals a class-wide efficacy in improving glycemic control in both Zucker fatty and Zucker diabetic fatty (ZDF) rats.

Comparative Efficacy of SGLT2 Inhibitors on HbA1c in Zucker Rats

The following table summarizes the quantitative data on the effects of this compound and other SGLT2 inhibitors on HbA1c levels in Zucker rat models.

DrugAnimal ModelDosageTreatment DurationHbA1c ReductionReference
This compound Zucker fatty ratsNot specifiedChronicReduced levels[1][2]
Canagliflozin Zucker diabetic fatty rats10 mg/kg/day8 weeksSignificantly lower than control[4][5]
Canagliflozin Diabetic high-fat diet rats10 and 20 mg/kg8 weeksSignificantly reduced[6]
Dapagliflozin Obese Zucker rats1 mg/kg/day4 weeksPrevented deterioration of glucose control, lowered levels compared to vehicle[7][8][9]
Empagliflozin Zucker diabetic fatty rats10 and 30 mg/kg/day6 weeksSignificantly decreased[10][11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility of these findings.

This compound Study Protocol
  • Animal Model: The studies utilized Zucker fatty rats, which are a model for obesity and insulin resistance.[1]

  • Drug Administration: this compound etabonate was administered chronically. The exact dosage and method of administration were not detailed in the abstract.[1]

  • Outcome Measures: The primary endpoint was the level of glycated hemoglobin (HbA1c). Fasting plasma glucose and glucose response after a glucose load were also assessed.[1]

  • Key Findings: Chronic treatment with this compound etabonate resulted in a reduction in HbA1c and fasting plasma glucose levels, and an improvement in the glycemic response to a glucose challenge.[1]

Comparative SGLT2 Inhibitor Study Protocols
  • Canagliflozin Study Protocol:

    • Animal Model: Zucker diabetic fatty (ZDF) rats were used, starting from a prediabetic stage at 5 weeks of age.[4][5]

    • Drug Administration: Canagliflozin was administered for 8 weeks.[4][5] In another study, canagliflozin was given to diabetic high-fat diet-fed rats at doses of 10 and 20 mg/kg for 8 weeks.[6] A separate study in 10-week-old ZDF rats used a daily oral gavage of 10 mg/kg canagliflozin for 7 days.[13][14]

    • Outcome Measures: HbA1c levels were a key endpoint.[4][5][6]

    • Key Findings: Canagliflozin treatment suppressed the progression of hyperglycemia and significantly lowered HbA1c levels compared to control ZDF rats.[4][5] The reduction in blood glucose and HbA1c was dose-dependent.[6]

  • Dapagliflozin Study Protocol:

    • Animal Model: Male obese Zucker rats (fa/fa) were used.[7][9]

    • Drug Administration: Dapagliflozin was administered at a dose of 1 mg/kg/day via oral gavage for 4 weeks.[7][8][9]

    • Outcome Measures: Glycosylated hemoglobin (HbA1c) was measured before and after the 4-week treatment period.[7][9]

    • Key Findings: Dapagliflozin treatment prevented the deterioration of glucose control observed in the vehicle-treated group, resulting in lower HbA1c levels at the end of the study.[7][9]

  • Empagliflozin Study Protocol:

    • Animal Model: Male Zucker diabetic fatty (ZDF) rats (Leprfa/fa) were used as a model of type 2 diabetes.[10][11][12]

    • Drug Administration: Empagliflozin was administered at doses of 10 and 30 mg/kg/day via drinking water for 6 weeks.[10][11][12] Another study in ZDF rats used a 30 mg/kg/day dose in drinking water for 6 weeks.[15]

    • Outcome Measures: HbA1c was a primary parameter for long-term glycemic control.[11]

    • Key Findings: Both doses of empagliflozin significantly decreased the elevated HbA1c levels in ZDF rats.[11]

Signaling Pathway and Experimental Workflow

The general mechanism of action for SGLT2 inhibitors involves the inhibition of glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels. This, in turn, leads to a decrease in glycated hemoglobin.

SGLT2_Inhibitor_Workflow cluster_rat_model Zucker Fatty/Diabetic Rat Model cluster_treatment Experimental Treatment cluster_physiological_effect Physiological Effect cluster_outcome Primary Outcome Rat Hyperglycemic Rat SGLT2_Inhibitor SGLT2 Inhibitor Administration (e.g., this compound) Rat->SGLT2_Inhibitor Treatment Kidney Inhibition of Renal SGLT2 SGLT2_Inhibitor->Kidney UGE Increased Urinary Glucose Excretion Kidney->UGE Blood_Glucose Reduced Blood Glucose UGE->Blood_Glucose HbA1c Reduced Glycated Hemoglobin (HbA1c) Blood_Glucose->HbA1c

References

Cross-Study Validation of SGLT2 Inhibitors' Impact on Fasting Plasma Glucose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of various Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors on fasting plasma glucose (FPG), with a specific focus on the investigational drug Sergliflozin. By presenting quantitative data from multiple studies, detailing experimental methodologies, and illustrating the underlying mechanism of action, this document aims to be a valuable resource for researchers in the field of diabetes and metabolic diseases.

Data Presentation: Comparative Efficacy on Fasting Plasma Glucose

The following table summarizes the impact of this compound and other key SGLT2 inhibitors on fasting plasma glucose levels as reported in various clinical studies. It is important to note that the development of this compound was discontinued (B1498344) after Phase II trials, and as such, publicly available quantitative data on its effect on FPG in humans is limited.

DrugDosageStudy PopulationBaseline FPG (mean)Change in FPG from Baseline (mean)Study Duration
This compound etabonate 5-500 mg (single dose)Healthy volunteers & Type 2 Diabetes patientsNot specifiedNot significantly affectedSingle dose
Chronic treatmentDiabetic ratsNot specifiedReducedNot specified
Canagliflozin 100 mgType 2 DiabetesNot specified-0.85 mmol/L (-15.4 mg/dL) vs. Placebo26 weeks
300 mgType 2 DiabetesNot specified-0.67 mmol/L (-12.2 mg/dL) vs. Placebo26 weeks
Dapagliflozin 2.5 mgType 2 Diabetes (on metformin)Not specified-17.8 mg/dL vs. -6.0 mg/dL for Placebo[1]24 weeks[1]
5 mgType 2 Diabetes (on metformin)Not specified-21.5 mg/dL vs. -6.0 mg/dL for Placebo[1]24 weeks[1]
10 mgType 2 Diabetes (on metformin)Not specified-23.5 mg/dL vs. -6.0 mg/dL for Placebo[1]24 weeks[1]
10 mgType 2 Diabetes~162 mg/dL-33 mg/dL vs. -13 mg/dL for Placebo[2]2 weeks[2]
Empagliflozin (B1684318) 10 mgType 2 Diabetes~153 mg/dLNot directly specified, but significant reduction vs. Placebo24 weeks
25 mgType 2 Diabetes~153 mg/dLNot directly specified, but significant reduction vs. Placebo24 weeks
25 mgPancreatectomized patients7.9 mmol/L (142 mg/dL)Lowered to 5.0 mmol/L (90 mg/dL)Not specified
Not specifiedType 2 Diabetes with CHDNot specified-3.0 mmol/L (-54 mg/dL)12 weeks[3]
Tofogliflozin Not specifiedType 2 DiabetesHigh Insulin Group: 160.4 mg/dL-33.5 mg/dL52 weeks
Medium Insulin Group: 151.2 mg/dL-26.3 mg/dL
Low Insulin Group: 153.5 mg/dL-25.0 mg/dL

Note: Conversion from mmol/L to mg/dL is approximated as mg/dL = mmol/L * 18.018. CHD: Coronary Heart Disease.

Experimental Protocols: Measurement of Fasting Plasma Glucose

The following is a synthesized, detailed methodology for the measurement of fasting plasma glucose (FPG) in the context of the cited clinical trials, based on established clinical laboratory guidelines.

1. Patient Preparation:

  • Participants are instructed to fast for a minimum of 8 to 10 hours overnight prior to the blood draw.[4]

  • During the fasting period, only water is permitted.

  • No food or other beverages should be consumed.

  • Participants should be in a resting state before the blood collection.

2. Blood Sample Collection:

  • Venous blood is the recommended sample for FPG analysis to ensure accuracy.

  • A tourniquet is applied to the upper arm to facilitate vein access. To avoid affecting glucose concentration, the tourniquet should not be left on for a prolonged period.

  • Blood is drawn from a vein, typically in the antecubital fossa, using a sterile needle and collection tube.

  • The recommended collection tube contains a glycolytic inhibitor, such as sodium fluoride, to prevent the breakdown of glucose by blood cells after collection. EDTA is a common anticoagulant used in conjunction.

3. Sample Handling and Processing:

  • Immediately after collection, the blood sample tube should be gently inverted several times to ensure proper mixing of the blood with the anticoagulant and glycolytic inhibitor.

  • The sample should be placed in an ice-water slurry and transported to the laboratory for processing as soon as possible, ideally within 30 minutes.

  • In the laboratory, the blood sample is centrifuged to separate the plasma from the cellular components.

  • The resulting plasma is carefully aspirated and transferred to a separate tube for analysis.

4. Glucose Analysis:

  • The concentration of glucose in the plasma is determined using a validated enzymatic assay. The hexokinase method is a commonly used and highly specific reference method.

  • Principle of the Hexokinase Method:

    • Hexokinase catalyzes the phosphorylation of glucose by ATP to form glucose-6-phosphate and ADP.

    • Glucose-6-phosphate dehydrogenase (G6PD) then catalyzes the oxidation of glucose-6-phosphate to 6-phosphogluconate, with the concurrent reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to NADPH.

    • The rate of NADPH formation is directly proportional to the glucose concentration in the sample and is measured photometrically by the increase in absorbance at a specific wavelength (typically 340 nm).

  • Automated clinical chemistry analyzers are typically used to perform this assay, ensuring high precision and throughput.

5. Quality Control:

  • To ensure the accuracy and reliability of the results, quality control samples with known glucose concentrations (low, normal, and high) are analyzed alongside patient samples.

  • The results of the quality control samples must fall within predefined acceptable ranges for the patient results to be considered valid.

  • Laboratories should also participate in external proficiency testing programs to ensure their methods are comparable to those of other laboratories.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of SGLT2 inhibitors and a typical experimental workflow for a clinical trial assessing their impact on fasting plasma glucose.

SGLT2_Inhibitor_Mechanism cluster_renal_tubule Renal Proximal Tubule cluster_sglt2 SGLT2 Transporter cluster_glut2 GLUT2 Transporter cluster_inhibition Mechanism of Inhibition Lumen Tubular Lumen (Glomerular Filtrate) SGLT2 SGLT2 Lumen->SGLT2 Glucose & Na+ EpithelialCell Proximal Tubule Epithelial Cell GLUT2 GLUT2 EpithelialCell->GLUT2 Glucose Bloodstream Bloodstream SGLT2->EpithelialCell Urine Increased Urinary Glucose Excretion SGLT2->Urine Leads to GLUT2->Bloodstream SGLT2_Inhibitor SGLT2 Inhibitor (e.g., this compound) SGLT2_Inhibitor->SGLT2 Blocks PlasmaGlucose Reduced Fasting Plasma Glucose Urine->PlasmaGlucose Results in

Caption: Mechanism of action of SGLT2 inhibitors in the renal proximal tubule.

FPG_Clinical_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Data Collection cluster_endpoint Primary Endpoint P1 Patient Recruitment (Type 2 Diabetes) P2 Informed Consent P1->P2 P3 Baseline Assessment (Includes initial FPG) P2->P3 R1 Randomization P3->R1 T1 Treatment Group (SGLT2 Inhibitor) R1->T1 T2 Control Group (Placebo or Active Comparator) R1->T2 F1 Periodic Visits (e.g., Weeks 2, 4, 8, 12, 24) T1->F1 T2->F1 F2 Fasting Blood Draw (Venous Plasma) F1->F2 F3 Laboratory Analysis (Hexokinase Method) F2->F3 F4 Data Recording & Analysis F3->F4 E1 Change in Fasting Plasma Glucose from Baseline F4->E1

Caption: Experimental workflow for a clinical trial assessing FPG.

References

Sergliflozin vs. Gliclazide: A Comparative Analysis of Postprandial Hyperglycemia Control

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct mechanisms for managing post-meal blood sugar spikes in type 2 diabetes.

In the management of type 2 diabetes, controlling postprandial hyperglycemia—the sharp rise in blood glucose levels after a meal—is a critical therapeutic goal to mitigate long-term complications. This guide provides a comparative analysis of two pharmacological agents, sergliflozin (B1260448) and gliclazide (B1671584), which employ fundamentally different mechanisms to address this challenge. While direct head-to-head clinical data in humans is limited, preclinical evidence and a broader understanding of their respective drug classes offer valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, reduces postprandial hyperglycemia by promoting the excretion of excess glucose in the urine, a mechanism independent of insulin (B600854) secretion.[1][2] In contrast, gliclazide, a sulfonylurea, primarily acts by stimulating the pancreas to release more insulin, particularly in response to a meal.[3] A key preclinical study in diabetic rats demonstrated that this compound etabonate effectively improved postprandial hyperglycemia, whereas gliclazide did not show a similar improvement under the same conditions.[1][4] This suggests a potential advantage for this compound in managing post-meal glucose excursions.

Mechanism of Action

The distinct approaches of this compound and gliclazide in controlling blood glucose are rooted in their different molecular targets.

This compound: As an SGLT2 inhibitor, this compound targets the sodium-glucose cotransporter 2 protein located in the proximal renal tubules of the kidneys.[3][5] SGLT2 is responsible for reabsorbing the majority of glucose filtered by the glomerulus back into the bloodstream.[5] By selectively inhibiting this transporter, this compound reduces the reabsorption of glucose, leading to its excretion in the urine (glucosuria) and thereby lowering plasma glucose levels.[1][2] This action is independent of insulin secretion or sensitivity.[2]

Gliclazide: Gliclazide belongs to the sulfonylurea class of drugs and exerts its effect by binding to the sulfonylurea receptor 1 (SUR1) on the surface of pancreatic β-cells. This binding leads to the closure of ATP-sensitive potassium (K-ATP) channels, causing depolarization of the cell membrane. The change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions. This increase in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion into the bloodstream. Gliclazide helps restore the first peak of insulin secretion in response to glucose and increases the second phase of insulin secretion.[5]

Comparative Efficacy in Postprandial Hyperglycemia

Table 1: Preclinical Comparison of this compound Etabonate and Gliclazide on Postprandial Hyperglycemia in Diabetic Rats

ParameterVehicleThis compound Etabonate (10 mg/kg)Gliclazide (10 mg/kg)
Peak Postprandial Plasma Glucose (mg/dL) following sucrose (B13894) load ~450~300~450
Improvement in Postprandial Hyperglycemia -Significant Improvement No significant improvement

Source: Adapted from Fujimori et al., European Journal of Pharmacology, 2009.[1]

This preclinical data suggests that this compound is more effective than gliclazide at controlling postprandial hyperglycemia following a sucrose challenge in this animal model.[1]

While specific data for this compound is limited, broader comparisons of SGLT2 inhibitors and sulfonylureas in human clinical trials consistently show that SGLT2 inhibitors are effective in reducing postprandial glucose levels.[6][7] Some SGLT2 inhibitors, like canagliflozin, have also been shown to delay intestinal glucose absorption, which contributes to the reduction of postprandial plasma glucose and insulin excursions.[8]

Experimental Protocols

Preclinical Study in Streptozotocin-Induced Diabetic Rats:

  • Animal Model: Male Sprague-Dawley rats were induced with diabetes via an injection of streptozotocin.

  • Drug Administration: this compound etabonate (10 mg/kg), gliclazide (10 mg/kg), or a vehicle were administered orally.

  • Postprandial Challenge: A sucrose load was administered to the rats.

  • Measurements: Plasma glucose levels were measured at various time points after the sucrose load to assess the postprandial glycemic response.

Source: Fujimori et al., European Journal of Pharmacology, 2009.[1]

Signaling Pathways and Experimental Workflow

Sergliflozin_Mechanism cluster_kidney Kidney (Proximal Tubule) Glomerular Filtration Glomerular Filtration SGLT2 SGLT2 Glomerular Filtration->SGLT2 Glucose Urinary Glucose Excretion Urinary Glucose Excretion Glomerular Filtration->Urinary Glucose Excretion Excess Glucose Glucose Reabsorption Glucose Reabsorption SGLT2->Glucose Reabsorption SGLT2->Urinary Glucose Excretion Blood Glucose Blood Glucose Glucose Reabsorption->Blood Glucose Returns to Blood Blood Glucose->Glomerular Filtration This compound This compound This compound->SGLT2 Inhibits Gliclazide_Mechanism cluster_pancreas Pancreatic β-cell SUR1 SUR1 K-ATP Channel K-ATP Channel SUR1->K-ATP Channel Closes Cell Depolarization Cell Depolarization K-ATP Channel->Cell Depolarization Ca2+ Channel Ca2+ Channel Insulin Granules Insulin Granules Ca2+ Channel->Insulin Granules Ca2+ influx triggers Insulin Secretion Insulin Secretion Insulin Granules->Insulin Secretion Exocytosis Gliclazide Gliclazide Gliclazide->SUR1 Binds to Cell Depolarization->Ca2+ Channel Opens Experimental_Workflow cluster_study_design Comparative Study Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization This compound Group This compound Group Randomization->this compound Group Gliclazide Group Gliclazide Group Randomization->Gliclazide Group Meal Tolerance Test Meal Tolerance Test This compound Group->Meal Tolerance Test Gliclazide Group->Meal Tolerance Test Data Collection Data Collection Meal Tolerance Test->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

References

Sergliflozin's Impact on Body Weight and Food Intake: A Comparative Analysis with Other SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A review of available evidence suggests that while Sergliflozin (B1260448), a selective SGLT2 inhibitor, contributes to weight loss, its effect may be attenuated by a compensatory increase in food intake, a phenomenon observed across the SGLT2 inhibitor class. Direct head-to-head comparative data with other SGLT2 inhibitors on both body weight and food intake remains limited, highlighting an area for further research.

Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a significant class of therapeutic agents for type 2 diabetes, primarily by inducing glycosuria to lower blood glucose levels. A secondary but consistent effect of this class of drugs is a modest reduction in body weight, attributed to the urinary loss of calories. However, the observed weight loss is often less than what would be theoretically expected based on the degree of glycosuria, pointing towards compensatory mechanisms. This guide evaluates the available data on this compound's effects on body weight and food intake in comparison to other SGLT2 inhibitors.

Quantitative Analysis of Body Weight Changes

Clinical and preclinical studies have investigated the impact of this compound on body weight, with some conflicting results. A preclinical study in Zucker fatty rats, a model of obesity and insulin (B600854) resistance, reported that chronic treatment with this compound etabonate did not affect body weight or food intake.[1] In contrast, a meta-analysis of studies in non-diabetic overweight or obese individuals found that this compound resulted in a statistically significant reduction in body weight compared to placebo.

A pilot study in healthy obese subjects directly compared this compound etabonate and another SGLT2 inhibitor, Remogliflozin (B1679270) etabonate, with a placebo.[2] While both SGLT2 inhibitors increased urinary glucose excretion, the study observed that all participants, including those in the placebo group, lost weight over the 8-week period. There were no statistically significant differences in weight and fat mass loss between the SGLT2 inhibitor groups and the placebo group, which the authors suggested may indicate a compensatory increase in energy intake.[2]

Data from studies on other SGLT2 inhibitors consistently show a modest weight loss. For instance, Canagliflozin has been associated with a dose-dependent reduction in body weight.

Drug ClassDrugPopulationDosageDurationChange in Body Weight (vs. Placebo)Change in Food IntakeReference
SGLT2 InhibitorThis compound etabonateHealthy Obese Subjects1000 mg TID8 weeksNot statistically significantImplied compensatory increaseHussey et al., 2013[2]
SGLT2 InhibitorThis compound etabonateZucker Fatty RatsNot specifiedChronicNo effectNo effectOku et al., 2009[1]
SGLT2 InhibitorRemogliflozin etabonateHealthy Obese Subjects250 mg TID8 weeksNot statistically significantImplied compensatory increaseHussey et al., 2013[2]
SGLT2 InhibitorCanagliflozinNot specifiedNot specifiedNot specifiedReductionNot specifiedGeneral finding

Table 1: Summary of Quantitative Data on the Effects of SGLT2 Inhibitors on Body Weight and Food Intake.

Experimental Protocols

Pilot Study in Healthy Obese Subjects (Hussey et al., 2013)
  • Study Design: A randomized, placebo-controlled, double-blind pilot study.

  • Participants: Healthy obese, non-diabetic subjects.

  • Interventions:

    • This compound etabonate (1000 mg three times daily)

    • Remogliflozin etabonate (250 mg three times daily)

    • Placebo

  • Duration: 8 weeks.

  • Primary Outcome Measures: Changes in body weight and fat mass.

  • Key Assessments: Urinary glucose excretion, body composition (fat mass, fat-free mass, total body water). While food intake was not directly reported as a quantitative outcome in the available summary, the authors inferred a compensatory increase based on the weight loss results.[2]

Preclinical Study in Zucker Fatty Rats (Oku et al., 2009)
  • Animal Model: Zucker fatty rats, a genetic model of obesity and type 2 diabetes.

  • Intervention: Chronic oral administration of this compound etabonate.

  • Outcome Measures: Body weight and food intake were monitored throughout the study period.

  • Key Findings: The study reported no significant differences in body weight or food intake between the this compound-treated group and the control group.[1]

Signaling Pathways and Compensatory Mechanisms

The discrepancy between the expected and observed weight loss with SGLT2 inhibitors has led to investigations into the underlying physiological mechanisms. The leading hypothesis is a compensatory increase in caloric intake, or hyperphagia. While the precise signaling pathways are still under investigation, several potential mechanisms have been proposed.

The central nervous system (CNS) plays a crucial role in regulating appetite and energy balance. It is plausible that the state of negative energy balance induced by SGLT2 inhibitor-mediated glycosuria triggers central orexigenic (appetite-stimulating) pathways. Studies have suggested that SGLT2 inhibitors may directly act on the CNS to influence food intake.

The diagram below illustrates a proposed workflow for investigating the effects of SGLT2 inhibitors on body weight and food intake, and a simplified representation of the potential signaling pathway involved in the compensatory response.

G cluster_workflow Experimental Workflow cluster_pathway Potential Compensatory Signaling Pathway start Subject Recruitment (e.g., Obese, Non-diabetic) randomization Randomization start->randomization treatment Treatment Groups - this compound - Other SGLT2i - Placebo randomization->treatment monitoring Monitoring (e.g., 8 weeks) - Body Weight - Food Intake - Urinary Glucose Excretion - Body Composition treatment->monitoring analysis Data Analysis monitoring->analysis sglt2i SGLT2 Inhibitor glycosuria Increased Urinary Glucose Excretion sglt2i->glycosuria neg_energy Negative Energy Balance glycosuria->neg_energy cns Central Nervous System (CNS) neg_energy->cns weight_atten Attenuated Weight Loss neg_energy->weight_atten hyperphagia Compensatory Hyperphagia cns->hyperphagia hyperphagia->weight_atten

Caption: Experimental workflow and proposed compensatory pathway.

Conclusion

This compound, in line with other SGLT2 inhibitors, demonstrates a capacity to induce weight loss. However, the available evidence, particularly from a pilot study in obese individuals, suggests that this effect may be counteracted by a compensatory increase in food intake. The discrepancy between preclinical findings in rats and clinical observations in humans underscores the complexity of metabolic regulation and the need for further species-specific research.

For researchers and drug development professionals, a key takeaway is the importance of directly measuring food intake in clinical trials evaluating SGLT2 inhibitors to fully understand their impact on energy balance. Future head-to-head comparative studies are essential to delineate the relative effects of this compound and other SGLT2 inhibitors on both body weight and appetite, which will be critical for optimizing their therapeutic use in the management of obesity and type 2 diabetes.

References

A comparative review of preclinical data for Sergliflozin, Remogliflozin, and Ertugliflozin.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data for three selective sodium-glucose cotransporter 2 (SGLT2) inhibitors: Sergliflozin, Remogliflozin, and Ertugliflozin. The information presented is intended to assist researchers and professionals in the field of drug development in understanding the pharmacological profiles of these compounds.

Mechanism of Action: SGLT2 Inhibition

This compound, Remogliflozin, and Ertugliflozin are all members of the gliflozin class of drugs that target SGLT2, a protein primarily expressed in the S1 segment of the proximal renal tubules. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By selectively inhibiting SGLT2, these compounds reduce renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This insulin-independent mechanism of action makes SGLT2 inhibitors a valuable therapeutic option for the management of type 2 diabetes mellitus.

dot

Caption: Mechanism of SGLT2 Inhibition in the Renal Proximal Tubule.

In Vitro SGLT2 Inhibition and Selectivity

The in vitro potency and selectivity of this compound (as its active metabolite, this compound-A), Remogliflozin, and Ertugliflozin against human SGLT2 and SGLT1 are summarized below. High selectivity for SGLT2 over SGLT1 is a desirable characteristic to minimize potential off-target effects, such as gastrointestinal side effects associated with SGLT1 inhibition in the gut.

CompoundSGLT2 Inhibition (Ki/IC50, nM)SGLT1 Inhibition (Ki/IC50, nM)Selectivity (SGLT1/SGLT2)
This compound-A 1.11500~1364-fold
Remogliflozin 12.4 (Ki)4520 (Ki)~365-fold[1]
Ertugliflozin 0.877 (IC50)1960 (IC50)>2200-fold[2]

Preclinical Pharmacokinetics

The oral bioavailability of these SGLT2 inhibitors has been evaluated in preclinical species, providing insights into their absorption characteristics.

CompoundSpeciesOral Bioavailability (%)
This compound RatData not publicly available
DogData not publicly available
Remogliflozin etabonate RatData not publicly available (prodrug enhances bioavailability)
DogData not publicly available
Ertugliflozin Rat69
Dog94

Preclinical Pharmacodynamics: In Vivo Efficacy

The in vivo efficacy of these compounds has been demonstrated in various preclinical models of diabetes, primarily through the measurement of urinary glucose excretion and the impact on blood glucose levels.

This compound:

  • Orally administered this compound increased urinary glucose excretion in a dose-dependent manner in mice, rats, and dogs.[3]

  • In diabetic rats, this compound demonstrated glucose-lowering effects independent of insulin (B600854) secretion.[3]

  • Chronic treatment with this compound etabonate (a prodrug of this compound) reduced glycated hemoglobin and fasting plasma glucose in Zucker fatty rats.[4]

Remogliflozin:

  • The prodrug, Remogliflozin etabonate, administered orally, led to a dose-dependent increase in urinary glucose excretion in both mice and rats.

  • It exhibited antihyperglycemic effects in streptozotocin-induced diabetic rats and in db/db mice.

  • Chronic treatment with Remogliflozin etabonate reduced fasting plasma glucose and glycated hemoglobin in db/db mice.

Ertugliflozin:

  • Preclinical studies in hyperglycemic Zucker Diabetic Fatty (ZDF) rats showed that Ertugliflozin administration resulted in a significant reduction in blood glucose levels.[2]

  • The glucose-lowering effect is attributed to the induction of urinary glucose excretion.

Experimental Protocols

In Vitro SGLT Inhibition Assay

A common method to determine the in vitro potency and selectivity of SGLT inhibitors involves the use of mammalian cell lines engineered to express human SGLT1 or SGLT2.

dot

Experimental_Workflow_In_Vitro cluster_workflow In Vitro SGLT Inhibition Assay Workflow A Cell Culture (e.g., CHO, HEK293 expressing hSGLT1 or hSGLT2) B Cell Seeding (96-well plates) A->B C Incubation with Test Compound (this compound-A, Remogliflozin, or Ertugliflozin) B->C D Addition of Labeled Glucose Analog (e.g., 14C-AMG or 2-NBDG) C->D E Measurement of Uptake (Scintillation counting or Fluorescence detection) D->E F Data Analysis (Calculation of Ki or IC50 values) E->F

Caption: A typical experimental workflow for in vitro SGLT inhibition assays.

Detailed Steps:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express either human SGLT1 or SGLT2.

  • Cell Seeding: The transfected cells are seeded into 96-well plates and cultured until they form a confluent monolayer.

  • Compound Incubation: The cells are washed and then incubated with varying concentrations of the test inhibitor (this compound-A, Remogliflozin, or Ertugliflozin) for a defined period.

  • Glucose Uptake: A radiolabeled ([¹⁴C]α-methyl-D-glucopyranoside - ¹⁴C-AMG) or fluorescent (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose - 2-NBDG) glucose analog is added to the wells.

  • Uptake Measurement: After a specific incubation time, the uptake of the labeled glucose analog is stopped, and the cells are washed. The amount of radioactivity or fluorescence inside the cells is then quantified using a scintillation counter or a fluorescence plate reader, respectively.

  • Data Analysis: The inhibition of glucose uptake by the test compound is used to calculate the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

In Vivo Animal Models of Diabetes

Streptozotocin (STZ)-Induced Diabetic Rat Model:

This model is used to induce a state of insulin deficiency, mimicking type 1 diabetes.

  • Induction: Male Sprague-Dawley or Wistar rats are administered a single intraperitoneal or intravenous injection of STZ (typically 40-65 mg/kg), a toxin that destroys pancreatic β-cells.

  • Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels several days after STZ administration. Rats with fasting blood glucose levels typically above 250 mg/dL are considered diabetic.

  • Treatment: Diabetic rats are then treated orally with the SGLT2 inhibitor or vehicle control.

  • Efficacy Assessment: The efficacy of the compound is evaluated by monitoring changes in blood glucose levels, glycated hemoglobin (HbA1c), and the amount of glucose excreted in the urine over a specified treatment period.

Zucker Diabetic Fatty (ZDF) and Zucker Fatty Rat Models:

These are genetic models of obesity, insulin resistance, and type 2 diabetes.

  • Model Characteristics: ZDF rats (homozygous fa/fa) spontaneously develop obesity, hyperinsulinemia, and hyperglycemia, making them a relevant model for type 2 diabetes. Zucker fatty rats, while obese and insulin-resistant, do not spontaneously become diabetic and are often used to study the effects of compounds on these parameters.

  • Treatment: The SGLT2 inhibitor or vehicle is administered orally to the rats, typically starting at an age when the diabetic phenotype is developing or established.

  • Efficacy Assessment: Key parameters measured include fasting and postprandial blood glucose, plasma insulin, HbA1c, and urinary glucose excretion. Body weight and food and water intake are also monitored.

Summary and Conclusion

The preclinical data for this compound, Remogliflozin, and Ertugliflozin demonstrate that all three compounds are potent and selective inhibitors of SGLT2. Ertugliflozin exhibits the highest in vitro selectivity for SGLT2 over SGLT1 among the three. All three compounds have shown efficacy in animal models of diabetes by increasing urinary glucose excretion and lowering blood glucose levels.

This comparative review of preclinical data provides a foundation for understanding the pharmacological profiles of these three SGLT2 inhibitors. Further investigation and head-to-head clinical trials are necessary to fully elucidate their comparative efficacy and safety in humans.

References

Validating the Lack of Effect of Sergliflozin on Electrolyte Balance in Long-Term Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative analysis of the long-term effects of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors on electrolyte balance. Due to the discontinuation of Sergliflozin's development after Phase II trials, specific long-term data for this compound is unavailable.[1][2] Therefore, this document focuses on data from other SGLT2 inhibitors, such as Canagliflozin (B192856), Dapagliflozin, and Empagliflozin, to project the expected electrolyte profile of this compound and to offer a comprehensive comparison for researchers and drug development professionals. The guide summarizes quantitative data from long-term studies, details relevant experimental protocols, and provides a visual representation of the underlying physiological mechanisms. A brief comparison with an alternative drug class, GLP-1 receptor agonists, is also included.

Introduction: The SGLT2 Inhibitor Class and Electrolyte Homeostasis

Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors are a class of oral antihyperglycemic agents that lower blood glucose by promoting urinary glucose excretion.[3] By inhibiting SGLT2 in the proximal renal tubules, these drugs prevent the reabsorption of glucose from the glomerular filtrate.[1][3] This mechanism of action is independent of insulin (B600854) secretion and action.[4] While effective in glycemic control, the induced osmotic diuresis and natriuresis have raised questions about their long-term impact on electrolyte balance.[5][6]

This compound etabonate was developed as a selective SGLT2 inhibitor.[7] However, its clinical development was halted after Phase II trials, resulting in a lack of long-term data on its effects, including on electrolyte balance.[1][2] This guide, therefore, leverages the extensive long-term clinical trial data available for other approved SGLT2 inhibitors to provide a robust, evidence-based comparison. The general consensus from numerous studies is that SGLT2 inhibitors as a class do not significantly alter serum sodium or potassium levels in the long term but may cause small, clinically insignificant changes in magnesium and phosphate (B84403).[5][8][9]

Comparative Analysis of SGLT2 Inhibitors on Serum Electrolytes

Long-term clinical trials of various SGLT2 inhibitors have consistently shown a neutral to minimal effect on major electrolytes. The following table summarizes the findings from key studies on Canagliflozin, Dapagliflozin, and Empagliflozin.

Serum ElectrolyteCanagliflozinDapagliflozinEmpagliflozinPlaceboStudy DurationKey Findings & Citations
Sodium (mmol/L) No clinically relevant changes reported.No clinically relevant changes from baseline.[10] A quasi-experimental study showed a mild but statistically significant increase.[11]No significant changes in serum sodium levels have been reported in clinical studies.[5]No significant changes.Up to 104 weeksSGLT2 inhibitors generally do not have a significant long-term impact on serum sodium levels.[5][8][10][11]
Potassium (mEq/L) Small, dose-dependent increases observed, particularly in patients with reduced eGFR.[12] However, the CANVAS Program showed no meaningful effects on serum potassium.[13] The CREDENCE trial suggested a reduced risk of hyperkalemia.[14]No clinically relevant mean changes from baseline.[10] A quasi-experimental study showed a mild but statistically significant increase.[11]Not associated with changes in serum potassium levels.[5] The EMPEROR-Pooled analysis showed a reduced incidence of hyperkalemia.[15]Minor fluctuations.Up to 104 weeksWhile some studies show small increases in potassium, particularly with Canagliflozin in specific populations, large outcome trials suggest a neutral or even protective effect against hyperkalemia.[5][10][11][12][13][14][15]
Magnesium (mmol/L) Mean percent increases of 8.1% (100mg) and 9.3% (300mg) were observed.[16]A meta-analysis showed a significant increase with SGLT2 inhibitors as a class.[17]A meta-analysis showed a significant increase with SGLT2 inhibitors as a class.[17]-0.4% change.[16]26 weeksSGLT2 inhibitors are associated with small increases in serum magnesium, which is considered a class effect.[16][17]
Phosphate (mmol/L) Mean percent increases of 3.5% (100mg) and 5.2% (300mg) were observed.[16]Small increases have been reported.[16]A meta-analysis showed a significant increase with SGLT2 inhibitors as a class.[17]1.4% change.[16]26 weeksSmall, generally clinically insignificant, increases in serum phosphate have been observed with SGLT2 inhibitors.[16][17]
Calcium (mmol/L) No meaningful changes in serum calcium were observed.[16]A meta-analysis did not find significant changes with SGLT2 inhibitors.[17]A meta-analysis did not find significant changes with SGLT2 inhibitors.[17]Minor fluctuations.26 weeksSGLT2 inhibitors do not appear to have a significant long-term effect on serum calcium levels.[16][17]

Experimental Protocols for Long-Term Electrolyte Monitoring

The following is a representative experimental protocol for monitoring electrolyte balance in long-term clinical trials of SGLT2 inhibitors, synthesized from methodologies reported in various studies.

Objective: To assess the long-term safety of an SGLT2 inhibitor with respect to serum electrolyte concentrations in patients with type 2 diabetes.

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population: Adults with type 2 diabetes mellitus with inadequate glycemic control on their current antihyperglycemic regimen. Key exclusion criteria would include severe renal impairment (e.g., eGFR < 30 mL/min/1.73 m²), history of recurrent urinary tract infections, and electrolyte abnormalities at screening.

Treatment:

  • Investigational Arm: SGLT2 inhibitor (e.g., this compound) at a specified daily dose.

  • Control Arm: Matching placebo.

Study Duration: 52 to 104 weeks.

Data Collection and Schedule:

  • Screening Visit (Week -2 to 0): Collection of baseline demographics, medical history, and concomitant medications. Baseline laboratory assessments, including serum electrolytes (sodium, potassium, magnesium, phosphate, calcium), creatinine (B1669602) (for eGFR calculation), and HbA1c.

  • Randomization Visit (Week 0): Final eligibility check and randomization to treatment or placebo.

  • Follow-up Visits (e.g., Weeks 4, 12, 26, 52, 78, and 104):

    • Clinical assessment for adverse events.

    • Blood sampling for serum electrolytes, creatinine, and HbA1c. Samples should be collected in the morning after an overnight fast.

  • End of Study Visit: Final safety assessments and laboratory tests.

Laboratory Methods:

  • Serum electrolytes are to be analyzed at a central laboratory to ensure consistency.

  • Standardized methods for sample collection, processing, and analysis should be used across all study sites.

  • Ion-selective electrodes for sodium and potassium, and colorimetric or enzymatic assays for magnesium, phosphate, and calcium are standard.

Statistical Analysis:

  • The primary safety endpoint would be the mean change from baseline in serum electrolyte concentrations at the end of the study.

  • Analysis of covariance (ANCOVA) with baseline values as a covariate would be used to compare the treatment and placebo groups.

  • The incidence of predefined electrolyte abnormalities (e.g., hyperkalemia >5.5 mEq/L, hypokalemia <3.5 mEq/L) would be compared between groups using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).

  • Subgroup analyses based on baseline renal function (eGFR) and use of concomitant medications affecting electrolytes (e.g., RAAS inhibitors, diuretics) should be prespecified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of SGLT2 inhibitors on renal electrolyte handling and a typical workflow for assessing electrolyte balance in a clinical trial setting.

cluster_0 Proximal Tubule cluster_1 Downstream Effects SGLT2 SGLT2 Glucose_Na_Reabsorption Glucose & Na+ Reabsorption SGLT2->Glucose_Na_Reabsorption Mediates Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Glucose_Na_Reabsorption->Urinary_Glucose_Excretion Reduced Natriuresis Natriuresis Glucose_Na_Reabsorption->Natriuresis Reduced This compound This compound This compound->SGLT2 Inhibits Osmotic_Diuresis Osmotic Diuresis Urinary_Glucose_Excretion->Osmotic_Diuresis Electrolyte_Shifts Potential for Minor Electrolyte Shifts Osmotic_Diuresis->Electrolyte_Shifts Natriuresis->Osmotic_Diuresis

Caption: Mechanism of SGLT2 Inhibition on Renal Glucose and Sodium Handling.

start Patient Recruitment (T2DM) screening Screening & Baseline Electrolyte Measurement start->screening randomization Randomization screening->randomization treatment Treatment Period (this compound) randomization->treatment Group A placebo Placebo Period randomization->placebo Group B monitoring Periodic Electrolyte Monitoring (e.g., 26, 52 wks) treatment->monitoring monitoring_p Periodic Electrolyte Monitoring (e.g., 26, 52 wks) placebo->monitoring_p end_of_study End of Study Assessment monitoring->end_of_study monitoring_p->end_of_study analysis Data Analysis: Change from Baseline end_of_study->analysis

Caption: Workflow for a Long-Term Electrolyte Balance Clinical Trial.

Comparison with Alternative Therapies: GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists are another class of non-insulin medications for type 2 diabetes. Their mechanism of action is distinct from SGLT2 inhibitors and involves enhancing glucose-dependent insulin secretion, suppressing glucagon (B607659) secretion, and slowing gastric emptying.[18]

Unlike the generally neutral electrolyte profile of SGLT2 inhibitors, GLP-1 receptor agonists can be associated with a higher risk of electrolyte disturbances. This is primarily due to their gastrointestinal side effects, such as nausea, vomiting, and diarrhea, which can lead to fluid and electrolyte losses.[19][20] The most common electrolyte imbalances associated with GLP-1 therapy are hypokalemia (low potassium), hyponatremia (low sodium), and hypomagnesemia (low magnesium).[20] Therefore, while both classes of drugs are effective in managing type 2 diabetes, their long-term safety profiles concerning electrolyte balance differ significantly.

Conclusion

Based on extensive long-term data from the SGLT2 inhibitor class, it is reasonable to project that this compound would have a minimal and clinically insignificant effect on serum sodium and potassium balance. Small increases in serum magnesium and phosphate may be anticipated as a class effect. These minor changes are not typically associated with adverse clinical outcomes. In comparison to alternative therapies like GLP-1 receptor agonists, the SGLT2 inhibitor class demonstrates a more stable and predictable long-term electrolyte profile. Researchers and clinicians can, therefore, be reasonably confident in the electrolyte safety of SGLT2 inhibitors in long-term use, a characteristic that would likely have extended to this compound.

References

Safety Operating Guide

Navigating the Final Frontier: A Step-by-Step Guide to the Proper Disposal of Sergliflozin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the lifecycle of an investigational compound like Sergliflozin extends beyond the laboratory bench and clinical trials. Proper disposal is a critical final step, ensuring environmental safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe and legal disposal of this compound, aligning with established best practices for pharmaceutical and investigational new drug waste management.

Core Principles of Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste, including investigational drugs such as this compound, is governed by a multi-tiered regulatory framework. Key agencies in the United States include the Environmental Protection Agency (EPA), which oversees hazardous waste through the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[1][2] State regulations may impose even more stringent requirements.[1]

A fundamental principle is the prohibition of disposing of hazardous pharmaceutical waste down the drain.[2] The EPA's Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals in healthcare settings, emphasizing proper containment and disposal methods.[2][3]

Step 1: Waste Characterization - Is this compound a Hazardous Waste?

The initial and most critical step is to determine if this compound waste is classified as hazardous under RCRA. This determination dictates the subsequent handling, storage, and disposal procedures. While specific data for this compound is not publicly available, the process involves assessing the following characteristics:

  • Listed Wastes: Check if this compound or its components are explicitly listed as hazardous waste by the EPA (F, K, P, or U lists).

  • Characteristic Wastes: Determine if the waste exhibits any of the four hazardous characteristics:

    • Ignitability: Can it create fire under certain conditions?

    • Corrosivity: Does it have a pH less than or equal to 2, or greater than or equal to 12.5?

    • Reactivity: Is it unstable under normal conditions?

    • Toxicity: Does it contain contaminants at concentrations that could be harmful if released into the environment?

Consult the Safety Data Sheet (SDS) for this compound, which will provide information on its chemical properties, toxicity, and potential hazards.[4][5][6][7][8] In the absence of a specific SDS for this compound, data from similar compounds in the same class (SGLT2 inhibitors) can offer preliminary insights, but a formal assessment is mandatory.

Step 2: Segregation and Containerization

Proper segregation of waste streams is paramount to prevent cross-contamination and ensure compliant disposal.

  • Hazardous Waste: If characterized as RCRA hazardous waste, this compound must be collected in designated, properly labeled, leak-proof containers. These containers are often color-coded, with black typically used for RCRA hazardous waste.

  • Non-Hazardous Pharmaceutical Waste: If determined to be non-hazardous, it should still be segregated from general trash and collected in designated containers, often blue or white.

  • Sharps: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in FDA-approved, puncture-proof sharps containers.[9][10][11]

All containers must be clearly labeled with "Hazardous Waste" (if applicable) and include details such as the name of the waste, the accumulation start date, and the associated hazards.[12]

Step 3: Storage and Accumulation

Designate a specific, secure area for the accumulation of this compound waste, known as a Satellite Accumulation Area (SAA).[12] This area should be under the control of the laboratory personnel generating the waste. The volume of hazardous waste that can be accumulated and the timeframe for its removal are subject to regulatory limits based on the facility's generator status. Regular inspections of the SAA are required to ensure containers are properly sealed and labeled.[12]

Step 4: Disposal and Destruction

The final disposal method depends on the waste characterization and applicable regulations.

  • Incineration: This is the most common and recommended method for the destruction of pharmaceutical waste, particularly for hazardous and investigational drugs.[2][13] Incineration must be performed at a permitted hazardous waste incineration facility.[12][13]

  • Return to Sponsor: For clinical trial materials, the study sponsor may require the return of all unused, expired, or partially used investigational products.[14][15] The sponsor is then responsible for the final disposition and destruction.

  • Reverse Distributors: These are DEA-registered entities that can handle the return and disposal of certain pharmaceuticals.

Never dispose of this compound or any pharmaceutical waste in the regular trash or by flushing it down the toilet unless specifically instructed to do so by the manufacturer or regulatory agencies, which is highly unlikely for an investigational drug. [1][16][17]

Regulatory Consideration Key Requirements Governing Agency
Hazardous Waste Determination Assessment for ignitability, corrosivity, reactivity, and toxicity.EPA
Container Management Use of appropriate, labeled, and sealed containers.EPA, State Agencies
Satellite Accumulation Areas Secure storage with volume and time limits.EPA
Disposal Method Primarily incineration for hazardous and investigational drugs.EPA, DEA
Record Keeping Maintain detailed records of waste generation, storage, and disposal.EPA, State Agencies
Experimental Protocol: Waste Characterization of a Novel Investigational Drug

A detailed methodology for waste characterization would involve standardized EPA testing methods. For instance, the Toxicity Characteristic Leaching Procedure (TCLP) would be used to determine if the waste exhibits the toxicity characteristic. This involves simulating the leaching process that would occur in a landfill and analyzing the leachate for specific contaminants.

Disposal Workflow for this compound

start This compound Waste Generated characterize Characterize Waste (Consult SDS, EPA Guidelines) start->characterize sharps_container Dispose of Sharps in Puncture-Proof Container start->sharps_container is_hazardous RCRA Hazardous? characterize->is_hazardous hazardous_container Segregate into Black Hazardous Waste Container is_hazardous->hazardous_container Yes non_hazardous_container Segregate into Blue/White Non-Hazardous Pharmaceutical Container is_hazardous->non_hazardous_container No storage Store in Secure Satellite Accumulation Area (SAA) hazardous_container->storage non_hazardous_container->storage sharps_container->storage disposal_options Select Disposal Method storage->disposal_options incineration Transport to Permitted Hazardous Waste Incinerator disposal_options->incineration Standard Procedure return_to_sponsor Return to Study Sponsor per Protocol disposal_options->return_to_sponsor Clinical Trial Material end Document Disposal incineration->end return_to_sponsor->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Sergliflozin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Sergliflozin. The following procedures for personal protective equipment, emergency situations, and disposal are based on general laboratory safety principles and information available for similar SGLT2 inhibitors, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.

Chemical and Physical Properties

For clarity, the available data for this compound and its related compounds, this compound A (the active metabolite) and this compound etabonate (the prodrug), are summarized below.

PropertyThis compoundThis compound AThis compound etabonate
Synonyms -2[(4methoxyphenyl)methyl]phenyl, β-D-glucopyranoside[1]GW869682X[2]
CAS Number Not Available360775-96-8[1]408504-26-7[2]
Molecular Formula C20H24O7C20H24O7[1]C23H28O9[2]
Formula Weight 376.4 g/mol 376.4 g/mol [1]448.468 g·mol−1[2]
Purity Not Available≥98%[1]Not Available
Formulation Not AvailableA solid[1]Not Available
Solubility Not AvailableAcetonitrile: Slightly Soluble (0.1-1 mg/ml), DMSO: Sparingly Soluble (1-10 mg/ml)[1]Not Available

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, caution is advised. The following PPE is recommended to minimize exposure when handling the compound.

  • Eye Protection: Wear safety glasses with side shields or goggles. If there is a risk of splashing or generating dust, a face shield should be used.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves prior to use and change them frequently, especially if contaminated.

  • Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted NIOSH-approved respirator is recommended.

  • Skin and Body Protection: A laboratory coat is required.[3] For tasks with a higher risk of exposure, additional protective clothing such as sleevelets or a disposable suit may be necessary.[3]

Emergency Procedures

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Seek immediate medical attention.

Operational and Disposal Plans

Handling:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Minimize dust generation and accumulation.[3]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials. While specific incompatibilities for this compound are not documented, it is good practice to store it away from strong oxidizing agents.

Spill Management:

In the event of a spill, follow these steps:

  • Evacuate the immediate area.

  • Wear appropriate PPE as described above.

  • For solid spills, carefully sweep or scoop up the material, avoiding dust generation. Place it in a labeled, sealed container for disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent in a labeled, sealed container for disposal.

  • Clean the spill area with a suitable detergent and water.

  • Dispose of all contaminated materials as hazardous waste.

Disposal:

  • Dispose of this compound and any contaminated materials as chemical waste in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of down the drain or in regular trash.

  • Sharps, such as needles used for injections, must be disposed of in a designated sharps container.[5][6]

Workflow for Handling a Chemical Spill

Spill_Response_Workflow cluster_prep Initial Response cluster_contain Containment & Cleanup cluster_disposal Final Steps spill Chemical Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess the Spill (Size and Nature) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess->ppe Minor Spill evacuate_lab Evacuate Lab & Call Emergency Response assess->evacuate_lab Major Spill contain Contain the Spill (Use Absorbent for Liquids, Cover Solids) ppe->contain cleanup Clean Up Spill Material contain->cleanup package Package Waste in Labeled, Sealed Container cleanup->package decontaminate Decontaminate Spill Area & Equipment package->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report the Incident dispose->report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.